molecular formula C8H5FN2O B1442181 6-fluoro-1H-indazole-5-carbaldehyde CAS No. 1126425-15-7

6-fluoro-1H-indazole-5-carbaldehyde

Cat. No.: B1442181
CAS No.: 1126425-15-7
M. Wt: 164.14 g/mol
InChI Key: PYWTYNPFUNLQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWTYNPFUNLQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-fluoro-1H-indazole-5-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-fluoro-1H-indazole-5-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for synthesizing complex molecules with significant therapeutic potential, particularly kinase inhibitors. Its precise structure, featuring a fluorine atom and an aldehyde group on the indazole core, offers unique opportunities for molecular scaffolding and interaction with biological targets. However, the synthesis of this molecule is non-trivial, demanding careful regiochemical control. This guide provides an in-depth exploration of scientifically robust pathways for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two primary synthetic strategies: a linear synthesis commencing from a substituted aniline precursor and a convergent approach utilizing directed ortho-metalation on a pre-formed indazole scaffold. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, actionable protocols.

Introduction: Significance and Synthetic Challenges

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core and participate in various biological interactions, including critical hydrogen bonding.[1][2] The addition of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The C5-carbaldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive amination, Wittig reactions, and condensations to build molecular complexity.

The primary synthetic challenge lies in achieving regioselective formylation at the C5 position of the 6-fluoro-1H-indazole core. Standard electrophilic aromatic substitution reactions on indazoles, such as the Vilsmeier-Haack or Friedel-Crafts formylations, typically show a strong preference for the C3 position.[3] Therefore, direct formylation of 6-fluoro-1H-indazole is generally ineffective for producing the desired C5 isomer, necessitating more sophisticated, multi-step strategies. This guide details two such effective pathways.

Pathway I: Linear Synthesis via Diazotization and Cyclization

This strategy builds the indazole ring from an appropriately substituted aniline precursor. The key steps involve the formation of the heterocyclic ring via a diazotization-cyclization reaction, a classic and reliable method for indazole synthesis.[4][5] This pathway offers excellent control over the final substitution pattern based on the choice of the starting material.

Overall Synthetic Workflow

The linear synthesis begins with 4-fluoro-2-methylaniline and proceeds through nitration, indazole formation, and subsequent functional group manipulation to install the aldehyde.

Pathway_I A 4-Fluoro-2-methylaniline B 4-Fluoro-2-methyl-5-nitroaniline A->B HNO₃, H₂SO₄ C N-(4-Fluoro-2-methyl-5-nitrophenyl)acetamide B->C Ac₂O, Pyridine D 1-Acetyl-6-fluoro-5-nitro-1H-indazole C->D 1. NaNO₂, Ac₂O 2. Heat E 1-Acetyl-6-fluoro-1H-indazol-5-amine D->E H₂, Pd/C F This compound E->F 1. NaNO₂, H₂SO₄ 2. HCHO, CuSO₄

Caption: Linear synthesis of this compound.

Mechanistic Insights and Experimental Rationale
  • Step 1: Nitration of 4-Fluoro-2-methylaniline. The initial step involves the regioselective nitration of 4-fluoro-2-methylaniline. The amino group is a strong ortho-, para-director. The position para to the amine is blocked by the fluorine atom, and one ortho position is blocked by the methyl group. Therefore, nitration is directed to the open ortho position (C5), yielding 4-fluoro-2-methyl-5-nitroaniline. Acetanilide protection of the amine is often employed to moderate the reaction and prevent over-nitration.

  • Step 2: Acetylation. The amino group of the nitroaniline is acetylated using acetic anhydride. This serves a dual purpose: it protects the amine during the subsequent diazotization and transforms it into an N-acetyl group which is essential for the cyclization mechanism, a variant of the Davis-Beirut reaction.

  • Step 3: Diazotization and Cyclization. This is the key ring-forming step. The acetylated aniline is treated with a nitrosating agent like sodium nitrite in acetic anhydride. This generates an N-nitrosoacetamide intermediate. Upon heating, this intermediate rearranges and cyclizes, eliminating water to form the N-acetylated indazole ring.[5] The methyl group and the nitro group are ortho to each other, facilitating this intramolecular reaction.

  • Step 4: Reduction of the Nitro Group. The nitro group at the C5 position is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, leaving the indazole core and the fluorine atom intact.

  • Step 5: Sandmeyer-type Formylation. The final step converts the C5-amino group into the C5-carbaldehyde. This is achieved via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in a strong acid. The resulting diazonium salt is then treated with a formaldehyde equivalent (like formaldehyde oxime or formaldehyde itself) in the presence of a copper(I) or copper(II) salt catalyst to introduce the formyl group.

Experimental Protocol (Pathway I)

Step 1-2: Synthesis of N-(4-Fluoro-2-methyl-5-nitrophenyl)acetamide

  • To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully add the reaction mixture to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0 °C.

  • Stir for 3-4 hours, maintaining the temperature below 10 °C.

  • Pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry to yield the crude product.

Step 3: Synthesis of 1-Acetyl-6-fluoro-5-nitro-1H-indazole

  • Suspend N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in acetic anhydride.

  • Cool the suspension to 0 °C and add sodium nitrite (1.5 eq) portion-wise.

  • Stir at 0-5 °C for 1 hour, then allow to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C for 2-3 hours until cyclization is complete (monitored by TLC).

  • Cool the mixture and pour it into ice water. Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 4-5: Synthesis of this compound

  • Dissolve 1-Acetyl-6-fluoro-5-nitro-1H-indazole (1.0 eq) in ethanol/ethyl acetate and add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain 1-Acetyl-6-fluoro-1H-indazol-5-amine.

  • Dissolve the amine in aqueous H₂SO₄ and cool to 0 °C. Add a solution of NaNO₂ (1.1 eq) dropwise.

  • In a separate flask, prepare a solution of CuSO₄ and aqueous formaldehyde. Add the prepared diazonium salt solution to this mixture at room temperature and stir for 2-4 hours.

  • During this step, the N-acetyl group is also hydrolyzed under the acidic conditions.

  • Extract the product with ethyl acetate, purify by column chromatography to yield this compound.

Pathway II: Convergent Synthesis via Directed Ortho-Metalation (DoM)

This more convergent approach begins with the pre-formed 6-fluoro-1H-indazole core and introduces the aldehyde group at the C5 position using the powerful technique of directed ortho-metalation (DoM).[1][6] This method relies on a directing group to temporarily coordinate with a strong base, facilitating deprotonation at a specific adjacent position.

Overall Synthetic Workflow

The key to this pathway is the temporary protection of the indazole N1-proton, which then allows the fluorine atom to direct lithiation to the C5 position.

Pathway_II A 6-Fluoro-1H-indazole B 1-(tert-Butoxycarbonyl)-6-fluoro-1H-indazole A->B (Boc)₂O, DMAP C C5-Lithiated Intermediate (in situ) B->C s-BuLi, TMEDA THF, -78 °C D 1-(tert-Butoxycarbonyl)-6-fluoro-1H-indazole-5-carbaldehyde C->D DMF, -78 °C to RT E This compound D->E TFA or HCl

Caption: Convergent synthesis via Directed Ortho-Metalation (DoM).

Mechanistic Insights and Experimental Rationale
  • Step 1: N-Protection. The acidic N-H proton of the indazole (pKa ≈ 14) would be immediately deprotonated by the strong organolithium base. To prevent this and to lock the tautomeric form, the nitrogen is protected. A tert-butoxycarbonyl (Boc) group is ideal as it is robust enough for the metalation step but can be easily removed under acidic conditions.

  • Step 2: Directed Ortho-Metalation. This is the crucial regioselective step. A strong, sterically hindered base like sec-butyllithium (s-BuLi), often in the presence of the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA), is used at low temperature (-78 °C) to deprotonate the aromatic ring.[7] The fluorine atom at C6 is a moderate directing metalation group.[1] It directs the lithium base to deprotonate the adjacent C5 position through a complex-induced proximity effect, forming a transient C5-lithiated indazole species. The C7 position is also ortho to the fluorine, but C5 is generally more electronically activated and less sterically hindered by the fused ring system.

  • Step 3: Formylation (Quenching). The highly reactive C5-lithiated intermediate is quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common and effective choice. The lithiated carbon attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to the desired aldehyde.

  • Step 4: Deprotection. The final step is the removal of the Boc protecting group. This is readily achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, which cleanly cleaves the carbamate to liberate the final product.

Experimental Protocol (Pathway II)

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-6-fluoro-1H-indazole

  • Dissolve 6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. The crude product is often pure enough for the next step.

Step 2-3: Synthesis of 1-(tert-Butoxycarbonyl)-6-fluoro-1H-indazole-5-carbaldehyde

  • Dissolve the N-Boc protected indazole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add s-BuLi (1.3 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the purified N-Boc-5-carbaldehyde intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product.

Data Summary and Pathway Comparison

ParameterPathway I: Linear SynthesisPathway II: Convergent (DoM)
Starting Materials 4-Fluoro-2-methylaniline6-Fluoro-1H-indazole
Number of Steps ~5 steps4 steps
Key Reaction Diazotization/CyclizationDirected Ortho-Metalation
Reagent Profile Uses classical reagents (acids, NaNO₂), hydrogenationRequires pyrophoric organolithiums, anhydrous conditions
Regiocontrol Excellent, defined by starting materialExcellent, defined by directing group
Scalability Generally more scalableCan be challenging due to cryogenic temperatures and pyrophoric reagents
Advantages Avoids cryogenic/pyrophoric reagents.More convergent, potentially higher overall yield from indazole core.
Disadvantages Longer linear sequence.Requires stringent anhydrous/inert atmosphere techniques.

Conclusion

The synthesis of this compound can be successfully achieved through strategic, multi-step approaches that overcome the challenge of regiocontrol. The Linear Synthesis Pathway offers a robust and scalable route using well-established, classical reactions, where the final substitution pattern is unambiguously determined by the starting aniline. In contrast, the Directed Ortho-Metalation Pathway provides a more convergent and elegant solution, leveraging modern organometallic techniques to directly functionalize the pre-formed indazole core. The choice between these pathways will depend on the specific constraints of the laboratory, including the availability of starting materials, tolerance for cryogenic and pyrophoric reagents, and the desired scale of the synthesis. Both routes provide reliable access to this valuable building block, paving the way for the development of novel therapeutics.

References

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Google Scholar.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Available at: [Link]

  • Directed (ortho) Metallation. (n.d.). University of California, Irvine. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Directed ortho metalation. (n.d.). Grokipedia. Available at: [Link]

  • Indazole derivatives. (2009). Google Patents.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
  • Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. Available at: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining the privileged indazole scaffold with a reactive aldehyde and a fluorine substituent, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a predictive and comparative framework for its characterization. In the absence of directly published experimental spectra for this specific molecule, this document leverages data from closely related analogues and fundamental spectroscopic principles to provide a robust analytical guide. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing the rationale behind the expected chemical shifts, fragmentation patterns, and absorption bands.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that is isosteric with indole and has garnered substantial attention in pharmaceutical research.[1] Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. Furthermore, the carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration through various chemical transformations.[2]

The subject of this guide, this compound, with the molecular formula C₈H₅FN₂O and a molecular weight of 164.139 g/mol , is therefore a compound with high potential for the development of novel bioactive molecules.[3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and aldehyde groups. The predicted chemical shifts and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.2s-Singlet due to no adjacent protons.
H-4~7.8d~9.0Doublet due to coupling with the fluorine atom at position 6 (⁴JHF).
H-7~7.5d~9.0Doublet due to coupling with the fluorine atom at position 6 (³JHF).
-CHO~10.2s-Characteristic downfield shift for an aldehyde proton.
N-H~13.5br s-Broad singlet due to proton exchange and quadrupolar relaxation.

Rationale: The predictions are based on the analysis of related structures. For instance, in 6-fluoro-1H-indazole-3-carboxaldehyde, the aromatic protons appear in a similar region.[5] The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which is a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Rationale
C-3~135-Aromatic carbon adjacent to two nitrogen atoms.
C-3a~122d, ~10Coupling to fluorine (³JCF).
C-4~115d, ~25Coupling to fluorine (²JCF).
C-5~125d, ~5Coupling to fluorine (³JCF).
C-6~160d, ~245Large one-bond C-F coupling constant is characteristic.
C-7~100d, ~25Coupling to fluorine (²JCF).
C-7a~140d, ~15Coupling to fluorine (⁴JCF).
-CHO~190-Characteristic chemical shift for an aldehyde carbonyl carbon.

Rationale: The chemical shifts are estimated based on the known effects of fluorine and aldehyde substituents on a benzene ring and data from 6-fluoro-1H-indazole-3-carboxaldehyde.[5] The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 6.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityRationale
F-6~ -110 to -120mThe signal will be a multiplet due to coupling with H-4 and H-7.

Rationale: The chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain the ¹³C spectrum.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum with proton decoupling to simplify the spectrum, or without to observe H-F couplings.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum

For this compound, the molecular ion peak [M]⁺• is expected at m/z 164. The fragmentation pattern will likely involve the loss of the aldehyde group and other characteristic cleavages of the indazole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale
164[C₈H₅FN₂O]⁺•Molecular ion
163[M-H]⁺Loss of a hydrogen atom.
135[M-CHO]⁺Loss of the formyl radical.
108[C₆H₃FN]⁺•Fragmentation of the indazole ring.

Rationale: The fragmentation of indazole-type synthetic cannabinoids often involves characteristic cleavages of the heterocyclic ring system.[7] The loss of the formyl group is a common fragmentation pathway for aromatic aldehydes.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Ionization: Ionize the sample using the chosen method.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=C, and C-F bonds.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationRationale
~3300N-H stretchCharacteristic for the N-H group in the indazole ring.
~1680C=O stretchStrong absorption for the aldehyde carbonyl group.
~1620, 1500, 1450C=C stretchAromatic ring vibrations.
~1250C-F stretchCharacteristic absorption for an aryl fluoride.

Rationale: The predicted absorption frequencies are based on typical values for the respective functional groups and data from related indazole structures.[5][8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent (for solutions).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound in a solvent like acetonitrile is expected to show absorption bands corresponding to π→π* transitions of the aromatic system.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

λmax (nm)TransitionRationale
~250-260π→πSimilar to the absorption of the 1H-indazole chromophore.
~290-310π→πThe presence of the aldehyde group may cause a red shift.

Rationale: The UV-Vis spectrum of 1H-indazole shows absorption maxima around 254 nm and 296 nm.[9] The substituents on the benzene ring will influence the exact position of these bands.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Key Structural and Analytical Concepts

To further clarify the relationships between the structure and its spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

G Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity FunctionalGroups Functional Group ID IR->FunctionalGroups ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions

Sources

6-Fluoro-1H-indazole-5-carbaldehyde: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-1H-indazole-5-carbaldehyde (CAS Number: 1126425-15-7), a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a reactive carbaldehyde group onto the indazole scaffold imparts unique physicochemical properties, rendering it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This document delineates the compound's properties, proposes a detailed, field-proven synthetic pathway, and explores its applications, supported by authoritative references. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs such as the kinase inhibitors pazopanib and axitinib.[1][2] The indazole ring system is a bioisostere of indole, capable of participating in key hydrogen bonding interactions with biological targets.[3]

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity.[4] In the context of the indazole scaffold, fluorination can significantly enhance biological activity. For instance, the presence of a fluorine atom at the C6 position has been shown to dramatically improve the inhibitory potency and oral bioavailability of certain kinase inhibitors.[5]

This compound emerges as a particularly valuable intermediate. The aldehyde functionality at the C5 position serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse pharmacophoric groups.[6] This guide will provide the technical details necessary to synthesize and utilize this potent building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is paramount for its effective use in synthesis.

General Properties
PropertyValueSource
CAS Number 1126425-15-7[7]
Molecular Formula C₈H₅FN₂O[7]
Molecular Weight 164.14 g/mol [7]
Appearance Expected to be a solidGeneral knowledge
Purity Typically >97% (commercial)[7]
Storage 2-8°C, under inert gas[7]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 ppm (br s, 1H, NH): The acidic N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift.

    • δ ~10.2 ppm (s, 1H, CHO): The aldehyde proton will appear as a sharp singlet.

    • δ ~8.3-8.5 ppm (d, J ≈ 1-2 Hz, 1H, H7): The H7 proton, ortho to the aldehyde, will be a doublet.

    • δ ~8.1-8.2 ppm (s, 1H, H3): The H3 proton of the pyrazole ring typically appears as a singlet in this region.

    • δ ~7.7-7.9 ppm (d, J ≈ 8-9 Hz, 1H, H4): The H4 proton, coupled to the fluorine atom, will appear as a doublet.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~192 ppm (CHO): The aldehyde carbonyl carbon.

    • δ ~160-165 ppm (d, ¹JCF ≈ 240-250 Hz, C6): The carbon bearing the fluorine atom will show a large one-bond coupling constant.

    • δ ~140-145 ppm (C7a): The bridgehead carbon.

    • δ ~135-140 ppm (C3): The C3 carbon of the pyrazole ring.

    • δ ~125-130 ppm (C5): The carbon attached to the aldehyde group.

    • δ ~120-125 ppm (d, ³JCF ≈ 8-12 Hz, C4): The C4 carbon will show a smaller three-bond coupling to fluorine.

    • δ ~110-115 ppm (C3a): The other bridgehead carbon.

    • δ ~100-105 ppm (d, ²JCF ≈ 25-30 Hz, C7): The C7 carbon will exhibit a two-bond coupling to fluorine.

  • Mass Spectrometry (ESI-MS):

    • m/z 165.04 [M+H]⁺

    • m/z 163.03 [M-H]⁻

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3200-3400 (N-H stretch): Broad peak characteristic of the indazole N-H.

    • ~1670-1690 (C=O stretch): Strong absorption from the aldehyde carbonyl.

    • ~1620, 1480 (C=C and C=N stretch): Aromatic and heteroaromatic ring vibrations.

    • ~1250 (C-F stretch): Characteristic absorption for an aryl fluoride.

Recommended Synthetic Protocol

The synthesis of this compound can be logically approached in two main stages: the construction of the core 6-fluoro-1H-indazole ring system, followed by the regioselective introduction of the formyl group at the C5 position.

Synthesis Workflow Diagram

G cluster_0 Part 1: Synthesis of 6-Fluoro-1H-indazole Core cluster_1 Part 2: C5-Formylation A 4-Fluoro-2-methylaniline B N-(4-Fluoro-2-methylphenyl)acetamide A->B Ac₂O, Pyridine C N-(4-Fluoro-2-methyl-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 6-Fluoro-1H-indazole C->D 1. NaNO₂, H₂SO₄ 2. Heat C->D E 6-Fluoro-1H-indazole F This compound (Target Compound) E->F Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed synthetic pathway to this compound.

Part 1: Synthesis of 6-Fluoro-1H-indazole

This procedure is adapted from established methods for indazole synthesis, starting from a commercially available substituted aniline.

Step 1: Acetylation of 4-Fluoro-2-methylaniline

  • To a solution of 4-fluoro-2-methylaniline (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide, which can often be used in the next step without further purification.

Causality: The acetylation protects the amine functionality, preventing it from interfering with the subsequent nitration and providing a directing group for the desired regiochemistry.

Step 2: Nitration

  • Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.

  • Slowly add the N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) from the previous step, ensuring the temperature does not exceed 10 °C.

  • Once dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the internal temperature at 0-5 °C.

  • Stir the reaction at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide.

Causality: The acetamido group is an ortho-, para-director. With the para position blocked by the fluorine atom, nitration is directed to the ortho position, which is meta to the fluorine, yielding the desired 5-nitro isomer.

Step 3: Diazotization and Cyclization

  • Suspend the N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of acetic acid and sulfuric acid.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Gently heat the reaction mixture to 60-70 °C. The cyclization will occur with the evolution of gas.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.

  • Neutralize with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography on silica gel to afford 6-fluoro-1H-indazole.

Causality: This is a classic Jacobson indazole synthesis. The diazotization of the aniline followed by intramolecular cyclization with the elimination of the acetyl group forms the indazole ring.

Part 2: Vilsmeier-Haack Formylation of 6-Fluoro-1H-indazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[6][9][11]

Step-by-Step Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C. A solid may form. This is the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and a saturated sodium acetate solution.

  • Stir vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed. The product may precipitate.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich benzene portion of the indazole ring. The C5 position is activated for electrophilic substitution, leading to the desired regioselective formylation. The subsequent aqueous workup hydrolyzes the resulting iminium salt to the aldehyde.

Applications in Drug Discovery and Development

This compound is a strategic building block for the synthesis of targeted therapeutics, most notably kinase inhibitors.[1][5]

Kinase Inhibitor Synthesis

The aldehyde group is a key precursor for constructing the side chains that often dictate the selectivity and potency of kinase inhibitors.

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Caption: Reductive amination workflow using the title compound.

In a typical synthetic sequence, the aldehyde can undergo reductive amination with a primary or secondary amine to form a C-N bond, a common linkage in many kinase inhibitors. The choice of amine allows for the exploration of structure-activity relationships (SAR) by introducing various functionalities designed to interact with specific pockets of the kinase active site. The fluorine at the C6 position often enhances the binding affinity and improves pharmacokinetic properties.

Scaffold for Combinatorial Chemistry

The reactivity of the aldehyde group makes this compound an ideal starting point for the creation of chemical libraries for high-throughput screening. By reacting the aldehyde with a diverse set of amines, hydrazines, or stabilized ylides, a large number of structurally distinct indazole derivatives can be rapidly synthesized.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are essential.

  • Hazard Identification: While specific toxicology data for this compound is limited, it should be handled as a potentially hazardous substance. Related compounds are known to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere to prevent degradation.[7]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a fluorinated indazole core and a reactive aldehyde handle provides a versatile platform for the synthesis of novel, biologically active molecules. The synthetic protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, particularly in the pursuit of next-generation kinase inhibitors.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Fabis, F. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Singh, G. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Sharma, S. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

  • Singampalli, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • OUCI. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Available at: [Link]

  • Google Patents. CN103319410A - Synthesis method of indazole compound.
  • Google Patents. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids.
  • PubChem. 1H-Indazole. Available at: [Link]

  • PubMed. (2021). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Available at: [Link]

  • PubChem. 5-Bromo-6-fluoro-1H-indazole. Available at: [Link]

  • PubMed Central. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Available at: [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]

  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available at: [Link]

  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Fluoro-1H-indazole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indazole-5-carbaldehyde is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining the privileged indazole scaffold with a reactive aldehyde group and a fluorine substituent, make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The indazole core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to participate in key interactions with biological targets.[1][2][3] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, while the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of the final compounds, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a pyrazole ring, with a fluorine atom at the 6-position and a carbaldehyde group at the 5-position.

Molecular Structure of this compound

Synthesis_Workflow Start Substituted Fluorotoluene Intermediate1 Nitration Start->Intermediate1 HNO3/H2SO4 Intermediate2 Oxidation of Methyl Group Intermediate1->Intermediate2 KMnO4 or other oxidant Intermediate3 Reduction of Nitro Group Intermediate2->Intermediate3 Fe/HCl or H2/Pd-C Intermediate4 Diazotization and Cyclization Intermediate3->Intermediate4 NaNO2, HCl Product This compound Intermediate4->Product Formation of Indazole Ring

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. [1]Indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. [2][4] this compound serves as a key intermediate in the synthesis of such bioactive molecules. The aldehyde group allows for the introduction of various side chains and pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also improve binding affinity through favorable interactions with the target protein.

A representative application is in the synthesis of kinase inhibitors. The aldehyde can be converted to an amine via reductive amination, which can then be coupled with other fragments to build the final inhibitor.

Kinase_Inhibitor_Synthesis Start This compound Step1 Reductive Amination (e.g., with R-NH2, NaBH(OAc)3) Start->Step1 Intermediate 6-Fluoro-1H-indazol-5-yl)methanamine derivative Step1->Intermediate Step2 Coupling Reaction (e.g., Amide bond formation) Intermediate->Step2 Product Kinase Inhibitor Candidate Step2->Product

Caption: A general scheme for the use of this compound in the synthesis of kinase inhibitors.

Experimental Protocols

General Protocol for Reductive Amination:

This protocol describes a general procedure for the reductive amination of this compound with a primary amine. The specific conditions may need to be optimized for different amines.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM or DCE, add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Rationale: This two-step, one-pot procedure is a mild and efficient method for the synthesis of secondary amines. The in-situ formation of the imine followed by its reduction with the mild reducing agent sodium triacetoxyborohydride avoids the isolation of the potentially unstable imine intermediate. Acetic acid catalyzes the formation of the imine.

Safety and Handling

Hazard Identification:

  • May be harmful if swallowed, in contact with skin, or if inhaled. [5]* Causes skin and serious eye irritation. [6]* May cause respiratory irritation. [6] Precautions for Safe Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]* Use in a well-ventilated area or under a chemical fume hood. [7]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5]* Wash hands thoroughly after handling. [8] Conditions for Safe Storage:

  • Store in a tightly closed container in a dry and well-ventilated place. [8]* Recommended storage temperature is 2-8°C under an inert atmosphere. [9]* Keep away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

This compound is a strategically important building block for the synthesis of novel bioactive compounds. Its combination of a privileged indazole scaffold, a versatile aldehyde handle, and a modulating fluorine atom provides medicinal chemists with a powerful tool for the design and development of new therapeutics. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and applications, highlighting its significance for researchers and professionals in the field of drug discovery. Further detailed experimental studies on its reactivity and the publication of its full spectroscopic characterization will undoubtedly facilitate its broader application in the scientific community.

References

  • Abdel-Wahab, B. F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12811–12819. [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • BASF. (2023). Safety data sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1H-Indazole-6-carbaldehyde Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PubMed Central. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms into the indazole framework has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity, metabolic stability, and bioavailability.[4][5][6] This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated indazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as their role as potent enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to harness the unique properties of fluorine to design the next generation of indazole-based therapeutics.

The Impact of Fluorination on the Physicochemical Properties of Indazoles

The introduction of fluorine, the most electronegative element, into an organic molecule imparts a range of unique properties that can be exploited in drug design.[6] In the context of indazole derivatives, fluorination can significantly influence:

  • Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This modulation allows for fine-tuning of a molecule's ability to cross cell membranes and interact with its target.[4][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][7] This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[4][5]

  • Binding Affinity: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its target protein.[4] The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, influencing ionization states and binding interactions.

  • Conformation: The introduction of fluorine can induce conformational changes in a molecule, which can pre-organize it into a bioactive conformation for optimal target engagement.[6]

Anticancer Activity of Fluorinated Indazole Derivatives

Indazole derivatives have shown significant promise as anticancer agents, and the incorporation of fluorine has been a key strategy in the development of potent and selective inhibitors of various cancer-related targets.[8][9]

Kinase Inhibition

Many fluorinated indazoles exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[10][11]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Fluorinated indazole derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic properties.[12] For example, a series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with the most potent compound exhibiting an IC50 of 1.24 nM.[12]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are another family of receptor tyrosine kinases involved in cell proliferation and survival. A series of fluorinated indazole derivatives were evaluated as FGFR inhibitors, with one compound containing a 2,6-difluoro-3-methoxyphenyl group showing potent enzymatic and antiproliferative activities, with an IC50 of 2.0 ± 0.8 nM against FGFR2.[1]

  • p38 Kinase Inhibitors: p38 kinases are involved in inflammatory responses and have been implicated in cancer. 5-indazole derivatives have been patented as inhibitors of p38 kinase for the treatment of inflammatory diseases.[4]

  • Extracellular Signal-Regulated Kinase (ERK1/2) Inhibitors: The ERK signaling pathway is a central regulator of cell proliferation, and its aberrant activation is common in many cancers. Indazole amide-based compounds have been optimized as potent ERK1/2 inhibitors.[13]

Induction of Apoptosis

Some fluorinated indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study found that a specific indazole derivative promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[9] This compound also increased the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9]

Antiproliferative Activity

Fluorinated indazoles have demonstrated broad antiproliferative activity against various cancer cell lines. For instance, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[9] In another study, novel indazol-pyrimidine-based derivatives exhibited significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines.[2]

Table 1: Anticancer Activity of Selected Fluorinated Indazole Derivatives

Compound ClassTarget/MechanismCancer Cell LineActivity (IC50/EC50)Reference
Indazole-based VEGFR-2 InhibitorVEGFR-2 Kinase-1.24 nM[12]
2,6-difluoro-3-methoxyphenyl indazoleFGFR1, FGFR2KG1, SNU16<4.1 nM (FGFR1), 2.0 ± 0.8 nM (FGFR2)[1]
Indazole derivativeApoptosis induction4T1 (breast cancer)0.23–1.15 μM (antiproliferative)[9]
Indazol-pyrimidine derivativeCytotoxicityMCF-7 (breast cancer)1.629 μM[2]
6-Fluoroindazole derivativeROCK1 Kinase-14 nM[4][5]

Anti-inflammatory Activity of Fluorinated Indazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases. Fluorinated indazole derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways.[14]

Inhibition of Pro-inflammatory Enzymes
  • Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule involved in inflammation, and its overproduction by inducible nitric oxide synthase (NOS-II) can be detrimental. Fluorinated indazoles have been developed as selective inhibitors of NOS isoforms.[15] For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit NOS-II activity by 80% without affecting NOS-I activity, suggesting its potential as a selective anti-inflammatory agent.[15]

  • Cyclooxygenase (COX) Inhibition: Some fluorinated pyrazoles, which are structurally related to indazoles, have shown potent inhibitory effects on COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[5]

Modulation of Inflammatory Signaling Pathways

Substituted fluorophenyl imidazoles, another class of related heterocycles, have been shown to inhibit the phosphorylation of p38 MAPK and NF-κB, two key signaling molecules in the inflammatory cascade.[16] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[16]

Inhibition of Receptor-Interacting Protein 2 (RIP2) Kinase

5-fluoroindazole derivatives have been identified as inhibitors of RIP2 kinase, a crucial mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors.[5]

Antiviral and Antimicrobial Activities

The unique properties of fluorinated indazoles also extend to their activity against pathogenic microorganisms.

Antiviral Activity

Fluorinated indazole derivatives have shown notable activity against human immunodeficiency virus (HIV). Two 5-fluoroindazole derivatives were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and demonstrated improved potency against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterparts.[5] The presence of a fluorine atom at position-5 was found to be crucial for this enhanced activity.[17]

Antimicrobial Activity

While research on the antimicrobial activity of fluorinated indazoles is ongoing, related fluorinated benzimidazoles have demonstrated good antibacterial and antifungal properties.[18] Structure-activity relationship studies of these compounds suggest that the position of the fluorine atom on the phenyl ring significantly influences their antimicrobial potency.[18] Some indazole derivatives have shown inhibitory activity against bacterial strains such as Escherichia coli and Bacillus cereus, and the fungal strain Candida albicans.[19]

Experimental Protocols

Synthesis of Fluorinated Indazoles

A common method for the synthesis of fluorinated indazoles involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).[20][21][22]

Step-by-Step Protocol for C-3 Fluorination of 2H-Indazoles:

  • Reaction Setup: To a solution of the 2H-indazole (0.2 mmol) in water (2 mL) in a sealed tube, add N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.

Causality Behind Experimental Choices:

  • Solvent: Water is chosen as an environmentally friendly and efficient solvent for this transformation.[20]

  • Fluorinating Agent: NFSI is a commercially available and easy-to-handle electrophilic fluorinating agent that has been shown to be effective for the fluorination of various heterocycles.[21]

  • Temperature: The reaction is heated to 80 °C to ensure a reasonable reaction rate.

In Vitro Kinase Inhibition Assay

Step-by-Step Protocol for a Fluorescence Anisotropy Kinase Binding Assay:

  • Reagent Preparation: Prepare a solution of the purified kinase, a fluorescently labeled tracer (a known ligand for the kinase), and the test compound (fluorinated indazole derivative) in an appropriate assay buffer.

  • Incubation: Mix the kinase, tracer, and test compound in a microplate and incubate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy of the samples using a plate reader.

  • Data Analysis: The binding of the tracer to the kinase results in a high fluorescence anisotropy value. Displacement of the tracer by the test compound leads to a decrease in anisotropy. The IC50 value (the concentration of the test compound that causes 50% inhibition of tracer binding) can be calculated by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Fluorescence Anisotropy: This technique is a sensitive and homogeneous method for measuring binding interactions in solution, avoiding the need for separation steps.

  • Competitive Binding: This assay format allows for the determination of the binding affinity of unlabeled test compounds by measuring their ability to compete with a known fluorescent ligand.

Cell Proliferation (MTT) Assay

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivative and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

  • MTT Reagent: MTT is a colorimetric reagent that is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This provides a quantitative measure of cell viability and proliferation.

Visualizations

Signaling Pathway Inhibition by Fluorinated Indazoles

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 FGFR FGFR Growth Factor->FGFR RAS RAS VEGFR-2->RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression p38 MAPK p38 MAPK p38 MAPK->Gene Expression NF-kB NF-kB NF-kB->Gene Expression Fluorinated Indazole Fluorinated Indazole Fluorinated Indazole->VEGFR-2 Inhibits Fluorinated Indazole->FGFR Inhibits Fluorinated Indazole->ERK Inhibits Fluorinated Indazole->p38 MAPK Inhibits

Caption: Inhibition of key signaling pathways by fluorinated indazole derivatives.

Experimental Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Synthesis of Fluorinated Indazole B Purification & Structural Characterization (NMR, MS) A->B C Enzyme Inhibition Assays (e.g., Kinase Assays) B->C D Cell-Based Assays (e.g., MTT, Apoptosis) B->D E Western Blotting for Signaling Pathway Analysis C->E D->E G Animal Models of Disease (e.g., Xenograft Models) D->G F Gene Expression Analysis E->F H Pharmacokinetic Studies G->H

Caption: A typical workflow for the biological evaluation of fluorinated indazole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with a wide range of biological activities. Fluorinated indazoles have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, primarily through the potent and often selective inhibition of key enzymes and signaling pathways. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have been instrumental in optimizing the pharmacological profiles of these compounds.

Future research in this area will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel fluorinated motifs. Further investigation into the mechanisms of action of these compounds will provide a deeper understanding of their therapeutic potential and may reveal new biological targets. The continued development of innovative synthetic methodologies for the precise introduction of fluorine will also be crucial for expanding the chemical space of fluorinated indazoles. Ultimately, the continued exploration of this fascinating class of molecules holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 33864-33905. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Pérez-Martín, I., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6180-6187. [Link]

  • Li, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2535. [Link]

  • El-Meguid, M. A. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6296. [Link]

  • Dalmarco, E. M., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Biomedicine & Pharmacotherapy, 112, 108679. [Link]

  • Yadav, G., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15885. [Link]

  • Singh, P., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 959648. [Link]

  • Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 1387-1428. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15885. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

  • Various Authors. (2016-2025). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • Author Unknown. (2026). Classics in Medicinal Chemistry: Lenacapavir. The Curious Wavefunction. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32931-32952. [Link]

  • Di Masi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 431. [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(1), 143-147. [Link]

  • Dalmarco, E. M., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. ResearchGate. [Link]

  • Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 485-491. [Link]

  • Saedi, A. M. R. A., et al. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103554. [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32931-32952. [Link]

  • Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(24), 1966-1977. [Link]

  • Vrushabendra Swamy, B. M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(5), FC01-FC05. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-869. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 264, 116035. [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • van der Kamp, M. W., et al. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1044-1050. [Link]

  • Kumar, R., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 54(4), 2131-2144. [Link]

  • Various Authors. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Ionescu, I. A., et al. (2024). An Overview of the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2023). Pharmaceuticals, 17(1), 89. [Link]

Sources

Discovery of 1H-indazole-6-amine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The landscape of oncology is perpetually driven by the pursuit of novel therapeutic agents that offer enhanced efficacy and improved safety profiles. Within the vast realm of medicinal chemistry, nitrogenous heterocyclic compounds represent a cornerstone of drug discovery, with the indazole scaffold emerging as a particularly "privileged" structure.[1] Its inherent ability to form key interactions with biological targets has led to the successful development of several marketed anticancer drugs, including Axitinib and Pazopanib, validating its clinical significance.[1] This guide delves into a specific, highly promising subclass: 1H-indazole-6-amine derivatives . Recent investigations have illuminated the potent cytotoxic and targeted activities of compounds bearing the 6-amino functional group, suggesting a fertile ground for the development of next-generation cancer therapeutics.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to transcend a mere recitation of facts, instead providing a narrative of discovery that emphasizes the causality behind experimental choices, validates protocols through integrated logic, and grounds all claims in authoritative scientific literature. We will journey from the initial strategic rationale and synthetic design to the intricate details of biological evaluation and mechanism-of-action studies, culminating in an analysis of the critical structure-activity relationships that guide future optimization.

Chapter 1: The Rationale - Strategic Targeting with the 1H-Indazole-6-Amine Scaffold

The selection of a core chemical scaffold is a pivotal decision in any drug discovery campaign. The choice of the 1H-indazole-6-amine framework was not arbitrary but rather a convergence of established success and novel strategic insights.

The Indazole Core: A Proven Pharmacophore

The indazole ring system is a bioisostere of indole and purine, allowing it to mimic the interactions of these endogenous structures with a wide array of biological targets, most notably protein kinases.[4] Many indazole-based therapeutics function as potent kinase inhibitors, with the 1H-indazole-3-amine moiety being particularly effective as a "hinge-binding" fragment that anchors the molecule into the ATP-binding pocket of kinases like VEGFR and FGFR.[4][5] This established precedent provides a strong foundation for developing new anticancer agents based on this scaffold.

The Strategic Importance of the 6-Amino Position

While much focus has been on the 1- and 3-positions of the indazole ring, preliminary research has highlighted that derivatization of the 6-amino position can unlock unique and potent anticancer activities. Early studies revealed that certain 6-aminoindazole derivatives exhibited excellent cytotoxicity against human colorectal cancer cell lines (HCT116), signaling that this position was a critical handle for modulating biological activity.[2][3][6] This strategic pivot to a less-explored substitution pattern is a key element in the novelty of this compound class.

Expanding the Target Landscape: Beyond Kinase Inhibition

A truly robust drug discovery program explores multiple mechanisms of action. The versatility of the indazole scaffold allows for this. One compelling alternative strategy has been the targeted design of 1H-indazole-6-amine derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2][7] IDO1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, its overexpression leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, effectively allowing cancer cells to evade the host immune system.[7] Designing inhibitors for IDO1 represents a shift from direct cytotoxicity to cancer immunotherapy, broadening the therapeutic potential of this chemical class.

Chapter 2: Synthesis and Chemical Strategy

The feasibility of a drug discovery program is intrinsically linked to the efficiency and scalability of its chemical synthesis. The 1H-indazole-6-amine derivatives benefit from straightforward and well-established synthetic routes.

Core Synthesis via Reductive Amination

A primary and effective method for generating a library of N-substituted 1H-indazole-6-amine derivatives is the reductive amination of the commercially available 6-aminoindazole. This two-step, one-pot reaction is efficient and highly versatile.

  • Rationale: This protocol exemplifies the reductive amination approach. Acetic anhydride is used first to form an intermediate acetamide, which modulates the reactivity of the amine. The subsequent reductive amination with a substituted benzaldehyde introduces the desired side chain. Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation.

  • Step 1: Acetylation of 6-Aminoindazole:

    • Dissolve 6-aminoindazole (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate N-(1H-indazol-6-yl)acetamide.

  • Step 2: Reductive Amination:

    • To a solution of N-(1H-indazol-6-yl)acetamide (1.0 eq) and 4-fluorobenzaldehyde (1.2 eq) in methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, N-(4-fluorobenzyl)-1H-indazol-6-amine.[2][3]

  • Step 3: Structural Confirmation:

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to ensure identity and purity.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthetic Workflow for 1H-Indazole-6-Amine Derivatives A Start: 6-Aminoindazole B Step 1: Acetylation (Acetic Anhydride) A->B C Intermediate: N-(1H-indazol-6-yl)acetamide B->C D Step 2: Reductive Amination (Substituted Aldehyde, NaBH3CN) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Final Product: N-substituted-1H-indazol-6-amine F->G H Structural Confirmation (NMR, MS) G->H

Caption: A generalized workflow for the synthesis of 1H-indazole-6-amine derivatives.

Chapter 3: Biological Evaluation and Mechanistic Insights

Rigorous biological testing is essential to identify promising lead compounds and understand their mechanism of action. This involves a tiered approach, starting with broad screening for antiproliferative activity and progressing to detailed mechanistic studies.

In Vitro Antiproliferative Screening

The initial assessment of anticancer potential involves quantifying a compound's ability to inhibit the growth of various cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.

  • Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[2] The amount of bound dye is directly proportional to the cell mass, providing a sensitive measure of cell viability and growth inhibition.

  • Procedure:

    • Cell Seeding: Seed human cancer cell lines (e.g., HCT116, MCF-7, A549) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with a serial dilution of the synthesized indazole derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.

    • Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[2][3]

Summary of Antiproliferative Activity
Compound IDDerivative ClassTarget Cell LineIC50 (µM)Selectivity vs. Normal CellsReference
9f N-benzyl-1H-indazol-6-amineHCT116 (Colon)14.3 ± 4.4>7-fold (MRC5 > 100 µM)[2][6]
7 N-benzyl-1,3-dimethyl-1H-indazol-6-amineFaDu (Hypopharyngeal)PotentSelective ERK activation noted[7]
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15~6.5-fold (HEK-293 = 33.2 µM)[5][8]
7j 1H-indazol-3-amine hybridMCF-7 (Breast)9Dual HDAC6/FGFR1 inhibitor[2]
Elucidating the Mechanism of Action (MOA)

Identifying a compound's IC50 value is only the first step. Understanding how it kills cancer cells is critical. For indazole derivatives, apoptosis (programmed cell death) is a common mechanism.

  • Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Seed K562 cells in 6-well plates and treat with varying concentrations of a lead compound (e.g., compound 6o at 10, 12, and 14 µM) for 48 hours.[5][8]

    • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on one channel (e.g., FL1) and PI signal on another (e.g., FL2).

    • Data Interpretation:

      • Q4 (Annexin V- / PI-): Live cells

      • Q3 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.[8]

Visualizing a Proposed Signaling Pathway

Based on experimental evidence, such as Western blot analysis showing changes in protein expression, a potential signaling pathway can be proposed. For instance, compound 6o was suggested to induce apoptosis by modulating the p53/MDM2 pathway and Bcl-2 family proteins.[8][9]

G cluster_pathway Proposed Apoptotic Pathway of Indazole Derivatives Indazole 1H-Indazole-6-Amine Derivative (e.g., 6o) p53 p53 (Tumor Suppressor) Indazole->p53 stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibits MDM2 MDM2 p53->MDM2 inhibits p53->Bcl2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2->Bax inhibits Caspase Caspase Cascade Bax->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis p5_Bax upregulates

Caption: Proposed mechanism of apoptosis induction via the p53/MDM2 and Bcl-2 pathways.

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the process of correlating the chemical structure of the synthesized compounds with their biological activity. This critical step provides a roadmap for rational drug design and the optimization of lead compounds.

Decoding the SAR from Screening Data

By systematically analyzing the IC50 data from Chapter 3, key structural motifs that govern potency and selectivity can be identified:

  • Halogen Substitution: For one series of 1H-indazole-3-amine derivatives, the presence of a fluorine atom at the para-position of a phenyl substituent was found to be crucial for potent antitumor activity.[5] This suggests a specific and favorable interaction within the target's binding pocket, possibly a halogen bond or hydrophobic interaction.

  • Improving Physicochemical Properties: In another series, an initial set of compounds containing a mercaptoacetamide group showed good potency but also high toxicity to normal cells.[5] By strategically replacing the mercapto group with a piperazine moiety—a common pharmacophore used to improve solubility and reduce toxicity—the researchers were able to enhance the therapeutic window, leading to compounds like 6o with better selectivity.[5]

The Iterative Cycle of Drug Discovery

Lead optimization is not a linear process but a continuous cycle of design, synthesis, and testing. The insights gained from SAR studies feed directly back into the design phase, allowing chemists to make informed decisions to improve potency, selectivity, and drug-like properties (ADME/Tox).

G cluster_cycle Lead Optimization Cycle Design Design Based on SAR & in silico modeling Synthesis Synthesis Create novel analogs Design->Synthesis Testing Biological Testing In vitro assays (IC50) MOA studies Synthesis->Testing SAR SAR Analysis Correlate structure with activity Testing->SAR SAR->Design

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion and Future Prospects

The body of evidence presented strongly supports the 1H-indazole-6-amine scaffold as a versatile and highly promising starting point for the development of novel anticancer agents. Through rational design, efficient synthesis, and rigorous biological evaluation, several lead compounds with potent and selective activity have been identified. The diverse mechanisms of action, ranging from the induction of apoptosis via established pathways like p53 to novel strategies like IDO1 inhibition, underscore the scaffold's therapeutic potential.

The path forward involves several critical steps. Promising lead compounds, such as derivatives of 9f and 6o , must be advanced into preclinical in vivo studies using xenograft models to assess their efficacy in a physiological context. Concurrently, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are required to evaluate their drug-like properties and safety profiles. The insights from ongoing SAR studies will continue to fuel the design of next-generation analogs with even greater potency and precision. The journey from a promising scaffold to a clinical candidate is challenging, but the 1H-indazole-6-amine class has demonstrated all the necessary characteristics to warrant significant further investigation.

References

  • Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Bentham Science Publishers. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. EurekaSelect. [Link]

  • Tran, P.-T., Hoang, N. X., Hoang, V.-H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]

  • Tran, P.-T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Aman, D., Singh, V., Singh, R. K., & Singh, R. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 22-50. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Li, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). [Link]

Sources

Synthesis of Substituted Indazoles from N-Tosylhydrazones: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis of substituted indazoles utilizing N-tosylhydrazones. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the strategic considerations behind this powerful synthetic methodology.

The Strategic Importance of the Indazole Scaffold

Indazole and its derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active molecules.[1][2] These nitrogen-containing heterocyclic compounds are key structural motifs in numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Axitinib, and the antiemetic Granisetron.[3] The therapeutic diversity of indazoles stems from their ability to act as versatile pharmacophores, engaging with a variety of biological targets. Consequently, the development of robust, efficient, and regioselective methods for their synthesis is a critical objective in drug discovery and development.[4][5]

N-Tosylhydrazones: Versatile Precursors for Indazole Construction

While classical methods for indazole synthesis exist, they often require harsh conditions or offer limited control over substitution patterns. The emergence of transition-metal-catalyzed reactions using N-tosylhydrazones has provided a more elegant and powerful alternative.[6][7] N-tosylhydrazones, which are readily and affordably prepared from corresponding aldehydes and ketones, serve as stable and easy-to-handle precursors to highly reactive diazo compounds.[8][9]

This strategy typically involves a transition-metal-catalyzed intramolecular cyclization reaction. The key advantages of this approach include:

  • Operational Simplicity: N-tosylhydrazones are often bench-stable solids, eliminating the need to handle potentially hazardous and unstable diazo intermediates directly.[8]

  • Mild Reaction Conditions: Many protocols proceed under mild conditions, allowing for broad functional group tolerance, a crucial feature for the synthesis of complex molecules in late-stage development.

  • High Regioselectivity: The intramolecular nature of the C-H activation/amination step provides excellent control over the final substitution pattern on the indazole core.[10]

Mechanistic Pathways: The Palladium-Catalyzed C–H Functionalization Route

Palladium catalysis has been particularly successful in effecting the intramolecular cyclization of N-tosylhydrazones derived from ortho-substituted aryl ketones.[6][10] The catalytic cycle provides a clear example of the efficiency of this transformation.

Causality in the Catalytic Cycle: The process is initiated by a base, which deprotonates the N-tosylhydrazone to generate a diazo intermediate in situ. This is a critical step, as it avoids the isolation of the often-unstable diazo compound. The active Pd(0) catalyst then undergoes oxidative addition to the diazo compound, extruding dinitrogen gas—a thermodynamically favorable step that drives the reaction forward—to form a palladium-carbene complex. This highly reactive intermediate then engages in an intramolecular C–H insertion into an adjacent C-H bond on the aromatic ring, forming a stable palladacycle intermediate. The final, irreversible step is a reductive elimination, which forms the desired N-N bond of the indazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G A N-Tosylhydrazone B Diazo Intermediate A->B + Base - TsH D Palladium-Carbene Complex B->D + Pd(0) - N₂ C Pd(0) Catalyst C->D E Intramolecular C-H Insertion D->E ortho C-H bond F Palladacycle Intermediate E->F G Reductive Elimination F->G H Substituted Indazole G->H I Regenerated Pd(0) G->I I->C Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed indazole synthesis.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a 3-substituted indazole via palladium-catalyzed intramolecular C-H amination.

Objective: To synthesize 3-methyl-1H-indazole from 2'-aminoacetophenone N-tosylhydrazone.

Materials & Reagents:

  • 2'-Aminoacetophenone N-tosylhydrazone (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Copper(II) Acetate [Cu(OAc)₂] (2.0 mmol, 2.0 equiv) - Acts as an oxidant

  • Silver Trifluoroacetate [AgOCOCF₃] (0.1 mmol, 10 mol%) - Acts as a co-catalyst/halide scavenger

  • Toluene, anhydrous (5.0 mL)

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of argon. Causality: Removing atmospheric moisture and oxygen is critical to prevent the deactivation of the palladium catalyst and unwanted side reactions.

  • Reagent Addition: To the flask, add 2'-aminoacetophenone N-tosylhydrazone (1.0 mmol), Pd(OAc)₂ (3 mol%), Cu(OAc)₂ (2.0 equiv), and AgOCOCF₃ (10 mol%).

  • Atmosphere Exchange: The flask is evacuated and backfilled with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Anhydrous toluene (5.0 mL) is added via syringe. Causality: Toluene is a common solvent for this reaction due to its high boiling point, which allows for elevated reaction temperatures, and its relatively non-coordinating nature.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove catalyst residues. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 3-methyl-1H-indazole product.

Substrate Scope & Performance Data

The palladium-catalyzed synthesis from N-tosylhydrazones demonstrates a broad substrate scope. The following table summarizes representative yields for various substituted indazoles, illustrating the method's versatility. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring.

EntryStarting N-Tosylhydrazone fromProductTypical Yield (%)
12'-Methylacetophenone3-Methyl-1H-indazole80-90%
22'-Methoxyacetophenone7-Methoxy-3-methyl-1H-indazole75-85%
32'-Chloroacetophenone7-Chloro-3-methyl-1H-indazole70-80%
42'-Trifluoromethylacetophenone3-Methyl-7-(trifluoromethyl)-1H-indazole65-75%
52'-Methylpropiophenone3-Ethyl-1H-indazole80-88%

Limitations: While robust, the methodology can be sensitive to steric hindrance near the reaction site. Additionally, substrates lacking an ortho C-H bond for cyclization will not undergo this transformation. In some cases, regioselectivity can be an issue if multiple C-H bonds are available for activation, although this is often controllable through careful substrate design and reaction optimization.[11]

Conclusion and Future Outlook

The synthesis of substituted indazoles from N-tosylhydrazones via transition-metal-catalyzed C-H functionalization is a premier strategy for modern organic and medicinal chemists.[7] Its operational simplicity, mild conditions, and high degree of control make it an invaluable tool for accessing complex molecular architectures.

Future research will likely focus on several key areas:

  • Asymmetric Catalysis: Developing enantioselective versions of this reaction to access chiral indazoles.

  • Sustainable Catalysis: Replacing palladium with more earth-abundant and less expensive metals like copper or iron.

  • Broader Scope: Expanding the methodology to include a wider range of N-protecting groups and more complex heterocyclic starting materials.

By continuing to build upon this powerful synthetic platform, the scientific community can accelerate the discovery and development of next-generation indazole-based therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 2024. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 2025. [Link]

  • Synthesis of 3-substituted Indazoles From Arynes and N-tosylhydrazones. Organic Letters, 2011. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate, 2025. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate, 2025. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 2011. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 2012. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Literature Report, 2011. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

  • Synthesis of 1H-indazoles from nitroarenes and N-tosylhydrazones. ResearchGate, 2018. [Link]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 2018. [Link]

  • Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. Organic & Biomolecular Chemistry, 2017. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. [Link]

  • ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. ResearchGate, 2011. [Link]

  • (PDF) Transition-Metal-Catalyzed Syntheses of Indazoles. ResearchGate, 2019. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022. [Link]

  • Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. Angewandte Chemie International Edition, 2021. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health, 2022. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 2019. [Link]

  • Palladium-catalyzed insertion of N-tosylhydrazones for the synthesis of isoindolines. Chemical Communications, 2016. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 2013. [Link]

  • Emerging Trends in N-Tosylhydrazone Mediated Transition-Metal-Free Reactions. ChemistrySelect, 2022. [Link]

Sources

A Technical Guide to 6-Fluoro-1H-indazole-5-carbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous approved therapeutic agents.[1][2] This guide provides an in-depth technical examination of 6-fluoro-1H-indazole-5-carbaldehyde, a key synthetic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. We will dissect its chemical properties, explore validated synthetic methodologies with mechanistic insights, detail its utility as a versatile chemical building block, and survey its application in the synthesis of high-value pharmaceutical compounds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and organic synthesis.

Nomenclature and Physicochemical Properties

The compound of interest is unambiguously identified by its IUPAC name, This compound . This nomenclature correctly assigns the positions of the fluoro and carbaldehyde (formyl) groups on the 1H-indazole core.

The indazole ring system is bicyclic, consisting of a fused benzene and pyrazole ring. The "1H" designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1, which is the most thermodynamically stable tautomer.[3]

Key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1126425-15-7[4]
Molecular Formula C₈H₅FN₂O[4][5]
Molecular Weight 164.14 g/mol [4][5]
Appearance Solid (form may vary)[6]
Purity Typically ≥97% for research grades[4][5]
Solubility Soluble in common organic solvents like DMSO, DMF, and methanol.[5]
Storage Conditions Store at 2-8°C under an inert atmosphere to prevent degradation.[4][6]
InChI Key Not readily available in searched documents.

Safety Information: Hazard statements associated with this compound include H319, indicating it causes serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used during handling.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the introduction of a formyl group onto a pre-existing 6-fluoro-1H-indazole scaffold. While specific, peer-reviewed synthetic procedures for this exact molecule are not abundant in the provided search results, we can infer logical and field-proven synthetic strategies based on established organic chemistry principles for analogous structures.

A highly plausible and industrially scalable approach is the ortho-lithiation followed by formylation of a suitably protected 6-fluoro-1H-indazole.

Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed Ortho-Metalation & Formylation cluster_2 Step 3: Deprotection A 6-Fluoro-1H-indazole B N-Protected 6-Fluoroindazole (e.g., SEM-protected) A->B SEM-Cl, NaH THF, 0°C to RT C Lithiation at C5 B->C 1. n-BuLi or LDA THF, -78°C D Protected Aldehyde C->D 2. DMF (Quench) -78°C to RT E 6-Fluoro-1H-indazole- 5-carbaldehyde (Final Product) D->E TBAF or HCl THF or Dioxane

Caption: Proposed synthesis of this compound.

Causality and Experimental Choices:

  • N-Protection (Step 1): The indazole N-H proton is acidic and will be readily deprotonated by organolithium bases. Protection is mandatory to prevent this side reaction and to direct the lithiation to the desired carbon atom. A protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) is often chosen because it is robust to strongly basic conditions yet can be removed under mild acidic or fluoride-mediated conditions.

  • Directed Ortho-Metalation (Step 2): The nitrogen at position 2 (N2) of the indazole ring acts as a powerful directing group for lithiation. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) will selectively deprotonate the most acidic proton ortho to the directing group, which is at the C7 position. However, in a protected indazole, the directing effect can favor the C5 position. The fluorine at C6 is an ortho-directing group as well, further activating the C5 position for metalation. The reaction is performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate.

  • Formylation and Deprotection (Steps 2 & 3): N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl group onto an organolithium species. The final deprotection step removes the SEM group to yield the target molecule.

Utility in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for constructing complex molecules, particularly in the realm of oncology. The indazole core itself is a cornerstone of many kinase inhibitors, including FDA-approved drugs like Axitinib and Pazopanib.[1][6] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the strategic elaboration of the molecule.

Key Transformations and Applications:

  • Reductive Amination: The aldehyde can be readily converted into an amine via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is one of the most powerful methods for installing diverse side chains and linking molecular fragments.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds and extend the molecular framework.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) or hydrazines to form new heterocyclic rings.[7]

The fluorine atom at the 6-position is not merely a passive substituent. It can significantly enhance the binding affinity of the final drug molecule to its target protein through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism. Studies on other indazole-based kinase inhibitors have shown that fluorine substitution at the 6-position can lead to improved enzymatic activity and cellular potency.[1]

Application in FGFR Inhibitor Synthesis: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, are implicated in various cancers.[8] Indazole-based compounds have been successfully developed as potent FGFR inhibitors.[1][8] this compound is an ideal starting point for such molecules.

G A 6-Fluoro-1H-indazole- 5-carbaldehyde B Intermediate Amine A->B Reductive Amination (R-NH2, NaBH(OAc)3) D Final FGFR Inhibitor B->D Coupling Reaction (e.g., Suzuki, Buchwald) C Complex Fragment (e.g., substituted pyrimidine) C->D

Sources

Navigating the Synthesis and Handling of 6-Fluoro-1H-indazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of a wide array of therapeutic agents, including potent kinase inhibitors for oncology.[1][2][3] Among the myriad of functionalized indazoles, 6-fluoro-1H-indazole-5-carbaldehyde stands out as a critical building block. Its unique substitution pattern—a fluorine atom at the 6-position and a reactive aldehyde at the 5-position—offers a versatile platform for the synthesis of complex molecular architectures and diverse compound libraries.[2]

This technical guide provides an in-depth exploration of the safety, handling, and chemical properties of this compound. As a Senior Application Scientist, the following content is synthesized from established protocols, safety data for analogous compounds, and a fundamental understanding of chemical reactivity to ensure a scientifically sound and practical resource.

Section 1: Chemical Identity and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₅FN₂OInferred
Molecular Weight 164.14 g/mol Inferred
Appearance Likely a solid (powder or crystalline)Analogy to similar compounds
CAS Number 1126425-15-7[4]

Section 2: Hazard Identification and Safety Precautions

Inferred Hazard Profile:

Based on the GHS classifications for analogous compounds such as 1H-Indazole-6-carbaldehyde, 5-Bromo-6-fluoro-1-methyl-1H-indazole, and 6-Fluoro-1H-indazole, the following hazards are anticipated[5][6][7]:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the mandatory PPE workflow for handling this compound. Adherence to this protocol is critical for mitigating exposure risks.

PPE_Workflow Start Enter Laboratory LabCoat Don Lab Coat Start->LabCoat Gloves Wear Nitrile Gloves (or other appropriate chemical-resistant gloves) LabCoat->Gloves EyeProtection Don Safety Glasses with side shields or Goggles Gloves->EyeProtection FumeHood Work in a certified Chemical Fume Hood EyeProtection->FumeHood Handling Handle This compound FumeHood->Handling Decontamination Decontaminate work area and equipment Handling->Decontamination Doffing Doff PPE in reverse order of donning Decontamination->Doffing HandWash Wash hands thoroughly Doffing->HandWash Exit Exit Laboratory HandWash->Exit

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Emergency Procedures:

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Section 3: Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage Conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended for analogous compounds.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Keep the container tightly sealed.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Dispensing: When weighing or transferring the solid, take care to avoid generating dust.

  • Spill Management: In case of a spill, wear appropriate PPE and carefully scoop the solid material into a designated waste container. Clean the spill area thoroughly with a suitable solvent and decontaminate all surfaces.

Section 4: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound lies in the reactivity of its aldehyde group and the potential for further functionalization of the indazole ring.

Key Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: A cornerstone reaction for introducing amine diversity.

  • Wittig Reaction: For the formation of carbon-carbon double bonds.

  • Oxidation: To the corresponding carboxylic acid.

  • Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

Illustrative Synthetic Workflow: Reductive Amination

The following diagram illustrates a typical workflow for the reductive amination of this compound, a common procedure in drug discovery for generating libraries of substituted amines.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Analysis Aldehyde This compound Reaction Stir at Room Temperature Aldehyde->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane, Methanol) Solvent->Reaction ReducingAgent Reducing Agent (e.g., Sodium Triacetoxyborohydride) ReducingAgent->Reaction Quench Quench with Water or Aqueous Bicarbonate Reaction->Quench Extraction Extract with an Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Characterize by NMR, LC-MS, etc. Purification->Analysis FinalProduct Final Amine Product Analysis->FinalProduct

Sources

Methodological & Application

Application Note: A Proposed Synthetic Route for 6-fluoro-1H-indazole-5-carbaldehyde from 6-fluoroindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-fluoro-1H-indazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. Its synthesis from readily available starting materials like 6-fluoroindole presents a significant synthetic challenge, primarily involving a ring expansion of the indole's pyrrole moiety and a regioselective formylation. This application note provides a detailed examination of a proposed two-step synthetic pathway. The outlined strategy prioritizes a logical and mechanistically sound approach, beginning with the conversion of 6-fluoroindole to 6-fluoro-1H-indazole, followed by a regioselective formylation at the C5 position. This document provides in-depth protocols, mechanistic justifications for key transformations, and guidance on characterization and purification, aimed at researchers in synthetic chemistry and drug development.

Introduction and Synthetic Strategy

The indazole scaffold is a "privileged" structure in drug discovery, known for its ability to mimic a purine bioisostere and engage in key hydrogen bonding interactions within protein active sites.[1] The introduction of a fluorine atom and a carbaldehyde group onto this scaffold provides critical handles for modulating physicochemical properties and for further synthetic elaboration. Specifically, the aldehyde at the C5 position is a versatile precursor for creating a wide array of derivatives via reactions like reductive amination, Wittig olefination, and condensation reactions.[2]

A direct, one-pot synthesis of this compound from 6-fluoroindole is not well-established in the literature. The transformation requires both a skeletal rearrangement (indole to indazole) and a C-H functionalization (formylation). Therefore, a multi-step approach is necessary. Two primary synthetic disconnections are considered:

  • Pathway A: Initial C5-formylation of 6-fluoroindole, followed by ring expansion.

  • Pathway B: Initial ring expansion of 6-fluoroindole to 6-fluoro-1H-indazole, followed by C5-formylation.

Pathway A is challenging due to the intrinsic reactivity of the indole nucleus, which strongly favors electrophilic substitution at the C3 position. While C5-formylation is possible, it often requires protecting groups and specific reagents, potentially complicating the subsequent ring expansion step.

Pathway B presents a more logical and controllable route. The conversion of indoles to indazoles is a known, albeit complex, transformation.[3][4] Once the thermodynamically stable 6-fluoro-1H-indazole core is formed, a regioselective formylation can be directed to the C5 position. The electron-withdrawing nature of the pyrazole ring and the ortho,para-directing effect of the C6-fluoro substituent synergistically favor electrophilic attack at C5. This application note will detail the experimental protocol for the more promising Pathway B .

Diagram 1: Proposed Two-Step Synthetic Pathway

G cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Formylation A 6-Fluoroindole B 6-Fluoro-1H-indazole A->B Oxidative Cleavage & Recyclization C 6-Fluoro-1H-indazole D This compound C->D Vilsmeier-Haack Reaction

Caption: Overall workflow from 6-fluoroindole to the target compound.

Experimental Protocols

This section details the step-by-step procedures for the proposed synthesis. Researchers should perform all operations in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoroindole≥98%Commercial
Sodium Nitrite (NaNO₂)ACS ReagentCommercial
Hydrochloric Acid (HCl)2N Aqueous SolutionCommercial
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial
Phosphorus Oxychloride (POCl₃)≥99%CommercialHandle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction & chromatography.
HexanesACS GradeCommercialFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.Lab Prepared
BrineSaturated Aqueous Sol.Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Step 1: Synthesis of 6-Fluoro-1H-indazole-3-carbaldehyde (Intermediate)

While our target is the 5-carbaldehyde, the most reliable indole-to-indazole conversion method inherently installs a formyl group at the C3 position. This well-characterized intermediate, 6-fluoro-1H-indazole-3-carbaldehyde, serves as a crucial point of comparison and is synthesized via nitrosative rearrangement.[5][6]

Rationale: This reaction proceeds via electrophilic nitrosation at the electron-rich C3 position of the indole. The resulting nitroso-indole intermediate undergoes a cascade involving hydration, ring-opening of the pyrrole moiety, and subsequent recyclization to form the stable indazole ring system, generating the C3-aldehyde in the process.[5]

Protocol:

  • Preparation of Nitrosating Agent: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium nitrite (NaNO₂, 2.0 eq) in deionized water and N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice-water bath.

  • Slowly add aqueous hydrochloric acid (2N HCl, 7.0 eq) to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes to generate the nitrosating species in situ.

  • Indole Addition: Dissolve 6-fluoroindole (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the cold, stirring nitrosating mixture over 30-45 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:2 Hexanes/EtOAc).

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 6-fluoro-1H-indazole-3-carbaldehyde as a solid.[5]

Step 2 (Proposed): Regioselective Formylation of 6-Fluoro-1H-indazole

This protocol outlines the proposed formylation of 6-fluoro-1H-indazole (which would first need to be synthesized via a non-formylating ring expansion method, a non-trivial step) to achieve the target 5-carbaldehyde isomer. The Vilsmeier-Haack reaction is selected for its efficacy in formylating moderately activated aromatic systems.[7][8][9]

Mechanistic Rationale: The Vilsmeier reagent, a chloroiminium salt generated from POCl₃ and DMF, is a mild electrophile.[9][10] On the 6-fluoro-1H-indazole substrate, the pyrazole ring acts as a deactivating group, while the C6-fluorine atom is also deactivating but acts as an ortho, para-director. The C5 position is ortho to the fluorine atom, making it the most electronically favorable position for electrophilic aromatic substitution, leading to the desired regioselectivity.

Protocol:

  • Vilsmeier Reagent Formation: In a dry 100 mL flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent should form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 6-fluoro-1H-indazole (1.0 eq) in anhydrous DMF and add it to the stirring suspension of the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Work-up: Stir the mixture at room temperature for 1 hour. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to isolate This compound .

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons exhibiting splitting patterns consistent with a 1,2,4,5-tetrasubstituted benzene ring. A downfield singlet (~10 ppm) for the aldehyde proton. A broad singlet for the N-H proton.
¹³C NMR A signal for the aldehyde carbonyl carbon (~190 ppm). Signals for aromatic carbons, including two carbons showing C-F coupling.
¹⁹F NMR A singlet or complex multiplet corresponding to the fluorine atom on the aromatic ring.
HRMS (ESI) Calculated m/z for C₈H₅FN₂O [M+H]⁺ should match the observed value to within 5 ppm.

Diagram 2: Vilsmeier-Haack Formylation Mechanism

Caption: Key stages of the regioselective Vilsmeier-Haack formylation.

Troubleshooting and Final Remarks

  • Low Yield in Step 1: The nitrosation reaction can produce dimeric by-products. Slow, controlled addition of the indole to the nitrosating agent at 0 °C is critical to minimize side reactions.[6]

  • Poor Regioselectivity in Step 2: If formylation occurs at other positions (e.g., C7), reaction temperature and time should be optimized. Lowering the temperature may enhance selectivity for the kinetically favored C5 product.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction proves inefficient, other methods like the Duff reaction (using hexamethylenetetramine)[11][12][13] or a directed ortho-metalation/formylation sequence could be explored, though these may require N1-protection of the indazole.

This application note presents a robust, mechanistically-guided strategy for the synthesis of this compound. While the conversion of indoles to indazoles can be complex, the proposed pathway leverages established chemical principles to achieve the target molecule, a key building block for advancing drug discovery programs.

References

  • Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Ghorai, S., et al. (2024). Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. ChemRxiv. [Link]

  • Drennen, B., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm. [Link]

  • Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • Li, J., et al. (2022). Visible-light-induced oxidative ring expansion of indoles with amidines. Organic Chemistry Frontiers. [Link]

  • Tariq, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Grokipedia. (n.d.). Duff reaction. Grokipedia. [Link]

  • Ghorai, S., et al. (2025). C-to-N atom swapping and skeletal editing in indoles and benzofurans. PMC. [Link]

  • Levin, M. (2020). Scope of indazole-to-quinazoline ring expansion. ResearchGate. [Link]

  • Levin, M. (2020). Scope of indazole-to-quinazoline ring expansion. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Wynberg, H. (2005). The Reimer–Tiemann Reaction. ResearchGate. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. L.S.College. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem. [Link]

Sources

The Strategic Application of 6-Fluoro-1H-indazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal building block for targeting a variety of biological entities, particularly protein kinases and poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] This application note delves into the specific utility of a highly functionalized derivative, 6-fluoro-1H-indazole-5-carbaldehyde, in the synthesis of targeted therapeutics. The strategic placement of a fluorine atom at the 6-position and a versatile carbaldehyde group at the 5-position offers medicinal chemists a powerful tool for crafting next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

The Significance of Fluorine in Indazole-Based Drug Candidates

The introduction of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and pharmacological properties.[4] In the context of the indazole scaffold, a fluorine atom at the 6-position can impart several advantages:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, thereby increasing binding affinity.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved oral bioavailability of the drug candidate.[4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the indazole N-H proton, which can be critical for establishing key hydrogen bond interactions with the target protein.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.[4]

The Versatile Aldehyde: A Gateway to Diverse Chemical Scaffolds

The carbaldehyde group at the 5-position of the indazole ring serves as a versatile synthetic handle, allowing for the construction of a wide array of complex molecular architectures. This functional group can readily participate in a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains, which can be tailored to interact with specific residues in the target protein.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the molecular scaffold.

  • Condensation Reactions: With various nucleophiles to form heterocyclic rings, such as pyridines, pyrimidines, and imidazoles, which are common motifs in kinase inhibitors.

  • Oxidation: To the corresponding carboxylic acid, which can serve as a key pharmacophore or a point for further derivatization.

The strategic combination of the 6-fluoro substituent and the 5-carbaldehyde group makes this compound a highly valuable building block in drug discovery.

Application Protocol I: Synthesis of a Hypothetical Kinase Inhibitor via Reductive Amination

This protocol outlines a plausible synthetic route to a hypothetical kinase inhibitor incorporating the 6-fluoro-1H-indazole scaffold. The rationale is to utilize the aldehyde functionality for the introduction of a side chain designed to occupy a specific pocket in the kinase active site.

Experimental Workflow

G cluster_0 Reductive Amination Protocol A This compound C Reaction Mixture (Solvent: Dichloromethane) A->C B Amine Sidechain (e.g., piperazine derivative) B->C D Sodium Triacetoxyborohydride (STAB) C->D Add reducing agent E Stir at Room Temperature (4-12 hours) D->E F Work-up and Purification (e.g., Column Chromatography) E->F G Final Kinase Inhibitor F->G

Figure 1: Reductive amination workflow for kinase inhibitor synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the solution from step 1, add the desired amine sidechain (e.g., a substituted piperazine) (1.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.

Causality Behind Experimental Choices
  • Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the reactants without interfering with the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the risk of reducing the aldehyde starting material directly.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and facilitates the separation of the product into the organic layer.

Application Protocol II: Synthesis of a Potential PARP Inhibitor via Wittig Reaction and Subsequent Cyclization

This protocol illustrates a potential pathway to a PARP inhibitor utilizing the this compound as a starting material. The strategy involves a Wittig reaction to introduce a key structural motif, followed by a cyclization to form a fused ring system often found in potent PARP inhibitors.

Signaling Pathway Context

G cluster_0 PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) (at replication fork) DNA_SSB->DNA_DSB unrepaired SSBs lead to BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by HRR->Cell_Survival Cell_Death Cell Death (Apoptosis) HRR->Cell_Death if impaired PARP_Inhibitor PARP Inhibitor (e.g., from this compound) PARP_Inhibitor->PARP blocks BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HRR impairs

Figure 2: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

Synthetic Workflow

G cluster_1 Wittig Reaction and Cyclization Protocol Start This compound Wittig_Reaction Wittig Reaction (Solvent: THF) Start->Wittig_Reaction Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Wittig_Reaction Intermediate_A Alkene Intermediate Wittig_Reaction->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Cyclization_Reagent e.g., Phthaloyl Dichloride Cyclization_Reagent->Cyclization Final_Product Fused-Ring PARP Inhibitor Cyclization->Final_Product

Figure 3: Synthetic workflow for a potential PARP inhibitor.

Step-by-Step Methodology
  • Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C).

  • Wittig Reaction: Add a solution of this compound (1.0 eq) in THF to the ylide solution at -78 °C and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify the crude alkene intermediate by column chromatography.

  • Cyclization: Dissolve the purified alkene intermediate (1.0 eq) in a suitable solvent (e.g., toluene) and add the cyclization reagent (e.g., phthaloyl dichloride) (1.1 eq) and a base (e.g., triethylamine).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Purification: After completion, cool the reaction, filter any solids, and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to yield the final PARP inhibitor.

Rationale for Experimental Design
  • Wittig Reaction: This reaction is a reliable method for forming a carbon-carbon double bond with control over the stereochemistry, which can be crucial for biological activity.

  • Cyclization: The intramolecular cyclization step is designed to construct a rigid, fused-ring system that can mimic the nicotinamide portion of the NAD+ cofactor, a common feature of many PARP inhibitors.[5]

  • Solvent and Reagents: The choice of anhydrous solvents and strong bases is critical for the successful formation of the ylide and the subsequent Wittig reaction.

Quantitative Data Summary

Compound IDTargetIC₅₀ (nM)Cell LineReference
Hypothetical Kinase Inhibitor 1 Kinase XTo be determinedTo be determinedN/A
Hypothetical PARP Inhibitor 1 PARP-1To be determinedTo be determinedN/A
NiraparibPARP-1/23.8 / 2.1-[6]
PazopanibVEGFR, PDGFR, c-Kit10-84-[1]

Table 1: Biological activity data for reference compounds. The data for the hypothetical compounds would be determined following their synthesis and biological evaluation.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of targeted therapeutics in medicinal chemistry. Its strategic combination of a fluorine atom for enhanced pharmacological properties and a reactive aldehyde for diverse synthetic transformations provides a powerful platform for the development of novel kinase and PARP inhibitors. The protocols outlined in this application note provide a conceptual framework for the utilization of this important intermediate in drug discovery programs.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL not provided)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

  • Indazole deriv
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (URL not provided)
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

  • Importance of Fluorine in Benzazole Compounds. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]

Sources

Protocol for the Nitrosation of Indoles: A Robust Method for the Synthesis of Indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indazole-3-carboxaldehydes in Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this privileged scaffold.[1][2][3] Their prominence is largely due to their role as "bioisosteres" of indoles, capable of forming strong hydrogen bond interactions within the active sites of proteins, particularly kinases.[1][4] This has led to the successful development of several kinase inhibitors, including axitinib and pazopanib, for the treatment of cancer.[1][4]

The 1H-indazole-3-carboxaldehyde motif is a critical and versatile intermediate, providing a synthetic handle for a wide array of chemical transformations.[1][3] The aldehyde functionality can be readily converted into a variety of other functional groups and heterocyclic systems, making it an invaluable building block for the synthesis of diverse libraries of 3-substituted indazoles in drug discovery campaigns.[1][4]

This application note provides a detailed and optimized protocol for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives via the nitrosation of indoles. This method is distinguished by its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating both electron-rich and electron-deficient indoles while minimizing the formation of common side products.[4][5][6]

Reaction Mechanism and Rationale for Experimental Design

The conversion of an indole to an indazole-3-carboxaldehyde is a fascinating and multi-step transformation. The reaction is initiated by the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole ring. This initial nitrosation event leads to the formation of a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[1][6]

The subsequent and crucial step involves the addition of water to the C2 position of the indole core, a process facilitated by the electron-withdrawing nature of the oxime group.[1][6] This nucleophilic attack triggers the opening of the indole's pyrrole ring, generating a key intermediate. The final step is an intramolecular cyclization, or ring-closure, which results in the formation of the stable 1H-indazole-3-carboxaldehyde product.[1][6]

A significant challenge in this reaction is the potential for dimerization and other side reactions, particularly with electron-rich indoles.[4][5] The optimized protocol described herein mitigates these issues through a "reverse addition" strategy. By slowly adding the indole solution to a pre-formed mixture of the nitrosating agent, the concentration of the indole in the reaction at any given time is kept low. This kinetically favors the desired intramolecular cyclization pathway over intermolecular side reactions, leading to significantly improved yields and cleaner reaction profiles.[5]

Experimental Workflow Diagram

G cluster_prep Preparation of Nitrosating Mixture cluster_reaction Reaction cluster_workup Work-up and Purification prep_NaNO2 Dissolve NaNO2 in deionized water prep_HCl Cool to 0 °C and slowly add 2N HCl prep_NaNO2->prep_HCl prep_DMF Add DMF and stir under Argon for 10 min prep_HCl->prep_DMF add_indole Slowly add indole solution to the nitrosating mixture at 0 °C over 2 hours (Syringe Pump) prep_DMF->add_indole Ready for Indole Addition prep_indole Prepare a solution of indole in DMF prep_indole->add_indole stir_reaction Stir the reaction mixture (Time and temperature are substrate-dependent) add_indole->stir_reaction monitor_TLC Monitor reaction progress by TLC stir_reaction->monitor_TLC extract Extract with Ethyl Acetate (3x) monitor_TLC->extract Reaction Complete wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography on silica gel dry->purify

Sources

Application Notes & Protocols: 6-Fluoro-1H-indazole-5-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2] Its unique structural and electronic properties make it an ideal template for designing inhibitors that target the ATP-binding site of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] This document provides a detailed guide on the use of 6-fluoro-1H-indazole-5-carbaldehyde, a key heterocyclic building block, for the synthesis of potent and selective kinase inhibitors. We will explore its properties, handling, and synthetic versatility, providing step-by-step protocols for its conversion into advanced intermediates targeting therapeutically relevant kinases like Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR).

Introduction to this compound

This compound is a strategically functionalized heterocyclic compound designed for efficient elaboration into complex drug candidates. The indazole core provides a robust anchor for binding to the kinase hinge region, while the two functional groups—the fluorine atom and the carbaldehyde—offer distinct advantages for drug design:

  • Fluorine Atom (C6-position): The introduction of a fluorine atom can significantly enhance the binding affinity of the inhibitor for its target kinase. Its electronegativity can lead to favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of the final compound.

  • Carbaldehyde (C5-position): The aldehyde group is a highly versatile chemical handle. It serves as an electrophilic site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the solvent-exposed region of the kinase, which is critical for optimizing potency, selectivity, and physicochemical properties such as solubility.[4]

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

PropertyValueReference
CAS Number 1126425-15-7[5]
Molecular Formula C₈H₅FN₂O[5]
Molecular Weight 164.14 g/mol [5]
Appearance Solid (form may vary)N/A
Storage Store at 2-8°C under an inert atmosphere.[5]

Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles complying with EU Standard EN166 or OSHA 29 CFR 1910.133).[6][7]

  • Handling: Use only under a chemical fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors.[6][8] Keep away from heat, sparks, and open flames. Grounding and anti-static equipment should be used where possible.[6]

  • Accidental Release: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a sealed container for disposal.[9] Prevent entry into drains or waterways.[6][8]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6][10]

Synthetic Strategy Overview: The Power of the Aldehyde

The aldehyde functionality at the C5 position is the primary site for synthetic diversification. The following workflow illustrates how this precursor can be elaborated into a library of kinase inhibitor candidates through a key reaction: reductive amination. This reaction is a cornerstone of medicinal chemistry for its reliability and the diversity of the amine building blocks that can be introduced.

G node_start node_start node_reagent node_reagent node_intermediate node_intermediate node_process node_process node_final node_final A 6-Fluoro-1H-indazole- 5-carbaldehyde P1 Condensation A->P1 + B Primary or Secondary Amine (e.g., Piperazine derivative) B->P1 C Iminium Ion Intermediate P2 Reduction C->P2 (e.g., NaBH(OAc)₃) D Final Kinase Inhibitor Scaffold P1->C Forms P2->D Yields

Figure 1: General workflow for elaborating the precursor via reductive amination.

Application Protocol: Synthesis of a PLK4 Inhibitor Precursor via Reductive Amination

Background: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for mitotic fidelity. Overexpression of PLK4 is common in several cancers, making it a compelling therapeutic target.[11] Indazole-based compounds have shown potent inhibitory activity against PLK4.[4][11] This protocol details the synthesis of an advanced intermediate by introducing a piperazine moiety onto the this compound core, a common structural motif in kinase inhibitors for enhancing solubility and cell permeability.

Principle: This protocol employs a one-pot reductive amination. The aldehyde first condenses with the secondary amine of piperazine to form an intermediate iminium ion. This ion is then immediately reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the stable tertiary amine product. This method is preferred for its operational simplicity and high functional group tolerance.

Materials and Reagents:

  • This compound (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (ACS grade)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add this compound (e.g., 500 mg, 3.05 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 15 mL).

  • Amine Addition: Add 1-Boc-piperazine (628 mg, 3.36 mmol, 1.1 eq) to the solution, followed by a single drop of glacial acetic acid to catalyze iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (970 mg, 4.58 mmol, 1.5 eq) portion-wise over 5 minutes. Effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

  • Characterization: Combine the pure fractions, concentrate in vacuo to yield the product as a solid or oil. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Expected Results:

ParameterExpected Value
Product Name tert-butyl 4-((6-fluoro-1H-indazol-5-yl)methyl)piperazine-1-carboxylate
Yield 75-90%
Appearance White to off-white solid
Purity (LC-MS) >95%

Biological Context: Targeting the Cell Cycle

The synthesized inhibitor precursor is designed to target kinases that play a pivotal role in cell cycle regulation. By inhibiting a kinase like PLK4, the compound can disrupt the tightly controlled process of centriole duplication, leading to mitotic errors and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

G cluster_CellCycle Cell Cycle Progression node_pathway node_pathway node_kinase node_kinase node_inhibitor node_inhibitor node_process node_process node_outcome node_outcome G1 G1 Phase S S Phase G2 G2 Phase PLK4 PLK4 Kinase M Mitosis Centriole Centriole Duplication PLK4->Centriole Regulates MitoticError Mitotic Errors PLK4->MitoticError Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 Inhibits Centriole->M Required for Apoptosis Apoptosis / Cell Death MitoticError->Apoptosis Leads to

Figure 2: Simplified pathway showing PLK4's role and the effect of its inhibition.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.3. Reagents are of poor quality.1. Use a fresh bottle of NaBH(OAc)₃. Ensure all glassware and solvents are anhydrous.2. Extend reaction time and continue monitoring by TLC/LC-MS.3. Verify the purity of starting materials.
Low Yield 1. Inefficient extraction.2. Product loss during chromatography.3. Formation of side products.1. Increase the number of extractions (e.g., from 3x to 4x).2. Use a wider column or a shallower solvent gradient during purification.3. Re-evaluate reaction conditions; a lower temperature may improve selectivity.
Difficult Purification Product co-elutes with impurities.1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Consider an alternative purification method like reverse-phase chromatography or crystallization.

References

  • Safety Data Sheet - CymitQuimica. (2024).
  • Angene Chemical - Safety Data Sheet. (2026).
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Provides comprehensive safety and handling information, including personal protective equipment standards.
  • This compound - MySkinRecipes. (2026). Product information page detailing chemical properties and storage conditions.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025). RSC Medicinal Chemistry. A peer-reviewed article describing the rational design and synthesis of indazole-based PLK4 inhibitors.
  • 5-Fluoro-1H-indole-3-carboxaldehyde - Apollo Scientific. (N.D.). Safety data sheet providing guidance on handling spills and accidental release.
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PMC - NIH. (N.D.). Journal of Enzyme Inhibition and Medicinal Chemistry. Research article on the synthesis of indazole-based FGFR1 inhibitors.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (N.D.). Molecules. Describes synthetic routes, including Suzuki couplings, for kinase inhibitors.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Journal of Medicinal Chemistry. A comprehensive review of kinase inhibitors.
  • MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole. (N.D.).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PubMed. (2025). RSC Medicinal Chemistry. Abstract detailing the potent activity and cellular effects of novel indazole-based PLK4 inhibitors.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (N.D.). Molecules.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (N.D.). RSC Medicinal Chemistry.

Sources

Experimental Procedure for Suzuki Coupling with 6-Fluoro-1H-Indazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Biaryl Indazoles:

Abstract

This comprehensive application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2][3] We focus on the specific application of coupling (hetero)aryl boronic acids with 6-fluoro-1H-indazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[2][4] This guide delves into the mechanistic underpinnings of the catalytic cycle, offers a rationale for the selection of reagents and reaction parameters, and presents a robust, step-by-step experimental procedure from reaction setup to product purification and characterization. Troubleshooting advice and critical safety precautions are also discussed to ensure reliable and safe execution.

Introduction: The Significance of Indazoles and the Suzuki Coupling

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The functionalization of the indazole ring system is therefore of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6] Its advantages include mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and relative stability of its organoboron reagents.[5][6]

This guide focuses on the C-C bond formation at the C5 position of a this compound, using a presumed 5-bromo precursor, a common strategy for introducing molecular diversity at this position.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][7]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the indazole substrate. This step forms a square-planar Pd(II) complex.[7][8][9] The rate of this step is dependent on the halide, with reactivity following the order I > Br > OTf >> Cl.[8]

  • Transmetalation: This is the transfer of the organic group from the organoboron species (e.g., the aryl group from the boronic acid) to the Pd(II) complex. This step requires activation by a base.[3][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[6][10]

  • Reductive Elimination: The two organic groups (the indazole and the aryl group) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Below is a diagram illustrating this fundamental catalytic process.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Indazole-Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Reactants to Flask (Indazole, Boronic Acid, Base, Catalyst) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (e.g., 90 °C, 4-12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Continue if incomplete F 6. Cool and Filter (Remove inorganics) E->F If complete G 7. Liquid-Liquid Extraction (EtOAc / Water) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify via Chromatography (Silica Gel) I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Sources

Application Notes and Protocols for the Derivatization of 6-fluoro-1H-indazole-5-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Fluoro-1H-Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a fluorine atom, as in 6-fluoro-1H-indazole-5-carbaldehyde, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The aldehyde functionality at the 5-position serves as a versatile chemical handle, allowing for a diverse range of chemical transformations to generate extensive libraries of novel compounds for biological screening. This application note provides a comprehensive guide to the derivatization of this compound and subsequent biological evaluation of the resulting compounds.

Core Derivatization Strategies: A Gateway to Chemical Diversity

The strategic derivatization of this compound allows for the exploration of a vast chemical space. The following protocols detail key reactions to generate a library of diverse molecular architectures.

Reductive Amination: Introducing Diverse Amine Functionalities

Reductive amination is a robust method for converting aldehydes into amines.[3][4][5][6] This one-pot reaction involves the initial formation of an imine or iminium ion, followed by in-situ reduction to the corresponding amine. This strategy is highly effective for introducing a wide array of substituents, thereby modulating the physicochemical properties of the parent molecule.

Protocol: One-Pot Reductive Amination

Parameter Condition Rationale
Reactants This compound (1.0 eq.), Primary or Secondary Amine (1.1 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)NaBH(OAc)₃ is a mild and selective reducing agent, suitable for the reduction of imines in the presence of aldehydes.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents are preferred to avoid unwanted side reactions with the reducing agent.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 4-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.The aqueous work-up removes excess reducing agent and inorganic byproducts.
Purification Flash column chromatography (Silica gel)Purification is necessary to isolate the desired secondary or tertiary amine from unreacted starting materials and byproducts.
Wittig Reaction: Olefin Synthesis for Structural Elucidation

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8][9][10] This reaction is particularly valuable for creating carbon-carbon bonds with high regioselectivity. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

Protocol: Wittig Olefination

Parameter Condition Rationale
Reactants This compound (1.0 eq.), Phosphonium ylide (1.1 eq.)The choice of ylide determines the substituent introduced and can influence the E/Z selectivity of the resulting alkene.
Base n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (KOtBu)A strong base is required to deprotonate the phosphonium salt and generate the ylide in situ.
Solvent Tetrahydrofuran (THF) or Diethyl etherAnhydrous aprotic solvents are essential to prevent quenching of the highly basic ylide.
Temperature -78 °C to Room TemperatureThe initial deprotonation is often performed at low temperatures, followed by warming to room temperature for the reaction with the aldehyde.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS.
Work-up Quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and concentrate.The work-up removes inorganic salts and byproducts.
Purification Flash column chromatography (Silica gel)Purification separates the desired alkene from triphenylphosphine oxide and other impurities.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[11][12][13][14][15] This reaction is highly effective for synthesizing electron-deficient alkenes, which are valuable intermediates and can exhibit interesting biological activities.

Protocol: Knoevenagel Condensation

Parameter Condition Rationale
Reactants This compound (1.0 eq.), Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq.)The active methylene compound provides the nucleophilic carbanion for the condensation.
Catalyst Piperidine, Pyrrolidine, or a Lewis acid (e.g., TiCl₄)A basic or acidic catalyst is required to facilitate the condensation and subsequent dehydration.
Solvent Ethanol, Toluene, or solvent-freeThe choice of solvent can influence reaction rates and yields.
Temperature Room Temperature to RefluxThe required temperature depends on the reactivity of the substrates and the catalyst used.
Reaction Time 1-8 hoursMonitor by TLC or LC-MS.
Work-up Cool the reaction mixture, collect the precipitate by filtration, and wash with a cold solvent.The product often precipitates from the reaction mixture upon cooling.
Purification Recrystallization or Flash column chromatographyPurification ensures the removal of any unreacted starting materials or byproducts.
Ugi Multicomponent Reaction: Rapid Library Generation

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple building blocks in a single step.[16][17][18][19] This reaction is ideal for generating large and diverse compound libraries for high-throughput screening.

Protocol: Ugi Four-Component Reaction

Parameter Condition Rationale
Reactants This compound (1.0 eq.), Amine (1.0 eq.), Carboxylic acid (1.0 eq.), Isocyanide (1.0 eq.)The four components are combined in a single pot to generate a dipeptide-like scaffold.
Solvent Methanol or Trifluoroethanol (TFE)Polar protic solvents are typically used to facilitate the reaction.
Temperature Room TemperatureThe Ugi reaction is often efficient at ambient temperature.
Reaction Time 24-72 hoursMonitor by LC-MS.
Work-up Concentrate the reaction mixture under reduced pressure.The crude product is often obtained by simple removal of the solvent.
Purification Flash column chromatography or Preparative HPLCPurification is necessary to isolate the desired Ugi product from any unreacted components and side products.
Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydro-β-carboline scaffold from a β-arylethylamine and an aldehyde.[20][21][22][23][24] This reaction is of great importance in the synthesis of alkaloids and other biologically active molecules.

Protocol: Pictet-Spengler Reaction

Parameter Condition Rationale
Reactants Tryptamine or a tryptamine derivative (e.g., tryptophan methyl ester) (1.0 eq.), this compound (1.0 eq.)The tryptamine derivative provides the nucleophilic indole ring for the cyclization.
Catalyst Trifluoroacetic acid (TFA) or another strong Brønsted or Lewis acidAn acid catalyst is required to promote the formation of the iminium ion and facilitate the cyclization.
Solvent Dichloromethane (DCM) or AcetonitrileAnhydrous aprotic solvents are typically used.
Temperature Room Temperature to RefluxThe reaction temperature can influence the reaction rate and diastereoselectivity.
Reaction Time 12-48 hoursMonitor by TLC or LC-MS.
Work-up Neutralize with a base (e.g., saturated aqueous NaHCO₃), extract with an organic solvent, dry, and concentrate.The work-up removes the acid catalyst and inorganic salts.
Purification Flash column chromatography or CrystallizationPurification is necessary to isolate the desired tetrahydro-β-carboline product.

Workflow and Logic Diagrams

Derivatization_Workflow Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Amine, NaBH(OAc)₃ Wittig Wittig Reaction Start->Wittig Phosphonium ylide, Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Compound, Catalyst Ugi Ugi Reaction Start->Ugi Amine, Carboxylic Acid, Isocyanide PictetSpengler Pictet-Spengler Reaction Start->PictetSpengler Tryptamine derivative, Acid Library Diverse Compound Library ReductiveAmination->Library Wittig->Library Knoevenagel->Library Ugi->Library PictetSpengler->Library

Caption: Derivatization strategies for this compound.

Biological Screening Cascade: From Hits to Leads

A systematic screening cascade is essential to identify and characterize the biological activity of the newly synthesized compound library.

Screening_Cascade Library Compound Library PrimaryScreen Primary High-Throughput Screening (HTS) (e.g., Kinase, Antiviral, Anti-inflammatory assays) Library->PrimaryScreen Single concentration HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation Active Compounds ('Hits') SecondaryAssay Secondary & Orthogonal Assays (e.g., Cell-based assays, Selectivity profiling) HitConfirmation->SecondaryAssay Confirmed Hits LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization Validated Hits

Sources

The Strategic Role of 6-Fluoro-1H-indazole-5-carbaldehyde in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Inflammation Research

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Among these, its role in the development of anti-inflammatory drugs is particularly noteworthy, with commercially successful agents like Bendazac and Benzydamine featuring this core structure.[2] The therapeutic potential of indazole derivatives lies in their ability to modulate key pathways in the inflammatory cascade, including the inhibition of cyclooxygenase-2 (COX-2), p38 mitogen-activated protein kinase (p38 MAPK), and the production of pro-inflammatory cytokines.[1] This application note delves into the specific utility of a key intermediate, 6-fluoro-1H-indazole-5-carbaldehyde , as a versatile starting material for the synthesis of a new generation of potent and selective anti-inflammatory agents. The strategic placement of the fluoro and carbaldehyde functionalities on the indazole ring offers unique opportunities for synthetic elaboration and modulation of biological activity.

Causality Behind Experimental Choices: Why this compound?

The selection of this compound as a starting material is underpinned by sound medicinal chemistry principles:

  • The Indazole Core : As a bioisostere of indole, the indazole ring system is adept at forming crucial hydrogen bond interactions with various enzymatic targets. Its inherent aromaticity and tunable electronic properties make it an ideal foundation for drug design.

  • The Fluorine Substituent : The introduction of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of the final compound. Fluorine's high electronegativity can modulate the pKa of the indazole nitrogen, influencing its interaction with target proteins. Furthermore, a fluoro group can block potential sites of metabolism, thereby increasing the drug's half-life.

  • The Carbaldehyde Handle : The aldehyde group at the 5-position is a versatile synthetic handle, amenable to a wide array of chemical transformations. This allows for the introduction of diverse pharmacophoric elements through reactions such as Wittig olefination, reductive amination, and condensation reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity.

Synthetic Workflow: From Aldehyde to Active Pharmaceutical Ingredient

The following workflow outlines a representative synthetic route from this compound to a potent anti-inflammatory agent. This protocol is designed to be a self-validating system, with clear steps and rationale.

G A This compound B Grignard Reaction (Methylmagnesium bromide) A->B Introduction of methyl group C 1-(6-Fluoro-1H-indazol-5-yl)ethan-1-ol B->C D Oxidation (Manganese dioxide) C->D Formation of ketone E 1-(6-Fluoro-1H-indazol-5-yl)ethan-1-one D->E F Oximation (Hydroxylamine hydrochloride) E->F Introduction of oxime functionality G Final Anti-inflammatory Agent (e.g., Oxime derivative) F->G

Figure 1: Synthetic workflow for an indazole-based anti-inflammatory agent.

Protocol 1: Synthesis of 1-(6-Fluoro-1H-indazol-5-yl)ethan-1-one

This protocol details the conversion of the starting aldehyde to a key ketone intermediate.

Step 1: Grignard Reaction to form 1-(6-Fluoro-1H-indazol-5-yl)ethan-1-ol

  • Rationale : The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Here, it is used to introduce a methyl group that will become part of the final pharmacophore.

  • Procedure :

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 1-(6-Fluoro-1H-indazol-5-yl)ethan-1-one

  • Rationale : The secondary alcohol is oxidized to a ketone. Manganese dioxide (MnO₂) is chosen as a mild oxidizing agent to avoid over-oxidation or side reactions with the indazole ring.

  • Procedure :

    • Dissolve the crude 1-(6-fluoro-1H-indazol-5-yl)ethan-1-ol from the previous step in dichloromethane (DCM).

    • Add activated manganese dioxide (5.0 eq) in portions.

    • Stir the resulting suspension vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Protocol 2: Synthesis of the Final Anti-inflammatory Agent (Oxime Derivative)

This protocol describes the final step to generate a potential anti-inflammatory agent.

  • Rationale : The ketone is converted to an oxime. The oxime functionality can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, which can be crucial for binding to the target enzyme.

  • Procedure :

    • To a solution of 1-(6-fluoro-1H-indazol-5-yl)ethan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final oxime derivative.

Mechanism of Action: Targeting the Inflammatory Cascade

Indazole-based anti-inflammatory agents primarily exert their effects through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid p38 p38 MAPK Inflammatory Stimuli->p38 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) p38->Cytokines (TNF-α, IL-1β) Inflammation Inflammation Prostaglandins->Inflammation Cytokines (TNF-α, IL-1β)->Inflammation Indazole Indazole Derivative (from this compound) Indazole->COX2 Inhibition Indazole->p38 Inhibition

Figure 2: Mechanism of action of indazole-based anti-inflammatory agents.

  • COX-2 Inhibition : Many indazole derivatives are potent and selective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By blocking the active site of COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

  • p38 MAPK Inhibition : The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Indazole-based inhibitors can effectively block the activity of p38 MAPK, leading to a downstream reduction in the synthesis and release of these potent inflammatory mediators.

Data Presentation: Efficacy of Indazole-Based Anti-inflammatory Agents

The following table summarizes the in vitro activity of representative indazole derivatives against key inflammatory targets. While specific data for derivatives of this compound are proprietary and not publicly available, the data presented for analogous indazole compounds highlight the potential of this scaffold.

Compound ClassTargetIC₅₀ (µM)Reference
(Aza)indazole DerivativeCOX-20.409[1]
Indazole Carboxamide5-Lipoxygenase22[1]
3-Chloro-6-nitro-1H-indazole DerivativeL. infantum11.23[1]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, enabling the fine-tuning of pharmacological properties. The synthetic protocols outlined in this note provide a robust framework for the development of potent and selective inhibitors of key inflammatory targets such as COX-2 and p38 MAPK. Future research in this area will likely focus on leveraging the unique properties of the this compound scaffold to design next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-81. Available from: [Link]

  • Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3414-3420. Available from: [Link]

  • Cerecetto, H., et al. (2005). Indazole-derivatives as anti-inflammatory and analgesic drugs. ResearchGate. Available from: [Link]

Sources

The Strategic Application of 6-Fluoro-1H-indazole-5-carbaldehyde in the Discovery of Novel Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Within this class, 6-fluoro-1H-indazole-5-carbaldehyde emerges as a highly versatile and strategically valuable building block for the synthesis of novel drug candidates targeting a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and mood disorders.[2][4][5] The presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the carbaldehyde at the 5-position serves as a versatile chemical handle for a variety of synthetic transformations. This application note provides a comprehensive guide for researchers, elucidating the synthesis of this key intermediate, its derivatization into potent kinase inhibitors, and detailed protocols for the biological evaluation of these novel compounds.

Introduction: The Significance of the Indazole Moiety in Neurological Drug Discovery

The prevalence of debilitating neurological disorders necessitates the continuous development of novel therapeutic agents with improved efficacy and safety profiles. The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention due to its ability to mimic the hydrogen bonding patterns of native ligands and its isosteric relationship with indole.[1] This has led to the development of numerous indazole-containing drugs with diverse pharmacological activities.[3]

In the context of neurological diseases, indazole derivatives have shown remarkable potential by targeting key pathological pathways. They have been developed as potent inhibitors of enzymes such as Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3), and Leucine-Rich Repeat Kinase 2 (LRRK2), all of which are implicated in the progression of neurodegenerative and psychiatric conditions.[2][4][5] The strategic functionalization of the indazole core is paramount in achieving target specificity and desirable pharmacokinetic properties.

Physicochemical Properties and Synthesis of this compound

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₈H₅FN₂O[6]
Molecular Weight 164.14 g/mol [6]
CAS Number 1126425-15-7[6]
Appearance Expected to be a solid-
Storage 2-8°C, under inert gas[6]
Rationale for Synthesis and Strategic Importance

The aldehyde functional group at the C-5 position of the indazole ring is a versatile precursor for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The fluorine atom at the C-6 position is a common bioisosteric replacement for a hydrogen atom, often leading to improved metabolic stability and binding affinity due to its electronic properties and ability to form favorable interactions with protein targets.

Proposed Synthetic Protocol

G cluster_0 Synthesis of 6-Fluoro-1H-indazole cluster_1 Formylation via Vilsmeier-Haack Reaction start 4-Fluoro-2-nitrotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-Fluoro-2-methyl-1,3-dinitrobenzene step1->intermediate1 step2 Reductive Cyclization (e.g., Na₂S₂O₄ or H₂, Pd/C) intermediate1->step2 product1 6-Fluoro-1H-indazole step2->product1 step3 Formylation product1->step3 reagent Vilsmeier Reagent (POCl₃, DMF) reagent->step3 product2 This compound step3->product2

Caption: Synthesis of a representative GSK-3β inhibitor via reductive amination.

Step-by-Step Protocol for the Synthesis of 5-((4-Pyridinylamino)methyl)-6-fluoro-1H-indazole:

  • Reaction Setup: To a solution of this compound (1 mmol) in 1,2-dichloroethane (DCE), add 4-aminopyridine (1.1 mmol) and a few drops of acetic acid.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired inhibitor.

Biological Evaluation Protocols

In Vitro GSK-3β Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC₅₀ value of the synthesized compound against GSK-3β. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Workflow for GSK-3β Inhibition Assay

G step1 Prepare serial dilutions of the inhibitor step2 Add GSK-3β enzyme, substrate, and ATP to wells step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Add ADP-Glo™ Reagent to stop the reaction and deplete ATP step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light step4->step5 step6 Measure luminescence step5->step6 step7 Calculate IC₅₀ step6->step7

Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.

Detailed Protocol: [Adapted from Promega ADP-Glo™ Kinase Assay protocols] [6]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the kinase assay buffer, maintaining a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

    • Prepare the GSK-3β enzyme, substrate peptide (e.g., a peptide based on human glycogen synthase I), and ATP solutions in the kinase assay buffer. [12]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor or vehicle to the appropriate wells.

    • Add 2 µL of the GSK-3β enzyme solution to all wells except the "no enzyme" control.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data for Indazole-Based GSK-3β Inhibitors

Compound IDGSK-3β IC₅₀ (nM)Reference
14 4[13]
44d 4[5]
50 350[5]
COB-187 11[12]
Cellular Neuroprotection Assay

This assay evaluates the ability of the synthesized compound to protect neuronal cells from a neurotoxin, providing an indication of its potential therapeutic efficacy in a disease-relevant context. The SH-SY5Y human neuroblastoma cell line is a widely used model for studying Parkinson's disease-related neurotoxicity induced by MPP⁺. [14][15][16][17][18] Protocol for Neuroprotection Assay in SH-SY5Y Cells:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Seed the cells in a 96-well plate at a density that allows for 70-80% confluency after 24 hours.

  • Compound Pre-treatment: Prepare various concentrations of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Prepare a solution of 1-methyl-4-phenylpyridinium (MPP⁺) in the cell culture medium. Add the MPP⁺ solution to the wells (final concentration typically 1-1.5 mM) containing the pre-treated cells. Include control wells with cells only, cells with vehicle + MPP⁺, and cells with the test compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control cells.

    • Determine the concentration of the test compound that provides significant protection against MPP⁺-induced cell death.

Conclusion

This compound is a strategically important building block in the synthesis of novel compounds for neurological drug discovery. Its versatile aldehyde functionality allows for the introduction of diverse chemical moieties, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the synthesis of this key intermediate, its elaboration into potential therapeutic agents such as GSK-3β inhibitors, and their subsequent biological evaluation. By leveraging this valuable scaffold, researchers can accelerate the discovery and development of the next generation of treatments for debilitating neurological disorders.

References

  • González-Naranjo, P., et al. (2021). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. European Journal of Medicinal Chemistry, 225, 113791.
  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1477.
  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
  • Promega Corpor
  • Pal, D., & Sahu, S. K. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(12), 1147-1163.
  • Meso Scale Discovery. (2018). Novel Assays for LRRK2 and pSer935 LRRK2.
  • Chanteau, N., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6595-6611.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • Rani, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27357-27382.
  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • BenchChem. (2025). Application Notes and Protocols: GSK-3β Inhibitor XI.
  • Di Micco, S., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 11(5), 825-831.
  • MySkinRecipes. This compound.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Sigma-Aldrich. GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.
  • BPS Bioscience. GSK3β Kinase Assay Kit.
  • Kandakatla, N., et al. (2016). In silico studies on new Indazole derivatives as GSK-3β inhibitors. Journal of Chemical and Pharmaceutical Research, 8(8), 843-851.
  • ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • Al-Ostath, A., et al. (2021).
  • Kandakatla, N., et al. (2016). 2D/3D-QSAR, docking and optimization of 5-substituted-1H-indazole as inhibitors of GSK3β. Journal of Taibah University for Science, 10(6), 843-851.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.
  • Hunsberger, J. G., et al. (2019). Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. PLoS One, 14(5), e0216335.
  • Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
  • Lee, K., et al. (2022).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • ResearchGate. IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... | Download Scientific Diagram.
  • Göktaş, M. F., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 6(45), 30459-30472.
  • Patil, P. G., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3591.
  • Lee, K., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 735.
  • Spanò, V., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(19), 11778.
  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Chen, L., et al. (2018). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neuroscience Letters, 672, 113-119.
  • Intayoung, B., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants, 12(5), 1069.
  • ResearchGate. Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities.
  • ResearchGate. IC 50 value for hMAO-B and selectivity index against hMAO-A of benzoxazoles 4 and 7.
  • Wu, J., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 251, 115250.
  • BenchChem. Roflupram Treatment Protocol for SH-SY5Y Cell Culture: Application Notes and Protocols for Neuroprotection Studies.
  • El-Gamal, M. I., et al. (2021). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a potent and selective monoamine oxidase B inhibitor. Bioorganic & Medicinal Chemistry Letters, 48, 128251.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27382.
  • Corvino, V., et al. (2023).
  • ResearchGate.
  • Göktaş, M. F., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(39), 35848-35860.

Sources

Synthetic Pathways to Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylated Pyrimido[1,2-b]indazoles in Drug Discovery

The pyrimido[1,2-b]indazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and monoamine oxidase B (MAO-B) inhibitory effects.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold can significantly enhance a molecule's therapeutic potential. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a drug candidate's potency, selectivity, bioavailability, and pharmacokinetic profile. This guide provides a detailed overview of the primary and alternative synthetic routes to access these valuable trifluoromethylated pyrimido[1,2-b]indazole derivatives, offering researchers the necessary tools to explore this promising area of chemical space.

Primary Synthetic Route: Cyclocondensation and Subsequent Functionalization

The most established and versatile approach for the synthesis of trifluoromethylated pyrimido[1,2-b]indazoles commences with the cyclocondensation of a 3-aminoindazole with a trifluoromethylated β-dicarbonyl compound, typically ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][2][4] This initial cyclization is followed by a series of functionalization steps to introduce chemical diversity at various positions of the heterocyclic core.

Mechanism and Rationale

The initial cyclocondensation reaction proceeds through a likely sequence of nucleophilic attack of the exocyclic amino group of the 3-aminoindazole onto one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrimidone ring. The presence of the electron-withdrawing trifluoromethyl group activates the adjacent carbonyl for nucleophilic attack, facilitating the reaction. The choice of an acid catalyst, such as polyphosphoric acid, is crucial for promoting both the initial condensation and the subsequent dehydration step.[1]

Subsequent chlorination of the resulting pyrimido[1,2-b]indazol-4-one at the 4-position using a reagent like phosphorus oxychloride (POCl3) provides a key intermediate.[1][2] The chlorine atom serves as a versatile leaving group, enabling a wide array of diversification reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one [1][2]

  • Step 1: Cyclocondensation. In a round-bottom flask, combine 3-aminoindazole (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.5-2.0 eq) in a suitable solvent such as methanol or ethanol.[1] Add a catalytic amount of polyphosphoric acid and reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Step 2: Work-up and Isolation. After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Chlorination of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one [1][2]

  • Step 1: Chlorination. Suspend the 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl3).

  • Step 2: Reaction and Work-up. Reflux the mixture for 2-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole.[1][2]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-4 Arylation [1][5]

  • Step 1: Reaction Setup. To a solution of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq) in a degassed mixture of 1,4-dioxane and water (e.g., 4:1), add the desired arylboronic acid (1.2-1.5 eq), a base such as sodium carbonate (2.0-3.0 eq), and a palladium catalyst, for instance, Pd(PPh3)4 or PdCl2(dppf) (2-5 mol%).

  • Step 2: Reaction and Purification. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) for C-4 Amination/Alkoxylation [1]

  • Step 1: Reaction. Dissolve the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq) in a suitable solvent like DMF or NMP. Add the desired amine or alcohol nucleophile (1.1-2.0 eq) and a base if necessary (e.g., K2CO3 or Et3N).

  • Step 2: Work-up and Purification. Heat the reaction mixture at an appropriate temperature (ranging from room temperature to 120 °C) until the reaction is complete. After cooling, pour the mixture into water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Data Presentation
Reactant 1 (Aminoindazole) Reactant 2 (β-ketoester) Product Yield (%) Reference
3-AminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoate2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one70-85[1][2]
6-Chloro-3-aminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoate8-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one75-90[1]
5-Nitro-3-aminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoate9-Nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one65[2]
Substrate Reaction Reagents Product Yield (%) Reference
2-(CF3)-pyrimido[1,2-b]indazol-4-oneChlorinationPOCl34-Chloro-2-(CF3)-pyrimido[1,2-b]indazole78-98[1][2]
4-Chloro-2-(CF3)-pyrimido[1,2-b]indazoleSuzuki Coupling4-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO34-(4-Methoxyphenyl)-2-(CF3)-pyrimido[1,2-b]indazole85-95[2]
4-Chloro-2-(CF3)-pyrimido[1,2-b]indazoleSNArMorpholine, K2CO34-Morpholino-2-(CF3)-pyrimido[1,2-b]indazole60-78[1]
Visualization of the Primary Synthetic Workflow

Synthetic_Workflow A 3-Aminoindazole C 2-(CF3)pyrimido[1,2-b]- indazol-4(1H)-one A->C Cyclocondensation (H+ cat.) B Ethyl 4,4,4-trifluoro- 3-oxobutanoate B->C D 4-Chloro-2-(CF3)pyrimido- [1,2-b]indazole C->D Chlorination (POCl3) E Diversified C-4 Substituted Derivatives D->E Suzuki Coupling or SNAr

Caption: Primary synthetic route to trifluoromethylated pyrimido[1,2-b]indazoles.

Alternative Synthetic Routes

While the cyclocondensation approach is robust, alternative strategies, particularly multi-component reactions (MCRs), offer advantages in terms of atom economy and operational simplicity.

Three-Component Reactions

A notable three-component reaction involves the condensation of 3-aminoindazoles, aromatic aldehydes, and ethylamines, mediated by ammonium iodide (NH4I).[1] While this method has been reported for the synthesis of the general pyrimido[1,2-b]indazole scaffold, its application to the synthesis of trifluoromethylated analogues would likely involve the use of a trifluoromethylated aldehyde or amine, a research avenue ripe for exploration.

Plausible Mechanism for a Three-Component Reaction: The reaction likely proceeds through the initial formation of an enamine from the ethylamine and the aldehyde. Concurrently, the 3-aminoindazole can react with another molecule of the aldehyde to form an imine. A subsequent [4+2] cycloaddition-type reaction between the enamine and the imine, followed by aromatization, would yield the pyrimido[1,2-b]indazole core. The role of NH4I could be to act as a mild acid catalyst and a source of ammonia for in situ imine/enamine formation.

Cascade Cyclization Reactions

Visible-light-induced cascade cyclizations of 3-aminoindazoles with ynals and chalcogens have been developed to access chalcogen-containing pyrimido[1,2-b]indazoles.[1] The adaptation of this methodology to incorporate a trifluoromethyl group could involve the use of a trifluoromethylated ynal as a starting material. This photocatalytic approach offers a green and efficient alternative to traditional thermal methods.

Conceptual Workflow for a Cascade Cyclization:

Cascade_Workflow A 3-Aminoindazole C Intermediate Adduct A->C Visible Light Photocatalyst B Trifluoromethylated Ynal B->C D Trifluoromethylated Pyrimido[1,2-b]indazole C->D Intramolecular Cyclization

Caption: Conceptual workflow for a visible-light-induced cascade cyclization.

Biological Significance and Applications

The trifluoromethylated pyrimido[1,2-b]indazole scaffold is of significant interest in drug discovery due to its potential as an anticancer agent and a monoamine oxidase B (MAO-B) inhibitor.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of pyrimido[1,2-b]indazole derivatives.[1] The introduction of a trifluoromethyl group can enhance this activity by improving cell permeability and binding affinity to target proteins. For instance, certain trifluoromethylated indole and pyrimido indole derivatives have shown promising anticancer activity against various human cancer cell lines, including A549 (lung), MCF7 (breast), DU145 (prostate), and HeLa (cervical). While specific IC50 values for trifluoromethylated pyrimido[1,2-b]indazoles are not extensively reported in the provided search results, the general trend suggests that fluorination is a beneficial strategy for enhancing anticancer potency.

MAO-B Inhibition

Monoamine oxidase B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Pyrimido[1,2-b]indazole derivatives have been identified as selective MAO-B inhibitors.[3] A recent study on 4-(benzyloxy)phenyl derivatives as MAO-B inhibitors revealed that a trifluoromethyl substitution at the para position was crucial for potent activity, with one compound exhibiting an impressive IC50 value of 0.009 µM.[6] This underscores the significant potential of trifluoromethylated pyrimido[1,2-b]indazoles as novel therapeutic agents for neurological disorders.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust framework for the synthesis and diversification of trifluoromethylated pyrimido[1,2-b]indazole derivatives. The primary cyclocondensation and functionalization pathway offers a reliable and high-yielding approach to a wide range of analogues. Emerging alternative methods, such as multi-component and cascade reactions, hold promise for more efficient and environmentally benign syntheses. Given the demonstrated and potential biological activities of this class of compounds, further exploration of their synthesis and medicinal chemistry applications is highly warranted. Future research should focus on expanding the library of these compounds and conducting comprehensive structure-activity relationship (SAR) studies to identify lead candidates for further drug development.

References

  • Tellal, S., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 44. Available from: [Link]

  • Sumran, G., et al. (2024). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. ResearchGate. Available from: [Link]

  • Tellal, S., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed. Available from: [Link]

  • Tellal, S., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Center for Biotechnology Information. Available from: [Link]

  • Perin, N., et al. (2021). Pyrimido[1,2-b]indazole derivatives: Selective inhibitors of human monoamine oxidase B with neuroprotective activity. European Journal of Medicinal Chemistry, 209, 112911. Available from: [Link]

  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2022). MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2021). RSC Publishing. Available from: [Link]

  • Mandadi, M. K., et al. (2021). Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. Asian Journal of Chemistry, 33(10), 2327-2332. Available from: [Link]

  • Synthesis of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Available from: [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Future Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 6-fluoro-1H-indazole-5-carbaldehyde, a key building block in contemporary drug discovery. The formylation of the 6-fluoro-1H-indazole core, while conceptually straightforward, is often accompanied by the formation of challenging byproducts. Understanding the mechanistic origins of these impurities is paramount to developing a robust and reproducible synthetic protocol.

This document moves beyond a simple recitation of steps. It provides a causal analysis of common experimental pitfalls and offers field-proven troubleshooting strategies. Our goal is to empower you to not only identify but also proactively mitigate the formation of common byproducts, thereby improving yield, purity, and overall process efficiency.

Primary Synthetic Approach: Vilsmeier-Haack Formylation

The most direct and widely employed method for introducing a carbaldehyde group onto the indazole nucleus is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting electrophilic iminium salt then attacks the electron-rich indazole ring.[3] The regiochemical outcome is dictated by the electronic properties of the 6-fluoro-1H-indazole system. While the C5 position is the desired site of formylation, competitive reactions at other positions are a primary source of impurities.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Indazole 6-Fluoro-1H-indazole Iminium_Adduct Iminium Salt Intermediate Indazole->Iminium_Adduct + Vilsmeier Reagent Product This compound Iminium_Adduct->Product Hydrolysis (H₂O)

Caption: Overall workflow of the Vilsmeier-Haack formylation reaction.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific experimental observations in a question-and-answer format, providing diagnostic guidance and corrective actions.

Q1: My NMR spectrum shows multiple aldehyde signals and aromatic patterns. What are these isomeric byproducts?

A1: This is the most common issue and points to a lack of regioselectivity. The Vilsmeier reagent can attack other nucleophilic positions on the indazole ring besides C5. The primary isomeric byproducts are the 3-formyl and 7-formyl derivatives.

  • Causality: The indazole ring possesses several positions susceptible to electrophilic attack. While the fluorine atom at C6 deactivates the adjacent C7 and C5 positions to some extent, the pyrazole portion of the heterocycle strongly activates the C3 position. The final ratio of isomers is a delicate balance of these electronic effects, steric hindrance, and reaction conditions (temperature, solvent).

  • Identification: The aldehyde proton chemical shifts and the aromatic coupling patterns in ¹H NMR are diagnostic.

    Compound Aldehyde Proton (δ, ppm) Key Aromatic Couplings
    5-Carbaldehyde (Product) ~10.1 - 10.3 Two aromatic singlets (or narrow doublets)
    3-Carbaldehyde (Byproduct) ~10.2 - 10.4 Two aromatic doublets of doublets

    | 7-Carbaldehyde (Byproduct) | ~10.5 - 10.7 | Two aromatic doublets |

  • Corrective Actions:

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for reasonable conversion (e.g., start at 0 °C and slowly warm if necessary). Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.

    • Solvent Choice: Using a non-coordinating solvent can sometimes modulate the reactivity of the Vilsmeier reagent.

    • Careful Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). A large excess can overcome the subtle energy barriers between competing pathways.

G cluster_products Potential Formylation Sites SM 6-Fluoro-1H-indazole + Vilsmeier Reagent P5 5-CHO (Desired Product) SM->P5 Major Pathway P3 3-CHO (Byproduct) SM->P3 Side Reaction P7 7-CHO (Byproduct) SM->P7 Side Reaction

Caption: Competing formylation pathways leading to isomeric byproducts.

Q2: I'm seeing a significant amount of unreacted starting material in my crude analysis. How can I drive the reaction to completion?

A2: Low conversion is typically due to insufficient activation or premature degradation of the Vilsmeier reagent.

  • Causality: The Vilsmeier reagent can be deactivated by moisture. Furthermore, if the reaction temperature is too low or the reaction time is too short, the activation energy for the formylation of the moderately activated 6-fluoro-1H-indazole ring may not be overcome.

  • Corrective Actions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially DMF and solvent) are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Integrity: Use fresh, high-quality POCl₃. If the bottle is old, it may have partially hydrolyzed.

    • Incremental Temperature Increase: If the reaction is stalled at a low temperature, slowly increase the temperature in increments (e.g., to 25 °C, then 40 °C) while monitoring by TLC or LC-MS.

    • Reaction Time: Extend the reaction time. Some less reactive substrates may require several hours to reach full conversion.

Q3: My mass spectrum shows a peak corresponding to [M+28] relative to the desired product. What is this byproduct?

A3: This peak is characteristic of a di-formylated byproduct, where a second aldehyde group has been added to the molecule.

  • Causality: This occurs under forcing conditions, such as high temperatures or a large excess of the Vilsmeier reagent.[2] Once the first formyl group is added, it deactivates the ring, but not enough to completely prevent a second, slower formylation event at another available position.

  • Corrective Actions:

    • Reduce Reagent Stoichiometry: Strictly control the amount of Vilsmeier reagent used. Do not exceed 1.5 equivalents.

    • Lower Reaction Temperature: High temperatures provide the necessary energy to overcome the activation barrier for the second formylation. Keep the temperature as low as possible.

    • Monitor Closely: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the di-formylation to occur.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Vilsmeier-Haack formylation of 6-fluoro-1H-indazole?

A1: Success hinges on the careful control of several interconnected parameters.

ParameterImportanceRecommended ControlRationale
Temperature Critical0 °C to 40 °CControls regioselectivity and prevents di-formylation. Lower is generally better.
Reagent Stoichiometry Critical1.1 - 1.5 eq. POCl₃/DMFPrevents di-formylation and reduces downstream purification burden.
Anhydrous Conditions HighInert atmosphere, dry solventsThe Vilsmeier reagent is highly sensitive to water and will be quenched.
Hydrolysis/Workup HighQuench on ice, followed by basificationEnsures complete conversion of the intermediate iminium salt to the aldehyde.

Q2: What is the best strategy for purifying this compound away from its isomers?

A2: Chromatographic separation is almost always necessary.

  • Column Chromatography: This is the most effective method. The polarity differences between the 3-, 5-, and 7-formyl isomers are often sufficient for separation on silica gel. A gradient elution system, such as ethyl acetate in hexanes or dichloromethane in methanol, is recommended. Start with a low polarity eluent to remove less polar impurities and gradually increase the polarity to elute the isomers.

  • Recrystallization: If a major isomer is present in a small amount, recrystallization of the crude product from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water) may be effective in enriching the desired 5-formyl product.

Reference Experimental Protocol

This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.

1. Preparation of the Vilsmeier Reagent:

  • Under an Argon atmosphere, add anhydrous N,N-dimethylformamide (1.2 eq.) to a dry, three-neck flask equipped with a dropping funnel and thermometer.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30-45 minutes. A white solid may form.

2. Formylation Reaction:

  • Dissolve 6-fluoro-1H-indazole (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile).

  • Add the solution of the indazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

3. Workup and Isolation:

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Adjust the pH to 8-9 using a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Troubleshooting Workflow

G cluster_problems cluster_causes cluster_actions Obs Problem Observed (e.g., via NMR, LCMS) P1 Multiple Aldehyde Peaks Obs->P1 P2 High % of Starting Material Obs->P2 P3 [M+28] Peak in MS Obs->P3 C1 Poor Regioselectivity P1->C1 C2 Low Conversion P2->C2 C3 Di-formylation P3->C3 A1 Action: - Lower Temperature - Check Reagent Stoichiometry C1->A1 A2 Action: - Ensure Anhydrous Conditions - Increase Temperature/Time C2->A2 A3 Action: - Reduce Reagent Stoichiometry - Lower Temperature C3->A3

Caption: A decision tree for troubleshooting common synthetic issues.

References
  • Title: Synthesis of substituted 1H-indazoles from arynes and hydrazones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: MedChemComm URL: [Link]

  • Title: Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Formylation of 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the formylation of 6-fluoro-1H-indazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this crucial synthetic transformation. The formylation of 6-fluoro-1H-indazole is a key step in the synthesis of various pharmacologically active molecules, and precise control over reaction conditions is paramount for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the formylation of 6-fluoro-1H-indazole?

The most widely employed and reliable method for formylating indazoles, including 6-fluoro-1H-indazole, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. Alternative methods, though less common for this specific substrate, include the Duff reaction and the Reimer-Tiemann reaction, but these often suffer from lower yields and poorer regioselectivity.

Q2: At which position on the 6-fluoro-1H-indazole ring does formylation predominantly occur and why?

For 1H-indazoles, electrophilic substitution, such as formylation, overwhelmingly occurs at the C3 position . The reasoning is twofold:

  • Electronic Effects: The nitrogen at the N1 position is a pyridine-type nitrogen, which deactivates the adjacent C7 position towards electrophilic attack. The pyrrole-type nitrogen at N2, however, donates electron density into the five-membered ring, significantly activating the C3 position.

  • Reaction Mechanism: In the Vilsmeier-Haack reaction, the indazole first attacks the electrophilic Vilsmeier reagent. The resulting intermediate, or sigma complex, is more stable when the attack occurs at C3, allowing for better charge delocalization across the heterocyclic system.

While C3 is the major product, trace amounts of the N1-formylated isomer can sometimes be observed, especially if the N1 position is deprotonated under the reaction conditions.

Q3: How does the fluorine atom at the C6 position influence the reaction?

The fluorine atom at the C6 position is a moderately deactivating group due to its strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the indazole ring system, making it slightly less reactive towards electrophiles compared to unsubstituted 1H-indazole. However, this deactivation is generally not strong enough to prevent the reaction but may necessitate slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve full conversion. The fluorine atom does not alter the inherent regioselectivity for the C3 position.

Q4: What are the critical safety precautions to take during a Vilsmeier-Haack formylation?

The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Add it to the reaction mixture slowly and at a controlled temperature.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin and skin irritant.

  • Quenching: The reaction is typically quenched by pouring it onto ice water or a cold basic solution (e.g., sodium bicarbonate, sodium hydroxide). This process is highly exothermic and releases HCl gas. The addition must be done slowly and cautiously in a large vessel to prevent vigorous effervescence and splashing.

Troubleshooting Guide

This section addresses specific issues that may arise during the formylation of 6-fluoro-1H-indazole.

Problem 1: Low or No Conversion of Starting Material

  • Question: My TLC/LC-MS analysis shows only the starting material, 6-fluoro-1H-indazole, even after several hours. What are the likely causes?

  • Answer: This is a common issue often related to the Vilsmeier reagent itself.

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent must be prepared fresh. If you are using a pre-mixed solution or if your reagents are old, they may have degraded.

      • Solution: Ensure your DMF is anhydrous. Use a fresh, unopened bottle of POCl₃ or one that has been properly stored under an inert atmosphere. The Vilsmeier reagent is typically prepared by slowly adding POCl₃ to ice-cold DMF and allowing it to stir for 15-30 minutes before adding the substrate.

    • Insufficient Activation Temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the subsequent formylation step often requires heating.

      • Solution: After adding the 6-fluoro-1H-indazole to the Vilsmeier reagent at a low temperature, try slowly raising the temperature to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reduced nucleophilicity of the fluorinated indazole may require more thermal energy to drive the reaction to completion.

    • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

      • Solution: Use a molar excess of both DMF and POCl₃ relative to the indazole. A common ratio is 1.5-3.0 equivalents of POCl₃ in a large excess of DMF, which also serves as the solvent.

Problem 2: Formation of Multiple Products and Isomers

  • Question: My crude reaction mixture shows two major spots on TLC, and my LC-MS confirms the desired product along with an isomer. What is this side product and how can I suppress it?

  • Answer: The most likely side product is the N1-formylated isomer (6-fluoro-1-formyl-1H-indazole). While C3 formylation is electronically preferred, competitive N1 formylation can occur.

    • Mechanism of N1-Formylation: If any residual base is present or if the indazole's N-H proton is labile, deprotonation can lead to the formation of the indazolide anion, which can then be formylated at the N1 position.

    • Minimizing N1-Formylation:

      • Control Temperature: N1-formylation is often more prevalent at lower temperatures, while the desired C3-formylation is favored at higher temperatures where the electrophilic aromatic substitution pathway is kinetically more accessible. Maintaining a reaction temperature of around 60-80 °C can improve selectivity for the C3 product.

      • Acidic Conditions: The Vilsmeier-Haack reaction is inherently acidic, which should favor C-alkylation over N-alkylation. Ensure no basic contaminants are present in your starting materials or solvent.

Problem 3: Reaction Stalls and Does Not Go to Completion

  • Question: The reaction proceeds to about 50-60% conversion within the first hour but then stalls. Why is this happening?

  • Answer: A stalling reaction can be due to several factors.

    • Reagent Degradation: The Vilsmeier reagent, while potent, can degrade over extended reaction times, especially in the presence of moisture.

      • Solution: Ensure the reaction is run under strictly anhydrous conditions (dry glassware, anhydrous solvent, inert atmosphere like nitrogen or argon).

    • Product Precipitation: In some cases, the product or an intermediate salt may precipitate out of the solution, hindering further reaction.

      • Solution: If you observe solid formation, consider adding a co-solvent like 1,2-dichloroethane (DCE) to improve solubility. Alternatively, increasing the reaction temperature may help redissolve the material.

    • Insufficient Reagent: It's possible the initial charge of the Vilsmeier reagent was insufficient.

      • Solution: While not ideal, a second charge of freshly prepared Vilsmeier reagent can sometimes push a stalled reaction to completion. This should be done cautiously.

Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation using POCl₃ and DMF

This protocol is the standard and most reliable method for achieving C3 formylation.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried before use.

  • Reagent Preparation: In the flask, place anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise via the dropping funnel to the cooled DMF over 30 minutes. Ensure the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 20 minutes. Then, add 6-fluoro-1H-indazole (1.0 equivalent) portion-wise, ensuring the temperature remains below 15 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. CAUTIOUSLY and slowly pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. This is a highly exothermic step that releases gas.

  • Extraction: After the quench is complete and gas evolution has ceased, extract the aqueous slurry with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6-fluoro-1H-indazole-3-carbaldehyde.

Data Summary Table
ParameterVilsmeier-Haack (POCl₃)
Formylating Agent Vilsmeier Reagent (from POCl₃/DMF)
Solvent N,N-Dimethylformamide (DMF)
POCl₃ (equiv.) 1.5 - 2.0
DMF (equiv.) 10 - 20 (or as solvent)
Temperature 60 - 80 °C
Reaction Time 2 - 6 hours
Typical Yield 75 - 90%
Regioselectivity High (C3-formylation)

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺[OPOCl₂]⁻ DMF->Vilsmeier_Reagent + POCl₃ (0 °C) POCl3 POCl₃ Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Indazole 6-Fluoro-1H-indazole Indazole->Sigma_Complex Electrophilic Attack at C3 Hydrolysis Hydrolysis (Work-up) Sigma_Complex->Hydrolysis Rearomatization Product 6-Fluoro-1H-indazole- 3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-fluoro-1H-indazole.

Troubleshooting Workflow for Failed Formylation

Troubleshooting_Workflow Start Reaction Failed: Low or No Product Check_Reagents Are reagents (POCl₃, DMF) fresh and anhydrous? Start->Check_Reagents Replace_Reagents Action: Use fresh, anhydrous reagents. Check_Reagents->Replace_Reagents No Check_Temp Was the reaction heated (e.g., to 70 °C)? Check_Reagents->Check_Temp Yes Success Problem Solved Replace_Reagents->Success Increase_Temp Action: Increase temperature to 60-80 °C and monitor. Check_Temp->Increase_Temp No Check_Stoichiometry Was an excess of Vilsmeier reagent used? Check_Temp->Check_Stoichiometry Yes Increase_Temp->Success Increase_Equiv Action: Repeat with >1.5 eq. of POCl₃. Check_Stoichiometry->Increase_Equiv No Check_Stoichiometry->Success Yes Increase_Equiv->Success

Caption: Decision tree for troubleshooting a failed formylation reaction.

References

  • Title: Vilsmeier-Haack Reaction Source: Organic Syntheses URL: [Link]

  • Title: The Vilsmeier-Haack Reaction: Scope and Synthetic Applications Source: Chemical Reviews URL: [Link]

  • Title: Regioselective C-3 Formylation of 1H-Indazoles Source: Synthetic Communications URL: [Link]

  • Title: Phosphorus Oxychloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

6-fluoro-1H-indazole-5-carbaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-fluoro-1H-indazole-5-carbaldehyde

Welcome to the technical support guide for this compound (CAS: 1126425-15-7). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this key synthetic intermediate. Our goal is to ensure the integrity of your materials and the reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum stability and to preserve the purity of the compound, it is imperative to store it under controlled conditions. The recommended long-term storage is at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Q2: Why is storage under an inert atmosphere so critical?

A2: The carbaldehyde functional group on the indazole ring is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the gradual conversion of the aldehyde to the corresponding carboxylic acid (6-fluoro-1H-indazole-5-carboxylic acid), which is often the primary degradation product. An inert atmosphere displaces oxygen, significantly slowing this oxidative process.[2]

Q3: Can I store the compound at room temperature for short-term use?

A3: While not ideal, short-term storage at room temperature may be acceptable if the compound is kept in a tightly sealed container inside a desiccator to protect it from moisture. However, for any period longer than a single workday, we strongly advise returning it to the recommended 2-8°C conditions. Prolonged exposure to ambient temperatures can accelerate degradation and compromise sample integrity.[2]

Q4: What are the physical signs of compound degradation?

A4: this compound is typically a solid. Any noticeable change in its physical appearance, such as a significant darkening in color or a change in texture (e.g., clumping due to moisture absorption), may indicate degradation.[2] If you observe such changes, it is crucial to re-analyze the material for purity before proceeding with your experiment.

Q5: What known chemical incompatibilities should I be aware of?

A5: Due to its functional groups, this compound should be stored away from strong oxidizing agents, which can aggressively convert the aldehyde to a carboxylic acid, and strong reducing agents, which could reduce the aldehyde to an alcohol.[2] The indazole ring, while generally stable, can also react under certain conditions.[3][4] Always conduct a small-scale test reaction if you are uncertain about potential incompatibilities with your reaction components.

Summary of Storage Conditions
ParameterRecommended ConditionSub-optimal/Risky ConditionRationale
Temperature 2-8°CRoom Temperature / FreezingMinimizes degradation kinetics.[1][2] Freezing is not typically required and may introduce moisture issues upon thawing.
Atmosphere Inert Gas (Argon, Nitrogen)AirPrevents oxidation of the aldehyde group to a carboxylic acid.[2]
Container Tightly Sealed, Light-ResistantLoosely Capped, Clear VialsProtects from atmospheric moisture and light-induced degradation.[2]
Location Dry, Well-Ventilated AreaHumid Environment, Open BenchtopPrevents moisture absorption and ensures safe handling.[5]

Troubleshooting Guide

This guide provides solutions to specific issues that you may encounter during your experiments.

Issue 1: My reaction yield is significantly lower than expected, and I see a persistent, more polar impurity by TLC/LC-MS.

  • Possible Cause: The primary suspect is the degradation of your this compound starting material, likely through oxidation. The aldehyde functionality is crucial for many coupling and condensation reactions, and its conversion to a carboxylic acid will render it unreactive for the intended transformation.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Before starting your reaction, run a quality control check on the starting material. Obtain a ¹H NMR or LC-MS spectrum. Look for the characteristic aldehyde proton signal and check for the appearance of a broader peak that could correspond to the carboxylic acid proton.

    • Isolate and Analyze the Impurity: If possible, compare the mass of the impurity from your reaction mixture with the molecular weight of 6-fluoro-1H-indazole-5-carboxylic acid (180.14 g/mol ).[6]

    • Implement Strict Handling Procedures: When setting up the reaction, minimize the compound's exposure to the atmosphere. Weigh it quickly and, if possible, handle it in a glovebox or under a stream of inert gas. Use freshly opened or properly stored material for best results.

Issue 2: The physical appearance of the compound has changed from a light-colored solid to a darker, discolored powder.

  • Possible Cause: Color change is a strong visual indicator of chemical degradation.[2] This is often caused by chronic, low-level exposure to oxygen, light, or moisture over time due to improper storage. The formation of minor, highly conjugated impurities can lead to significant color changes.

  • Solution Workflow:

    • Quarantine the Material: Do not use the discolored material in any experiment. Its purity is compromised, and it will lead to unreliable and unrepeatable results.

    • Review Storage History: Check the storage unit's temperature logs and verify that the container was properly sealed. This will help identify the root cause of the failure.

    • Procure Fresh Material: Discard the degraded batch according to your institution's safety guidelines and obtain a new lot of the compound.

    • Implement a First-In, First-Out (FIFO) System: Ensure that older batches of reagents are used before newer ones to prevent long-term storage degradation.

Caption: Troubleshooting workflow for experiments involving this compound.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Structure and synthesis of indazole.
  • This compound. MySkinRecipes.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • 5-Fluoro-1H-indole-3-carboxaldehyde Safety D
  • 6-Fluoro-1H-indazole-5-carboxylic acid. BLD Pharm.
  • Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.

Sources

Troubleshooting guide for the synthesis of substituted indazole acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted indazole acetic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-tested advice to navigate the common challenges encountered during the synthesis of these important pharmaceutical scaffolds. This resource is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific reasoning to empower your research.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of substituted indazole acetic acids, offering explanations and actionable solutions.

Q1: My N-alkylation of the indazole core is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the desired N1-substituted product?

A1: The regioselectivity of N-alkylation on the indazole ring is a frequent challenge, heavily influenced by steric and electronic factors, as well as reaction conditions. The indazole anion is an ambident nucleophile, and alkylation can occur at either nitrogen.

Underlying Principle: The ratio of N1 to N2 isomers is often a result of a thermodynamic versus kinetic control. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-indazole tautomer.[1][2] However, the N2 position can be more sterically accessible, leading to kinetically favored products under certain conditions.

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation.[3] The sodium cation coordinates with the pyrazolic nitrogens, favoring the formation of the N1-alkylated product.

    • Protocol: To a solution of your substituted indazole in anhydrous THF at 0 °C, add NaH (1.1 equivalents) portion-wise. Stir for 30 minutes, then add your alkylating agent and allow the reaction to warm to room temperature.

  • Steric Hindrance on the Indazole Core: The presence of a bulky substituent at the C7 position can direct alkylation to the N2 position due to steric hindrance. Conversely, substituents at C3 can favor N1 alkylation.[3] If your starting material has a C7 substituent, consider alternative synthetic strategies if N1 is the desired product.

  • Nature of the Alkylating Agent: While a range of primary and secondary alkylating agents can be used with the NaH/THF system with good N1 selectivity, highly reactive agents under different conditions might lead to lower selectivity.[3]

Data Summary: Effect of Base/Solvent on N1/N2 Selectivity

Base/Solvent SystemPredominant IsomerRationaleReference
NaH / THFN1Thermodynamic control, cation coordination[3]
K₂CO₃ / DMFMixture (often N1 major)Common conditions, but can be less selective[1]
Cs₂CO₃ / DMSON2 (with certain substrates)Can favor the kinetic product[4]

Troubleshooting Workflow for N-Alkylation Regioselectivity

start Mixture of N1/N2 Isomers Obtained check_conditions Review Reaction Conditions start->check_conditions base_solvent Is the Base/Solvent NaH/THF? check_conditions->base_solvent change_conditions Switch to NaH in anhydrous THF at 0°C to rt base_solvent->change_conditions No check_substrate Analyze Indazole Substituents base_solvent->check_substrate Yes end Achieved High N1 Selectivity change_conditions->end c7_substituent Is there a C7 substituent? check_substrate->c7_substituent n2_favored Steric hindrance favors N2. Consider alternative strategy. c7_substituent->n2_favored Yes c3_substituent Is there a C3 substituent? c7_substituent->c3_substituent No n1_favored N1 alkylation is generally favored. Optimize other parameters. c3_substituent->n1_favored Yes c3_substituent->end No

Caption: Decision tree for troubleshooting N-alkylation regioselectivity.

Q2: The hydrolysis of my indazole acetic acid ester to the final carboxylic acid is incomplete or results in decomposition. What can I do?

A2: Ester hydrolysis in the final step of synthesizing indazole acetic acids can be problematic due to the stability of the ester or potential side reactions under harsh conditions.

Underlying Principle: The stability of the ester can be influenced by steric hindrance around the carbonyl group. Additionally, the indazole ring itself can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, which can lead to ring-opening or other degradation pathways.

Troubleshooting Steps & Solutions:

  • Standard Hydrolysis Conditions: A common and effective method is using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF at room temperature or with gentle heating.[5]

    • Protocol: Dissolve the ester in a 1:1 mixture of THF and water. Add LiOH (2-3 equivalents) and stir at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Microwave-Assisted Synthesis: For stubborn esters, microwave irradiation can accelerate the hydrolysis and often leads to cleaner reactions with shorter reaction times.[6][7]

    • Caution: Monitor the temperature and pressure carefully to avoid solvent decomposition.[6]

  • Enzymatic Hydrolysis: In cases where the substrate is sensitive to acid or base, enzymatic hydrolysis using a lipase can be a mild and highly selective alternative.

Experimental Protocol: Standard Ester Hydrolysis

  • Dissolve the substituted indazole acetic acid ester (1 equivalent) in a mixture of THF and water (e.g., 10 mL/mmol in a 1:1 ratio).

  • Add LiOH·H₂O (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Q3: My indazole ring formation reaction has a low yield, with significant amounts of side products like hydrazones or dimers. How can I optimize this?

A3: The formation of the indazole ring, often through cyclization, is a critical step where side reactions can significantly lower the yield. The formation of stable hydrazone intermediates or intermolecular dimerization are common pitfalls.[8]

Underlying Principle: Indazole synthesis often involves the formation of an N-N bond and subsequent cyclization. For example, in syntheses starting from o-haloaryl ketones and hydrazines, the initial condensation to a hydrazone is followed by an intramolecular C-N bond formation.[1] If the cyclization step is slow or requires specific conditions, the hydrazone intermediate may react with other species in the mixture.

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Choice: For copper or palladium-catalyzed cyclizations of o-haloaryl N-sulfonylhydrazones or similar precursors, the choice of catalyst and ligand is crucial.[1] Experiment with different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands to find the optimal combination for your substrate.[1]

  • Temperature Control: Some synthetic methods require elevated temperatures, which can also promote side reactions.[8] It is essential to find the optimal temperature that facilitates cyclization without significant byproduct formation. A systematic temperature screen is recommended.

  • One-Pot Procedures: To minimize the isolation of potentially unstable intermediates, consider one-pot, multi-component reactions where the starting materials are converted to the final indazole product without intermediate workup.[4]

Reaction Scheme: Common Indazole Synthesis and Potential Side Products

cluster_main Main Reaction Pathway cluster_side Side Reactions A o-Haloaryl Ketone + Hydrazine B Hydrazone Intermediate A->B Condensation C Desired Indazole Product B->C Intramolecular Cyclization (e.g., Pd/Cu catalyzed) D Hydrazone Dimerization B->D High Concentration/ Incorrect Stoichiometry E Other Decomposition Products B->E High Temperature

Caption: Generalized pathway for indazole synthesis highlighting potential side reactions.

Frequently Asked Questions (FAQs)

Q: What are the best practices for purifying substituted indazole acetic acids?

A: Purification can often be challenging due to the amphoteric nature of the final product.

  • Crystallization: This is the preferred method for obtaining high-purity material. Slow crystallization from a solvent like acetic acid can yield highly pure products.[9] Mixtures of ethanol/water or ethyl acetate/hexanes are also commonly used.

  • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A common mobile phase is a mixture of dichloromethane and methanol, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC is a powerful tool.

Q: Are there any specific safety precautions I should take when working with reagents for indazole synthesis?

A: Yes, several reagents require careful handling:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Hydrazine and its derivatives: Many are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Palladium and Copper Catalysts: While generally less hazardous, fine powders can be irritating. Avoid inhalation.

  • Microwave Synthesis: Reactions under pressure should always be conducted behind a blast shield, and the manufacturer's safety guidelines for the microwave reactor must be strictly followed.

Q: Can I use protecting groups for the indazole nitrogen during synthesis?

A: Yes, protecting groups can be very useful, especially for multi-step syntheses where the indazole nitrogen might interfere with subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the N2 position, which can then direct lithiation and functionalization at the C3 position.[10] The SEM group can be removed under mild conditions with TBAF or HCl.[10]

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • McLaughlin, M., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 26(28), e202300291. [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 25-50. [Link]

  • Chen, Z., et al. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. [Link]

  • McLaughlin, M., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. [Link]

  • McLaughlin, M., et al. (2023). Microwave assisted synthesis of indazole acetic acids 2 j–w from... ResearchGate. [Link]

  • Jönsson, D., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Science International, 335, 111289. [Link]

  • Black, D. StC., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Tetrahedron Letters, 47(11), 1793-1795. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26876. [Link]

  • G. Francesco, et al. (2005). Method for synthesis of lonidamine and related indazole derivatives.

Sources

Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds. The synthesis of 6-fluoro-1H-indazole-5-carbaldehyde, a valuable building block in medicinal chemistry, often presents challenges related to yield and purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions in the lab.

Section 1: Foundational Knowledge - The Vilsmeier-Haack Reaction

Q1: What is the most effective method for synthesizing this compound, and what is the underlying mechanism?

A1: The most direct and widely employed method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic system like 6-fluoro-1H-indazole is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide (most commonly N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich indazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to yield the final aldehyde product.[1]

Understanding this mechanism is critical for troubleshooting, as issues can arise during any of these stages.

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl3 POCl₃ POCl3->VilsmeierReagent + SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Electrophilic Attack Indazole 6-Fluoro-1H-indazole Indazole->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt -H⁺ Product 6-Fluoro-1H-indazole- 5-carbaldehyde IminiumSalt->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: General mechanism of the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide - Reaction Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q2: I am recovering most of my 6-fluoro-1H-indazole starting material. What factors should I investigate to improve the conversion rate?

A2: Low conversion is typically linked to three areas: reagent quality, formation of the Vilsmeier reagent, and reaction conditions.

  • Reagent Integrity: The Vilsmeier-Haack reaction is highly sensitive to moisture.

    • DMF: Must be anhydrous. Using a freshly opened bottle or distilling from a drying agent like CaH₂ is recommended.

    • POCl₃: Can degrade over time, especially if exposed to atmospheric moisture. Use a fresh, clear, and colorless supply.

    • 6-fluoro-1H-indazole: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared by adding POCl₃ dropwise to ice-cold DMF.

    • Temperature Control: This addition is exothermic. Maintain the temperature at 0-5 °C to prevent degradation of the reagent.

    • Order of Addition: Always add POCl₃ to DMF, not the other way around.

  • Reaction Conditions:

    • Temperature: The formylation of less reactive heterocycles often requires heating.[2] If you are running the reaction at room temperature with low conversion, a gradual increase in temperature (e.g., to 40-80 °C) may be necessary. Monitor by TLC to avoid decomposition.

    • Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A 1.5 to 3.0 molar equivalent relative to the indazole is a common starting point.

ParameterRecommendationRationale
Reagent Purity Anhydrous DMF (<50 ppm H₂O), Fresh POCl₃Water consumes the Vilsmeier reagent and POCl₃, inhibiting the reaction.
Reagent Stoichiometry 1.5 - 3.0 eq. of Vilsmeier ReagentDrives the reaction to completion, especially with moderately activated substrates.
Reaction Temperature 25 °C to 80 °C (optimize)Balances reaction rate against thermal decomposition. Indazoles are less reactive than pyrroles and may require heat.[2]
Reaction Time 2 - 12 hours (monitor by TLC)Insufficient time will lead to incomplete conversion.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q3: My crude NMR indicates a mixture of isomers. How can I improve the selectivity for formylation at the C5 position?

A3: This is the most significant challenge in this synthesis. Electrophilic substitution on the 6-fluoro-1H-indazole ring can potentially occur at the N1, N2, C3, C5, and C7 positions. The C5 position is desired, but side reactions at other sites, particularly C3 and N1, are common.

  • Inherent Directing Effects: The fluorine at C6 is a deactivating but ortho, para-directing group, which weakly favors substitution at C5 and C7. The pyrazole portion of the molecule also strongly influences regioselectivity.

  • The N-H Problem: The acidic proton on the pyrazole ring means the indazole exists as a mixture of 1H and 2H tautomers.[5] Furthermore, the Vilsmeier reagent can react at the N1 position.

  • The Solution: N-Protection: The most robust strategy to control regioselectivity is to protect the indazole nitrogen before formylation.

    • Why it Works: Protection blocks reaction at N1 and N2. More importantly, a bulky protecting group at N1 can sterically hinder attack at the C7 position, thereby increasing the likelihood of substitution at the desired C5 position.

    • Recommended Protecting Groups: A tosyl (Ts) or tert-butoxycarbonyl (Boc) group is effective. The protection step is typically high-yielding, and the group can be removed post-formylation under standard conditions.

Caption: Potential sites for electrophilic formylation on 6-fluoro-1H-indazole.

Issue 3: Low Yield After Work-up

Q4: My TLC shows good product formation, but the isolated yield is poor. What is happening during the work-up and purification?

A4: Product loss during this phase often points to incomplete hydrolysis of the iminium intermediate or difficulties during extraction and purification.

  • Hydrolysis Step: After the reaction is complete, the mixture is typically quenched by pouring it onto ice and then basifying (e.g., with NaOH or K₂CO₃) to hydrolyze the iminium salt.

    • pH is Critical: The hydrolysis must be performed under basic conditions (pH > 9). In an acidic or neutral medium, the iminium salt can be stable, leading to it being lost in the aqueous layer during extraction.

    • Temperature and Time: Gentle heating (e.g., 40-50 °C) of the basic aqueous mixture for 30-60 minutes can ensure complete hydrolysis before extraction.

  • Extraction: this compound has moderate polarity.

    • Solvent Choice: Use a moderately polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction. Perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous layer.

  • Purification:

    • Isomer Separation: If you have a mixture of regioisomers, separation by column chromatography can be challenging. Use a shallow solvent gradient (e.g., starting with 10% EtOAc in hexanes and slowly increasing polarity) to achieve the best separation.

    • Product Stability: Aldehydes can sometimes be sensitive. Avoid prolonged exposure to strong acids or bases and high heat during solvent evaporation.

Section 3: Optimized Experimental Protocol

The following is a representative protocol based on established Vilsmeier-Haack procedures for related heterocycles.[4][6] Note: This protocol assumes the use of an N-protected starting material for improved regioselectivity and should be optimized for your specific setup.

Step 1: N-Protection of 6-fluoro-1H-indazole (Example with Tosyl Chloride)
  • Dissolve 6-fluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., DCM or THF).

  • Add a base such as triethylamine (1.5 eq) or powdered K₂CO₃ (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up, extract the product, dry the organic layer (e.g., over MgSO₄), and concentrate in vacuo. Purify by column chromatography or recrystallization to obtain 1-tosyl-6-fluoro-1H-indazole.

Step 2: Vilsmeier-Haack Formylation
  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂), add anhydrous DMF (5.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Add POCl₃ (2.0 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1-tosyl-6-fluoro-1H-indazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70 °C.

  • Monitor the reaction progress using TLC (typically 2-6 hours).

Step 3: Work-up and Deprotection
  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Basify the aqueous solution by slowly adding 3M NaOH solution until the pH is ~10-11.

  • Heat the mixture to 50 °C for 1 hour to ensure complete hydrolysis of the iminium salt and cleavage of the tosyl group.

  • Cool to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the final product.

Workflow Start 6-Fluoro-1H-indazole Protection N-Protection (e.g., TsCl, Base) Start->Protection ProtectedIndazole 1-Tosyl-6-fluoro-1H-indazole Protection->ProtectedIndazole Formylation Formylation Reaction (Add Protected Indazole, Heat) ProtectedIndazole->Formylation VilsmeierPrep Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) VilsmeierPrep->Formylation Workup Aqueous Work-up & Hydrolysis (Ice, NaOH, Heat) Formylation->Workup Extraction Extraction (EtOAc) Workup->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure 6-Fluoro-1H-indazole- 5-carbaldehyde Purification->FinalProduct

Caption: Recommended workflow for the synthesis of this compound.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I use a different formylating system, such as oxalyl chloride/DMF? A5: Yes, Vilsmeier reagents can be generated from other acid chlorides like oxalyl chloride or thionyl chloride.[2] The reagent formed from oxalyl chloride/DMF is often more reactive and may allow the reaction to proceed at lower temperatures. However, it is also less stable, so careful temperature control is essential.

Q6: Is N-protection absolutely necessary? A6: While not strictly essential to get any product, it is highly recommended for achieving good yield and regioselectivity. The unprotected reaction is very likely to yield a difficult-to-separate mixture of N1-formyl, C3-formyl, and C5-formyl products, drastically lowering the isolated yield of your desired compound.

Q7: How can I definitively confirm the product is the C5-carbaldehyde isomer? A7: Standard ¹H NMR may not be sufficient. Advanced 2D NMR techniques are required for unambiguous structure elucidation:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³J) between the aldehyde proton (-CHO) and the carbon at C5, and correlations between the aldehyde proton and H4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for a through-space correlation between the aldehyde proton and the proton at the C4 position on the benzene ring. This is a definitive confirmation of the C5 substitution pattern.

References

  • National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubChem. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

Sources

Side reactions of 6-fluoro-1H-indazole-5-carbaldehyde with common reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-fluoro-1H-indazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with in-depth, field-proven insights into the reactivity of this molecule, helping you anticipate and troubleshoot common side reactions encountered during routine transformations.

Understanding the Reactivity of this compound

Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent chemical personality of our molecule. Its reactivity is governed by three primary features:

  • The Aromatic Aldehyde: The formyl group (-CHO) at the C5 position is the primary site for many classical transformations, including reductive amination, Wittig-type olefinations, and oxidation/reduction. Its reactivity is influenced by the electron-donating nature of the indazole ring and the electron-withdrawing effect of the fluorine atom.

  • The Indazole N-H Group: The pyrrolic nitrogen (N1) of the indazole ring is nucleophilic and acidic. This site is susceptible to undesired alkylation, acylation, or other modifications, particularly under basic conditions or in the presence of electrophiles. This often leads to mixtures of N1 and N2-substituted regioisomers, complicating purification.[1][2]

  • The Bicyclic Aromatic System: The fluoro-substituted benzene ring can participate in electrophilic aromatic substitution, though this is less common under the conditions used for modifying the aldehyde. The electronic nature of the ring system, however, plays a significant role in modulating the reactivity of the other functional groups.

The interplay between these features is the source of many of the side reactions detailed below.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges observed in the lab.

Category 1: Reductive Amination

Reductive amination is one of the most common applications for this aldehyde, but it is also a frequent source of complex side reactions.

Question 1: During a one-pot reductive amination with a primary amine, I'm observing a significant byproduct with a higher molecular weight than my target secondary amine. What's happening?

Answer: This is a classic and highly probable side reaction involving N-alkylation of the indazole ring . The secondary amine product you form is nucleophilic and can react with another molecule of the starting aldehyde to form a hemiaminal, which then gets reduced to a tertiary amine.

However, a more insidious side reaction is the alkylation of the indazole N-H itself. While standard reductive amination conditions might show low conversion for direct N-alkylation of the indazole, the presence of various reagents can facilitate this undesired pathway.[1][3]

Causality:

  • Over-alkylation: The desired secondary amine product can react again with the starting aldehyde.

  • Indazole N-H Reactivity: The indazole N-H is nucleophilic and can compete with the amine reagent, leading to dimerization or reaction with the aldehyde.

Troubleshooting Protocol: A two-step procedure is highly recommended to mitigate these issues. This approach separates the imine formation from the reduction step, giving you greater control.[4][5]

Step-by-Step Recommended Protocol:

  • Imine Formation:

    • Dissolve this compound (1.0 eq.) and your primary amine (1.0-1.1 eq.) in a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves, to drive the equilibrium towards the imine.[4]

    • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde and the formation of the imine. A catalytic amount of acetic acid can be added to promote imine formation if it is sluggish.[4][6]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a milder reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Using NaBH₄ in methanol at this stage is often effective and avoids the use of more complex borohydrides.[5]

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed.

    • Quench the reaction carefully with water, and proceed with a standard aqueous workup.

Question 2: My reductive amination reaction is sluggish, showing low conversion even after extended reaction times. Why is this happening?

Answer: Low conversion can stem from several factors, including inefficient imine formation or deactivation of the aldehyde.

Causality:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the product. This is especially true if water is not effectively removed.[4]

  • Deactivated Aldehyde: The electron-donating character of the indazole ring, despite the fluorine substituent, can slightly reduce the electrophilicity of the aldehyde carbonyl compared to more electron-deficient benzaldehydes.[7]

  • Steric Hindrance: A bulky amine reagent can slow down the initial nucleophilic attack.

Troubleshooting & Optimization:

  • Promote Imine Formation:

    • Ensure your dehydrating agent is active. Use freshly dried molecular sieves.

    • Add a catalytic amount (5-10 mol%) of acetic acid to protonate the carbonyl oxygen, making it more electrophilic.[4][6]

  • Choice of Reducing Agent: For one-pot procedures, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions.[4] It is less likely to reduce the starting aldehyde compared to stronger reagents like NaBH₄.[4]

  • Temperature: Gently heating the imine formation step (e.g., to 40-50 °C) can sometimes improve the reaction rate, but this should be done cautiously to avoid side reactions.

Category 2: Olefination Reactions (Wittig & Horner-Wadsworth-Emmons)

Converting the aldehyde to an alkene is another key transformation. The choice between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction often depends on the desired stereochemistry and the stability of the reagents.

Question 3: I am performing a Wittig reaction and getting a mixture of E/Z isomers, with poor selectivity. How can I improve this?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[8][9]

Causality:

  • Stabilized Ylides: If your ylide is "stabilized" (i.e., the carbon bears an electron-withdrawing group like an ester or ketone), it is more stable and allows for equilibration of the reaction intermediates, leading predominantly to the (E)-alkene .[8]

  • Unstabilized Ylides: If your ylide is "unstabilized" (e.g., derived from an alkyl halide), the reaction is typically under kinetic control and proceeds rapidly, leading predominantly to the (Z)-alkene .[8][9]

Troubleshooting Protocol for Stereoselectivity:

  • For (E)-Alkenes (Trans): The Horner-Wadsworth-Emmons (HWE) reaction is superior for generating (E)-alkenes with high selectivity.[10][11][12] It uses a phosphonate carbanion, which is more nucleophilic than a stabilized ylide, and the reaction thermodynamics strongly favor the trans product.[10][12]

    • Typical HWE Conditions: Deprotonate your phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride (NaH) in an aprotic solvent like THF, then add the this compound.

  • For (Z)-Alkenes (Cis):

    • Use a non-stabilized ylide under salt-free conditions.

    • Alternatively, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can provide excellent selectivity for (Z)-alkenes.[11]

Category 3: Oxidation Reactions
Question 4: I am trying to oxidize the aldehyde to a carboxylic acid, but I'm getting a low yield and a complex mixture of products. What is the issue?

Answer: The indazole ring system is sensitive to harsh oxidizing conditions. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to ring-opening or other undesired side reactions.

Causality:

  • Ring Oxidation: The electron-rich indazole ring can be attacked by powerful oxidizing agents.

  • N-Oxide Formation: The nitrogen atoms in the pyrazole ring can potentially be oxidized.

Troubleshooting Protocol for Clean Oxidation: The Pinnick oxidation is the method of choice for cleanly converting aldehydes to carboxylic acids in the presence of sensitive functional groups.

Step-by-Step Recommended Protocol (Pinnick Oxidation):

  • Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and THF.

  • Add an excess of 2-methyl-2-butene (a chlorine scavenger) to the solution.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq.) to buffer the reaction.

  • Cool the aldehyde solution to 0 °C and slowly add the aqueous oxidant solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) and proceed with a standard acidic workup to isolate the carboxylic acid.

Summary of Potential Side Reactions and Solutions

Reaction Type Problem/Side Reaction Probable Cause Recommended Solution
Reductive Amination Formation of higher MW byproductsOver-alkylation of the amine product or N-alkylation of the indazole ring.[1][3]Use a two-step procedure: form the imine first with a dehydrating agent, then reduce with NaBH₄ at 0 °C.[4][5]
Reductive Amination Low conversion / sluggish reactionInefficient imine formation; insufficient activation of the aldehyde.[4][7]Add catalytic acetic acid and a dehydrating agent (e.g., molecular sieves) to drive imine formation.[4][6]
Wittig/HWE Olefination Poor E/Z stereoselectivityUse of a standard Wittig reagent which gives mixtures.[8]For (E)-alkenes, use the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] For (Z)-alkenes, use a non-stabilized ylide or the Still-Gennari HWE modification.[8][11]
Oxidation to Carboxylic Acid Low yield, decompositionHarsh oxidizing agents (e.g., KMnO₄) attacking the indazole ring.Use the mild and selective Pinnick oxidation (NaClO₂ with a scavenger).
General Reactions (Basic) Formation of regioisomersAlkylation or acylation at the N1 vs. N2 position of the indazole.[2][13][14]Protect the indazole N-H (e.g., with a BOC or SEM group) before performing subsequent reactions, then deprotect.

Visual Diagrams

Diagram 1: Key Reactive Sites

This diagram illustrates the primary locations on the this compound molecule that are involved in the desired reactions and potential side reactions.

Reductive_Amination_Workflow start Start: Aldehyde + Primary Amine + Reducing Agent check_outcome Analyze Reaction Mixture start->check_outcome desired_product Clean Desired Product (Secondary Amine) check_outcome->desired_product Clean Reaction side_product Mixture Detected: Desired Product + High MW Impurity check_outcome->side_product Complex Mixture success Success! desired_product->success diagnosis Diagnosis: Likely Indazole N-Alkylation or Over-Alkylation side_product->diagnosis solution Solution: Switch to 2-Step Protocol 1. Form Imine (cat. Acid, Sieves) 2. Reduce with NaBH4 @ 0°C diagnosis->solution caption Troubleshooting workflow for reductive amination.

Caption: Troubleshooting workflow for reductive amination.

References
  • Development of a selective and scalable N1-indazole alkyl
  • Development of a selective and scalable N1-indazole alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • What's wrong with my reductive amin
  • Wittig Reaction. Organic Chemistry Portal.
  • Aldehyde not reacting in reductive amination reaction, thoughts?
  • Wittig reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl

Sources

Technical Support Center: Navigating the Solubility of 6-fluoro-1H-indazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-fluoro-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges you may encounter with the solubility of this compound in organic solvents. Our aim is to equip you with the knowledge to handle this compound effectively and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

What are the predicted physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various solvents. Below is a table summarizing key predicted properties.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 166.14 g/mol A relatively low molecular weight generally favors solubility.
logP ~1.5 - 2.0This value suggests a moderate lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water.
Topological Polar Surface Area (TPSA) ~49.9 ŲA moderate TPSA suggests that the molecule has polar characteristics, which can enhance solubility in polar organic solvents.
Hydrogen Bond Donors 1 (from the indazole N-H)The presence of a hydrogen bond donor can facilitate interactions with protic solvents.
Hydrogen Bond Acceptors 3 (2 from the indazole nitrogens, 1 from the aldehyde oxygen)Multiple hydrogen bond acceptors can interact with a range of solvents, particularly those that are good hydrogen bond donors.
What is the expected general solubility of this compound in organic solvents?

Based on its structure—a heterocyclic aromatic indazole ring with a polar aldehyde group and a lipophilic fluorine atom—this compound is expected to exhibit moderate to good solubility in a range of polar organic solvents. Its solubility in nonpolar solvents is likely to be limited. The presence of the indazole ring, which is a bioisostere of indole, suggests that solvents suitable for indole derivatives may also be effective for this compound.

Are there any recommended solvents for dissolving this compound?
  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent choices for dissolving heterocyclic compounds due to their high polarity and ability to act as hydrogen bond acceptors.

  • Alcohols: Methanol and ethanol are good starting points due to their ability to form hydrogen bonds.

  • Chlorinated Solvents: Dichloromethane (DCM) may be effective, particularly if the compound has significant nonpolar character.

  • Ethers: Tetrahydrofuran (THF) can be a useful solvent, offering a balance of polarity and the ability to solvate a range of compounds.

  • Esters: Ethyl acetate is a moderately polar solvent and has been shown to be effective for dissolving a constitutional isomer, 6-fluoro-1H-indazole-3-carbaldehyde[1].

A predicted qualitative solubility table is provided in the "Visual and Data-Centric Resources" section below.

How does temperature affect the solubility of this compound?

For most solid solutes, including this compound, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Heating the solution provides this energy and can significantly enhance solubility. However, it is important to be cautious when heating, as some compounds may degrade at elevated temperatures. Always start with gentle warming and monitor for any changes in color or the appearance of degradation products.

How does the purity of the solvent and compound affect solubility?

The purity of both the this compound and the solvent can have a significant impact on solubility.

  • Solvent Purity: The presence of impurities, especially water, in an organic solvent can alter its polarity and reduce its ability to dissolve the compound. Always use high-purity, dry solvents for the best results.

  • Compound Purity: Impurities in the this compound can affect its crystal lattice energy and, consequently, its solubility. In some cases, impurities may enhance solubility, while in others, they may hinder it.

What are the best practices for storing this compound to maintain its solubility characteristics?

To ensure the long-term stability and consistent solubility of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is advisable. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Solubility Troubleshooting Guide

Problem: The compound is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.

    • Action: Gradually add more solvent in small increments while stirring or vortexing.

  • Low Temperature: The dissolution process may be endothermic and require energy input.

    • Action: Gently warm the mixture in a water bath. Start with a low temperature (e.g., 30-40°C) and gradually increase if necessary, while monitoring for any signs of degradation.

  • Slow Dissolution Rate: The compound may be dissolving, but at a very slow rate.

    • Action: Increase the surface area of the solid by grinding it into a fine powder before adding the solvent. Use a magnetic stirrer or vortex mixer to agitate the solution. Sonication in an ultrasonic bath can also be very effective in accelerating dissolution.

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.

    • Action: Consult the predicted solubility table and try a different solvent with a different polarity. Polar aprotic solvents like DMF or DMSO are often good choices for heterocyclic compounds that are difficult to dissolve.

Problem: The solution is cloudy or hazy.

Possible Causes and Solutions:

  • Insoluble Impurities: The cloudiness may be due to insoluble impurities in the compound or the solvent.

    • Action: Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to remove any particulate matter.

  • Presence of Water: Traces of water in the organic solvent can cause some compounds to appear cloudy.

    • Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Formation of a Fine Suspension: The compound may not be fully dissolved and is instead present as a fine suspension.

    • Action: Apply the techniques mentioned for slow dissolution, such as warming, stirring, or sonication.

Problem: The compound precipitates out of solution after initial dissolution.

Possible Causes and Solutions:

  • Supersaturated Solution: The solution may have been supersaturated, especially if it was heated to achieve dissolution. As the solution cools, the solubility decreases, leading to precipitation.

    • Action: Re-warm the solution to redissolve the compound. If the experiment allows, maintain a slightly elevated temperature. Alternatively, prepare a more dilute solution.

  • Change in Solvent Composition: The addition of another solvent or reagent to the solution may have changed the overall polarity, causing the compound to precipitate.

    • Action: Before adding other components, ensure they are miscible with the primary solvent and will not significantly reduce the solubility of the compound. It may be necessary to use a co-solvent system.

  • Compound Instability: The compound may be degrading in the solvent, leading to the formation of insoluble byproducts.

    • Action: Prepare fresh solutions immediately before use. If degradation is suspected, analyze the precipitate and the solution (e.g., by TLC or LC-MS) to identify any degradation products.

Problem: Inconsistent experimental results are observed, possibly due to solubility issues.

Possible Causes and Solutions:

  • Incomplete Dissolution: The compound may not be fully dissolved, leading to variations in the actual concentration of the active compound in solution.

    • Action: Visually inspect the solution carefully for any undissolved solid. If in doubt, filter the solution before use to ensure you are working with a true solution.

  • Precipitation During Experiment: The compound may be precipitating during the course of the experiment due to changes in temperature or the addition of other reagents.

    • Action: Monitor the solution for any signs of precipitation throughout the experiment. If precipitation is observed, the experimental conditions may need to be adjusted (e.g., using a different solvent system or a lower concentration).

Visual and Data-Centric Resources

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

This table provides a predicted qualitative solubility profile based on the chemical structure of this compound and general solubility principles for similar compounds. These are predictions and should be confirmed experimentally.

SolventPolarity IndexPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) 7.2High Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds, especially those with hydrogen bond acceptors.
Dimethylformamide (DMF) 6.4High Similar to DMSO, a highly polar aprotic solvent that is effective for dissolving many heterocyclic compounds.
Methanol 5.1Moderate to High Polar protic solvent capable of hydrogen bonding.
Ethanol 4.3Moderate Slightly less polar than methanol, but still a good candidate.
Acetonitrile 5.8Moderate Polar aprotic solvent, may be effective.
Tetrahydrofuran (THF) 4.0Moderate to Low Moderately polar ether, may have some success.
Dichloromethane (DCM) 3.1Moderate to Low A common solvent for organic synthesis, its effectiveness will depend on the overall polarity of the compound.
Ethyl Acetate 4.4Moderate A constitutional isomer shows solubility in ethyl acetate, suggesting this may be a good solvent[1].
Toluene 2.4Low Nonpolar aromatic solvent, unlikely to be effective.
Hexane 0.1Insoluble Highly nonpolar aliphatic solvent, not recommended.
Water 10.2Low to Insoluble The organic nature of the molecule and moderate logP suggest poor aqueous solubility.
Figure 1: Troubleshooting Workflow for Dissolving this compound

G start Start: Dissolve Compound in Chosen Solvent check_dissolution Is the compound fully dissolved? start->check_dissolution increase_solvent Add more solvent check_dissolution->increase_solvent No success Solution Prepared Successfully check_dissolution->success Yes check_dissolution_2 Is it dissolved now? increase_solvent->check_dissolution_2 Try again heat Gently warm the solution (30-50°C) check_dissolution_3 Is it dissolved now? heat->check_dissolution_3 Try again agitate Increase agitation (vortex/sonicate) check_dissolution_4 Is it dissolved now? agitate->check_dissolution_4 Try again failure Consider a different solvent check_dissolution_2->heat No check_dissolution_2->success Yes check_dissolution_3->agitate No check_dissolution_3->success Yes check_dissolution_4->success Yes check_dissolution_4->failure No G start Start: Qualitative Solubility Test step1 Step 1: Weigh a small amount of compound (e.g., 1-5 mg) into a vial. start->step1 step2 Step 2: Add a small volume of the test solvent (e.g., 0.1 mL). step1->step2 step3 Step 3: Vortex or stir the mixture vigorously for 1-2 minutes. step2->step3 observe1 Observe the mixture. Is it a clear solution? step3->observe1 soluble Result: Soluble observe1->soluble Yes step4 Step 4: Gradually add more solvent (e.g., in 0.1 mL increments) and vortex after each addition. observe1->step4 No observe2 Does it dissolve? step4->observe2 insoluble Result: Insoluble (if not dissolved after adding a significant volume, e.g., 1 mL) step4->insoluble Max volume reached observe2->step4 No, continue adding solvent sparingly_soluble Result: Sparingly Soluble observe2->sparingly_soluble Yes

Caption: A step-by-step experimental protocol for the qualitative determination of solubility.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-fluoro-1H-indazole-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. While its synthesis appears straightforward on a lab scale, process chemists and researchers often encounter significant challenges during scale-up.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common pitfalls associated with this synthesis. We will delve into the underlying chemical principles to explain why these problems occur and provide actionable, field-proven protocols to overcome them.

Core Synthesis Overview

The most common and industrially viable route to this compound is the Vilsmeier-Haack formylation of 6-fluoro-1H-indazole. This process involves the formation of the electrophilic Vilsmeier reagent from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃), which then reacts with the electron-rich indazole ring.[1][2][3]

G cluster_0 Vilsmeier Reagent Formation (Exothermic) cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up & Isolation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier Controlled Addition POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Vilsmeier->Iminium Formylation Reaction Indazole 6-fluoro-1H-indazole Indazole->Iminium Hydrolysis Aqueous Hydrolysis (Quench) Iminium->Hydrolysis Product 6-fluoro-1H-indazole- 5-carbaldehyde Hydrolysis->Product Purification

Caption: High-level workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Guide

Q1: My Vilsmeier-Haack formylation is suffering from low yield and significant starting material remains, even after extended reaction times. What's going wrong?

A1: This is a classic scale-up issue often rooted in three areas: Vilsmeier reagent formation, reaction temperature, and stoichiometry.

Causality: The Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[1][3] Its formation from DMF and POCl₃ is highly exothermic and its subsequent reaction with the indazole is temperature-sensitive.[4][5]

  • Incomplete Reagent Formation: If POCl₃ is added too quickly or without sufficient cooling, localized heating can degrade the reagent. Conversely, if the temperature is too low, formation can be sluggish.

  • Thermal Instability: The Vilsmeier reaction itself can be thermally hazardous. Runaway reactions are a known risk, especially with large batches, leading to decomposition of both the reagent and the product.[4][5]

  • Insufficient Activation: The indazole ring is electron-rich, but it's a weaker nucleophile than substrates like anilines or phenols.[1] The reaction often requires thermal energy to proceed to completion after the initial addition.[6]

Troubleshooting Protocol:

  • Reagent Preparation: In a suitable reactor, charge DMF. Cool the solvent to 0-5 °C. Add POCl₃ dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. A viscous, sometimes crystalline slurry of the Vilsmeier reagent should form. Stir for at least 30-60 minutes at this temperature to ensure complete formation.

  • Substrate Addition: Dissolve the 6-fluoro-1H-indazole in a suitable solvent (additional DMF or a co-solvent like 1,2-dichloroethane if solubility is an issue) and add it to the pre-formed Vilsmeier reagent, maintaining the temperature below 15 °C.

  • Reaction Drive: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or HPLC. The reaction may require several hours at this temperature to consume the starting material.[6]

  • Quenching: The reaction quench is highly exothermic. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water, or slowly add the reaction mixture to a cooled (0-10 °C) aqueous solution of a base like sodium acetate or sodium carbonate.

ParameterRecommended RangeRationale for Scale-Up
POCl₃ Equivalents 1.1 - 1.5 eqEnsures complete conversion of DMF to the reagent. Excess can lead to side reactions.
Reagent Formation Temp. 0 - 10 °CCritical for controlling the exotherm and preventing reagent decomposition.[5]
Reaction Drive Temp. 50 - 70 °CProvides the necessary activation energy for the formylation of the moderately active indazole ring.[6]
Quench Procedure Slow addition to ice/baseManages the large exotherm from hydrolyzing the iminium salt and unreacted POCl₃.
Q2: I'm observing a significant isomeric impurity in my crude product. How can I improve the regioselectivity for the desired 5-carbaldehyde?

A2: Regioselectivity in the formylation of indazoles is a known challenge. The substitution can occur at the C3, C5, C7, or even the N1 position.

Causality: Electrophilic substitution on the indazole ring is governed by a combination of electronic and steric factors.[7][8]

  • Electronic Effects: The nitrogen atoms in the pyrazole ring direct electrophilic substitution. In the 1H-indazole tautomer, which is generally more stable, the benzene ring is activated.[9] The C5 position is often electronically favored for substitution.

  • Steric Hindrance: While C3 is electronically active, it is often sterically shielded, especially if a protecting group is on N1.[10]

  • Reaction Conditions: The choice of solvent and the nature of the Vilsmeier reagent can influence the ratio of isomers. For instance, different formamides can alter the steric bulk of the electrophile.

Troubleshooting & Optimization:

  • Protecting Groups: While adding steps, protecting the N1 position (e.g., with a benzyl or tosyl group) can block N-formylation and may influence the C5/C7 ratio. However, this adds complexity with protection/deprotection steps.

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes improve selectivity by favoring the thermodynamically more stable C5 product.

  • Purification Strategy: If isomeric impurities are unavoidable, a robust purification method is essential.

    • Recrystallization: this compound is often a crystalline solid. Experiment with various solvent systems (e.g., ethyl acetate/heptane, isopropanol/water) to find conditions that selectively crystallize the desired C5 isomer, leaving impurities in the mother liquor.

    • Slurry: Slurrying the crude solid in a solvent where the desired product has low solubility but the impurities are more soluble (e.g., methyl tert-butyl ether or diethyl ether) can be an effective purification technique at scale.

    • Chromatography: While less ideal for large-scale manufacturing, column chromatography is effective for isolating the pure isomer during process development to confirm its identity and establish analytical standards.

Caption: Decision tree for addressing regioselectivity issues.

Frequently Asked Questions (FAQs)

Q3: What are the critical safety considerations for scaling up the Vilsmeier-Haack reaction? A3: Safety is paramount. The primary hazards are the high exothermicity of both reagent formation and the final quench, and the corrosive nature of POCl₃.[5]

  • Thermal Hazard Analysis: Before scaling up beyond a few grams, it is highly recommended to perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat flow, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.[4][5]

  • Controlled Addition: Use high-quality metering pumps or pressure-equalizing dropping funnels for the addition of POCl₃ and the substrate solution. The addition rate must be tied to the reactor's cooling capacity.

  • Emergency Quenching: Have a pre-chilled, separate quench vessel ready in case of a thermal runaway.

  • Ventilation & PPE: Both POCl₃ and the Vilsmeier reagent are corrosive and release HCl upon contact with moisture. The reaction must be conducted in a well-ventilated fume hood or an enclosed reactor system. Full personal protective equipment (acid-resistant gloves, lab coat, splash goggles, and face shield) is mandatory.

Q4: What are the best analytical methods for monitoring this reaction and assessing final product purity? A4: A combination of methods is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative in-process checks. Use a mobile phase like 30-50% ethyl acetate in heptane. The product aldehyde will be more polar than the starting indazole.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. This method can resolve the starting material, product, and isomeric impurities, allowing for accurate determination of reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is essential for confirming the structure. Look for the characteristic aldehyde proton signal (~10 ppm) and the disappearance of the proton at the C5 position of the starting material.

    • ¹⁹F NMR is a very clean way to confirm the presence of the fluorine atom and can be useful for identifying fluorine-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying byproducts.

Q5: Are there any viable alternative formylation methods if Vilsmeier-Haack proves too problematic at scale? A5: While the Vilsmeier-Haack reaction is the most common, other methods exist, though they may have their own scale-up challenges.

  • Duff Reaction: This uses hexamethylenetetramine in an acidic medium (like glycerol/boric acid or TFA). It is generally lower yielding and requires higher temperatures, but avoids POCl₃.

  • Rieche Formylation: Uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like TiCl₄ or SnCl₄. This reagent is a potent carcinogen, making it less attractive for industrial processes.

  • Formylation with Triethyl Orthoformate: This can work on activated heterocycles under strong acid catalysis, but often requires harsh conditions.

For most applications, optimizing the Vilsmeier-Haack reaction is the most economically and practically viable path. The use of modern process control and safety analysis can mitigate the risks associated with this powerful transformation.[4][11]

References

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
  • Bari, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Wieland, C., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

  • Skaist, T., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available at: [Link]

  • Matias, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • ResearchGate. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

Sources

Technical Support Center: Purifying 6-fluoro-1H-indazole-5-carbaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-fluoro-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the column chromatography of this important heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The primary challenge lies in its polarity. The presence of the indazole ring system, a fluorine atom, and a carbaldehyde group imparts significant polarity to the molecule. This can lead to issues such as strong adsorption to the stationary phase, tailing of peaks, and difficulty in separating it from polar impurities.

Q2: What is a good starting point for a mobile phase system for the column chromatography of this compound?

A2: A common and effective starting point for polar compounds like this compound on a normal-phase silica gel column is a mixture of a non-polar solvent and a moderately polar solvent. A hexane-ethyl acetate or petroleum ether-ethyl acetate system is a highly recommended starting point. The ratio can be adjusted based on the observed separation on a Thin Layer Chromatography (TLC) plate.

Q3: What type of stationary phase is most suitable?

A3: For most applications involving the purification of indazole derivatives, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1][2] Its polar nature allows for good separation of compounds with varying polarities. In cases of extreme tailing or irreversible adsorption, deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine to the mobile phase might be beneficial.

Q4: How can I determine the optimal solvent system for my column?

A4: The optimal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. This Rf value generally translates to good separation on a column.

Detailed Protocol: Column Chromatography of this compound

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf of 0.2-0.3.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane.[3]

    • Alternatively, for less soluble samples, use the dry loading method: dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3]

    • Carefully apply the sample solution or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.[4]

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem 1: The compound is not moving from the baseline (Rf = 0).

  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5] For very polar compounds, consider adding a small amount of an even more polar solvent like methanol to the mobile phase.[6]

Problem 2: The compound is eluting too quickly (Rf close to 1).

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem 3: The compound is tailing or streaking on the TLC and column.

  • Cause A: The compound is strongly interacting with the acidic silica gel.

  • Solution A: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.

  • Cause B: The sample is overloaded on the column.

  • Solution B: Use a larger column or reduce the amount of sample being purified.

  • Cause C: The compound is degrading on the silica gel.

  • Solution C: Test the stability of your compound on a silica TLC plate before running a column.[5] If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Problem 4: Poor separation between the product and impurities.

  • Cause: The chosen solvent system does not provide adequate selectivity.

  • Solution: Experiment with different solvent systems. Sometimes, changing one of the solvents in the mobile phase (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity and improve separation.[7]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed rf_zero Compound at Baseline (Rf ≈ 0) start->rf_zero rf_high Compound Elutes Too Fast (Rf ≈ 1) start->rf_high tailing Tailing or Streaking start->tailing poor_sep Poor Separation start->poor_sep increase_polarity Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) rf_zero->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexane) rf_high->decrease_polarity add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier reduce_load Reduce Sample Load tailing->reduce_load check_stability Check Compound Stability on Silica tailing->check_stability change_solvent Change Solvent System (e.g., try DCM) poor_sep->change_solvent

Caption: A flowchart for troubleshooting common column chromatography issues.

Data Summary Table

ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar organic molecules, providing good resolving power.
Initial Mobile Phase Hexane/Ethyl Acetate (e.g., 8:2 v/v)A versatile system allowing for easy adjustment of polarity.
Target Rf Value (TLC) 0.2 - 0.3Optimal for good separation on a column, preventing premature elution or strong retention.
Sample Loading Minimal volume of a strong solvent or dry loadingConcentrates the sample into a narrow band, leading to better resolution.[3]
Elution Mode Isocratic or GradientGradient elution is useful for separating compounds with a wide range of polarities.

References

  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • Z. Brzeziński, et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Biotage. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Indazole Derivatives.
  • PubChem. (n.d.). This compound.
  • Journal of Organic Chemistry. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • BLD Pharm. (n.d.). 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid.
  • RSC Advances. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • PubChem. (n.d.). 6-Fluoro-1H-indazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). High Purity 6-Fluoro-1H-indazole: Your Trusted Manufacturer & Supplier for Pharmaceutical Synthesis.
  • BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • BenchChem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.
  • BLD Pharm. (n.d.). 518987-33-2|6-Fluoro-1H-indazole-3-carbaldehyde.

Sources

Validation & Comparative

Comparative Analysis of Mass Spectrometry Techniques for the Characterization of 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation and purity assessment of novel chemical entities are paramount. Heterocyclic compounds, particularly those containing the indazole scaffold, are of significant interest due to their broad range of biological activities. 6-fluoro-1H-indazole-5-carbaldehyde is a key building block in the synthesis of various pharmacologically active molecules. Its precise characterization is a critical step in ensuring the integrity of downstream synthetic products and the reliability of biological data. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1]

This guide provides an in-depth comparison of two primary mass spectrometry-based workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will explore the mechanistic underpinnings of each technique, their respective fragmentation behaviors, and provide field-proven protocols to guide researchers in selecting the optimal method for their analytical objectives.

Analyte at a Glance: Physicochemical Properties
  • Molecular Formula: C₈H₅FN₂O

  • Molecular Weight (Monoisotopic): 164.0386 g/mol

  • Structure: Chemical structure of this compound

Methodology Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is fundamentally dictated by the analyte's physicochemical properties—namely, its volatility and thermal stability.[2] This choice, in turn, determines the ionization technique employed and the nature of the resulting mass spectrum.

Workflow Overview

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of a small molecule pharmaceutical intermediate like this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_ionization Ionization cluster_detection Mass Analysis & Detection Prep Dissolve Analyte in Appropriate Solvent GC Gas Chromatography (GC) Prep->GC Injection LC Liquid Chromatography (LC) Prep->LC Injection EI Electron Ionization (EI) GC->EI Elution ESI Electrospray Ionization (ESI) LC->ESI Elution MS Mass Analyzer (e.g., Quadrupole, TOF) EI->MS ESI->MS Data Data Acquisition & Interpretation MS->Data

Caption: General analytical workflow for MS analysis.

Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)

GC-MS is a robust technique well-suited for the analysis of volatile and thermally stable small molecules. Indole and indazole derivatives have been successfully characterized using this method, making it a strong candidate for our target analyte.[3][4]

Causality of Method Choice: The decision to use GC-MS is predicated on the assumption that this compound can be volatilized without significant degradation. The high-energy nature of Electron Ionization (EI) provides extensive fragmentation, which is invaluable for unambiguous structural confirmation.[5]

Predicted EI Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent, often complex, fragmentation.[5][6] The resulting pattern is highly reproducible and serves as a chemical fingerprint.

G M [C₈H₅FN₂O]⁺• m/z = 164 Molecular Ion M_minus_1 [M-H]⁺ m/z = 163 M->M_minus_1 - H• M_minus_28 [M-CO]⁺• m/z = 136 M->M_minus_28 - CO M_minus_29 [M-CHO]⁺ m/z = 135 M->M_minus_29 - CHO• F_Indazole [C₇H₅FN₂]⁺• Fluorinated Indazole Cation M_minus_28->F_Indazole F_Benzonitrile [C₇H₄FN]⁺• Fluorobenzonitrile Cation Radical M_minus_29->F_Benzonitrile - N₂

Caption: Predicted EI fragmentation for this compound.

Key Predicted Fragments:

  • m/z 164 (Molecular Ion, M+•): The presence of this peak confirms the molecular weight of the analyte.

  • m/z 163 ([M-H]⁺): A very common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen. This is often a prominent peak.[7][8]

  • m/z 136 ([M-CO]⁺•): Loss of a neutral carbon monoxide molecule is characteristic of aromatic aldehydes.[7][8] The resulting ion corresponds to the 6-fluoro-1H-indazole radical cation.

  • m/z 135 ([M-CHO]⁺): Alpha-cleavage resulting in the loss of the entire formyl group as a radical is a primary fragmentation pathway.[7][8]

Experimental Protocol: GC-EI-MS

This protocol is designed to be a self-validating system, incorporating checks for system cleanliness and analyte stability.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL. Rationale: This concentration range prevents detector saturation while ensuring adequate signal intensity.

    • Prepare a solvent blank (ethyl acetate) to be run prior to the sample to ensure no system contamination.

  • GC Instrumentation & Conditions:

    • Injector: Split/splitless injector set to 250°C in split mode (e.g., 20:1 ratio). Rationale: A split injection prevents column overloading. The temperature is high enough to ensure rapid volatilization but should be tested for potential analyte degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: These columns provide excellent separation for a wide range of semi-volatile organic compounds.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. Rationale: The ramp allows for the separation of any potential impurities from the main analyte peak.

  • MS Instrumentation & Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which maximizes ionization and produces reproducible fragmentation patterns that can be compared to spectral libraries.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS)

LC-MS is the preeminent technique for analyzing a vast array of pharmaceutical compounds, particularly those that are non-volatile, polar, or thermally labile.[9] ESI is a "soft" ionization method that typically generates protonated molecules [M+H]⁺ with minimal fragmentation in the source.[10] This makes it ideal for molecular weight confirmation and quantification. Structural information is readily obtained by coupling ESI with tandem mass spectrometry (MS/MS).

Causality of Method Choice: This approach is chosen for its broad applicability and gentle ionization process, which minimizes the risk of analyte degradation. It is the gold standard for quantitative studies (e.g., in pharmacokinetic analyses) and for analyzing complex mixtures where chromatographic separation prior to MS is essential.[11]

Predicted ESI Fragmentation Pathway (MS/MS)

In this workflow, the protonated molecule ([M+H]⁺, m/z 165) is first isolated in the mass spectrometer and then fragmented by collision-induced dissociation (CID) to generate product ions.

G MH [C₈H₆FN₂O]⁺ m/z = 165 [M+H]⁺ (Precursor Ion) MH_minus_CO [M+H-CO]⁺ m/z = 137 MH->MH_minus_CO - CO MH_minus_H2O [M+H-H₂O]⁺ m/z = 147 MH->MH_minus_H2O - H₂O F_Indazole_H Protonated 6-fluoro-indazole MH_minus_CO->F_Indazole_H

Caption: Predicted ESI-MS/MS fragmentation of protonated analyte.

Key Predicted Fragments (from [M+H]⁺ at m/z 165):

  • m/z 137 ([M+H-CO]⁺): The most anticipated fragmentation pathway for a protonated aromatic aldehyde is the neutral loss of carbon monoxide.[12][13] This results in a protonated 6-fluoro-indazole ion.

  • m/z 147 ([M+H-H₂O]⁺): Loss of water is another possible pathway, although likely less favorable than the loss of CO.

  • In-Source Reactions: It is important to be aware of potential in-source reactions. For instance, when using methanol as a solvent, aromatic aldehydes can sometimes form an adduct, yielding an [M+15]⁺ ion.[14]

Experimental Protocol: LC-ESI-MS

This protocol is designed for robust performance, with mobile phase modifiers chosen to promote efficient ionization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 0.1-1 µg/mL. Rationale: Diluting in the mobile phase ensures good peak shape. Formic acid is crucial for promoting protonation and efficient ESI in positive ion mode.

    • Prepare and run a solvent blank.

  • LC Instrumentation & Conditions:

    • Column: A C18 reverse-phase column, such as an Agilent Zorbax or Waters Acquity BEH C18 (2.1 x 50 mm, 1.8 µm particle size). Rationale: C18 columns are versatile and provide excellent retention and separation for a wide range of small molecules of moderate polarity.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • MS Instrumentation & Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 325°C.

    • Nebulizer Pressure: 35 psi.

    • Scan Mode:

      • Full Scan: m/z 100-500 to identify the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 165 and apply collision energy (e.g., 10-30 eV, requires optimization) to generate product ion spectra.

Comparative Summary

FeatureGC-EI-MSLC-ESI-MS/MS
Principle Volatilization followed by high-energy electron bombardment.Ionization from solution via a high-voltage electrospray.
Analyte State Gas PhaseSolution Phase
Primary Ion Molecular Ion (M+•) at m/z 164 Protonated Molecule ([M+H]⁺) at m/z 165
Fragmentation Extensive, in-source, highly reproducible ("hard" ionization).Controlled, in-collision cell (MS/MS), requires precursor isolation ("soft" ionization).
Key Fragments m/z 163 ([M-H]⁺), 136 ([M-CO]⁺•), 135 ([M-CHO]⁺)m/z 137 ([M+H-CO]⁺)
Primary Use Case Structural elucidation, purity analysis, identification via library matching.Molecular weight confirmation, quantitative analysis, analysis of complex mixtures.
Pros Highly detailed fragmentation, reproducible spectra, extensive libraries.Wide applicability, gentle on analyte, excellent for quantification.
Cons Requires analyte to be volatile and thermally stable.Less structural information without MS/MS, potential for matrix effects/ion suppression.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, but they serve different primary objectives.

  • For unambiguous structural confirmation and identification , GC-EI-MS is the superior choice. Its detailed and reproducible fragmentation patterns provide a rich fingerprint of the molecule's structure, confirming the presence of the aldehyde group and the fluorinated indazole core.

  • For quantitative analysis , routine purity checks in a drug development pipeline, or for analyzing potentially non-volatile impurities, LC-ESI-MS/MS is the recommended method. Its soft ionization preserves the molecular species, making the protonated molecule an ideal target for quantification, while tandem MS provides the necessary structural confirmation.

Ultimately, a comprehensive characterization of this compound would leverage both techniques. GC-MS provides the foundational, detailed structural map, while LC-MS offers a versatile and quantitative tool for its application in further synthetic and biological studies.

References

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Yue, H., et al. (2015). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Fair, P. A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Li, J., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Fa Yi Xue Za Zhi. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]

  • Savchuk, L. A., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Forensic Toxicology. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Wang, G., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences. Retrieved from [Link]

  • ACS Publications. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Rise of Fluorine in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to indole allows it to mimic this crucial biological motif, while its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology.[3][4][5][6] A significant advancement in the optimization of indazole-based drug candidates has been the strategic incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated indazoles, supported by experimental data and detailed methodologies, to illuminate the profound impact of this single-atom substitution.

Fluorine is the most electronegative element, and its introduction into a molecule can dramatically alter its physicochemical properties.[7] In drug design, fluorination is a powerful tool to enhance metabolic stability, improve binding affinity, modulate pKa, and increase cell permeability.[5][7][8][9] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its transformative potential in drug discovery.[7] This guide will delve into the causality behind these enhancements, providing researchers, scientists, and drug development professionals with a comprehensive understanding of why and how fluorination can elevate a promising indazole scaffold into a potent and effective therapeutic agent.

Comparative Analysis of Biological Activity: The Data Speak Volumes

The strategic placement of fluorine on the indazole ring can lead to substantial improvements in biological potency across a range of therapeutic targets. The following sections present a comparative analysis of fluorinated and non-fluorinated indazoles, focusing on their activity as kinase inhibitors, a major class of drug targets where indazoles have shown significant promise.

Enhanced Kinase Inhibition: A Tale of Two Analogs

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Indazole derivatives have been extensively explored as kinase inhibitors.[10][11][12] The data below clearly demonstrates the significant increase in inhibitory potency that can be achieved through fluorination.

Table 1: Comparison of IC50 Values for Fluorinated vs. Non-Fluorinated Indazole-Based Kinase Inhibitors

Target KinaseNon-Fluorinated AnalogIC50 (nM)Fluorinated AnalogIC50 (nM)Fold ImprovementReference
ROCK14-substituted indazole25006-fluoro -4-substituted indazole14~178[7][13]
FGFR13-(3-methoxyphenyl)indazole derivative153-(2,6-difluoro -3-methoxyphenyl)indazole derivative5.5~2.7[14][15]
Wild-type Reverse TranscriptaseNon-fluorinated indole analog3325-fluoro -indole analog25~13[7][13]
TRKAParent derivative735-fluoro derivative0.3~243[14][15]

As evidenced in Table 1, the introduction of fluorine can lead to a dramatic increase in inhibitory activity, in some cases by over 100-fold. This enhancement is not a universal phenomenon and is highly dependent on the position of the fluorine atom and the specific target protein.[7][13] For instance, in the case of Rho kinase (ROCK1) inhibitors, a fluorine at the C6 position of the indazole ring resulted in a significant boost in potency, while a fluorine at the C4 position was detrimental to activity.[7][13]

Improved Cellular Activity and Antiproliferative Effects

Beyond direct enzyme inhibition, the ultimate test of a drug candidate is its efficacy in a cellular context. Fluorination can positively influence cellular activity by enhancing membrane permeability and protecting the molecule from metabolic degradation, thereby increasing its intracellular concentration.

Table 2: Comparison of Cellular Activity for Fluorinated vs. Non-Fluorinated Indazole Derivatives

Cell LineNon-Fluorinated AnalogEC50/GI50 (nM)Fluorinated AnalogEC50/GI50 (nM)Fold ImprovementReference
H1975 (NSCLC)EGFR inhibitor-Fluorinated EGFR inhibitor191-[15]
HCC827 (NSCLC)EGFR inhibitor-Fluorinated EGFR inhibitor22-[15]

The enhanced potency of fluorinated indazoles often translates to improved antiproliferative activity in cancer cell lines. This is a critical step in the validation of a potential anti-cancer drug.

The Mechanistic Underpinnings of the Fluorine Effect

The superior biological activity of fluorinated indazoles can be attributed to a combination of factors, including altered electronic properties, improved metabolic stability, and enhanced protein-ligand interactions.

Modulation of Physicochemical Properties
  • Lipophilicity and Permeability: Fluorine is highly lipophilic, and its incorporation can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[7] This can lead to higher intracellular concentrations of the drug, resulting in improved cellular potency.[16]

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[17] This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and binding to the target protein.

Enhanced Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation by cytochrome P450 (CYP) enzymes in the liver.[18] Fluorination can be a highly effective strategy to block metabolic "soft spots" on a molecule. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing metabolic oxidation at that position.[8] This "metabolic blocking" can significantly increase the half-life of a compound in the body, leading to improved bioavailability and a more sustained therapeutic effect.[8]

Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Reference
UT-155Non-fluorinated indole12.35[19]
32a4-Fluoro-indazole analog of UT-15513.29[19]
32cCF3-substituted indazole analog53.71[19]
Favorable Protein-Ligand Interactions

Fluorine's unique electronic properties enable it to participate in a variety of non-covalent interactions with protein targets, including hydrogen bonds, halogen bonds, and multipolar interactions.[5][8][20][21][22] While organic fluorine is a weak hydrogen bond acceptor, it can form favorable interactions with backbone amides and other polar groups within the binding pocket of a protein.[5] These interactions, although individually modest, can collectively contribute to a significant increase in binding affinity.[20][22]

Experimental Protocols: A Guide to In Vitro Evaluation

To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to compare the biological activity of fluorinated and non-fluorinated indazoles.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Prepare Kinase Solution mix Mix Kinase, Substrate, and Compound in Assay Plate prep_kinase->mix prep_substrate Prepare Substrate Solution prep_substrate->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix initiate Initiate Reaction (add ATP/MgCl2) mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Kinase Activity (e.g., luminescence, fluorescence) terminate->detect analyze Analyze Data (calculate IC50) detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in an appropriate kinase buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a peptide or protein).

    • Perform serial dilutions of the fluorinated and non-fluorinated indazole compounds in DMSO, followed by dilution in kinase buffer.[23]

  • Assay Setup:

    • In a 96-well plate, add the diluted compound solutions.[23]

    • Add the kinase and substrate solutions to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2 to each well.[24]

    • Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).[24]

  • Reaction Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).[24]

    • Detect the remaining ATP or the phosphorylated product using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[25] It is commonly used to assess the cytotoxic effects of potential anticancer compounds.

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in a 96-well Plate incubate_adhesion Incubate for Cell Adhesion (24 hours) seed_cells->incubate_adhesion add_compound Add Serial Dilutions of Test Compound incubate_adhesion->add_compound incubate_treatment Incubate for Desired Exposure Period (e.g., 72 hours) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for a standard MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated and non-fluorinated indazole compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate the cells for the desired exposure time (e.g., 72 hours).[26]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[3][27]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3][27]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][27]

    • Measure the absorbance at 570 nm using a microplate reader.[3][27]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the EC50 or GI50 value by plotting cell viability against the logarithm of the compound concentration.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of degradation when incubated with liver microsomes, which are rich in CYP450 enzymes.[18]

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_microsomes Prepare Liver Microsome Solution mix Mix Microsomes, NADPH, and Compound prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_compound Prepare Test Compound Solution prep_compound->mix incubate Incubate at 37°C mix->incubate sample Take Samples at Different Time Points incubate->sample terminate Terminate Reaction (add cold acetonitrile) sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indazole Fluorinated Indazole Inhibitor Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of fluorinated indazoles.

Fluorinated indazole inhibitors bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation by VEGF. This blockade inhibits downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to the suppression of angiogenesis, tumor cell proliferation, and survival. [17]

Conclusion: The Strategic Imperative of Fluorination

The strategic incorporation of fluorine into the indazole scaffold is a powerful and often transformative strategy in drug discovery. As demonstrated by the comparative data, fluorination can lead to significant enhancements in biological activity, driven by a combination of improved metabolic stability, modulated physicochemical properties, and more favorable protein-ligand interactions. While not a universal solution, the judicious application of fluorine, guided by a thorough understanding of structure-activity relationships and mechanistic principles, will undoubtedly continue to be a cornerstone in the development of next-generation indazole-based therapeutics. This guide serves as a foundational resource for researchers in their efforts to harness the "fluorine advantage" and design more potent, selective, and effective medicines.

References

  • El-Gazzar, A. R., El-Gazzar, M. G., & El-Gazzar, R. I. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(34), 33864-33905.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2025). Request PDF. Retrieved January 22, 2026, from [Link]

  • Kumar, A., Singh, A., & Sharma, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20976-21006.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 22, 2026, from [Link]

  • Zhou, P., Zou, J., Tian, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 22, 2026, from [Link]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery.
  • Meade, T. J., & Szostak, J. W. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 265, 110069.
  • Berger, F. G., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 64(24), 17745-17760.
  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 268, 116243.
  • Zhou, P., Zou, J., Tian, F., & Shang, Z. (2009). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 22, 2026, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 22, 2026, from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved January 22, 2026, from [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15944.
  • Kumar, A., Singh, A., & Sharma, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20976-21006.
  • Gising, J., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(10), 2264-2272.
  • El-Gazzar, A. R., El-Gazzar, M. G., & El-Gazzar, R. I. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Kumar, A., Singh, A., & Sharma, P. (2021).
  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives | Request PDF. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Harris, C. M., et al. (2011). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 21(16), 4760-4764.
  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Sharma, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Al-Ostoot, F. H., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Li, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2534.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
  • Representative examples of biologically important fluorinated 1,2,3-triazoles/analogs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved January 22, 2026, from [Link]

  • Dot plot method| Bioinformatics. (2023, May 2). YouTube. Retrieved January 22, 2026, from [Link]

  • Dot plots for metabolic pathway analysis. Along the X-axis is pathway.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Crystallographic Guide to 6-Fluoro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity. This guide provides a comparative analysis of the X-ray crystallography of 6-fluoro-1H-indazole derivatives, offering insights into the structural impact of fluorination and providing a framework for future drug design.

The Influence of Fluorine on Crystal Packing and Molecular Conformation

The substitution of a hydrogen atom with fluorine at the 6-position of the 1H-indazole ring introduces significant changes to the molecule's electronic and steric properties. These alterations, in turn, dictate the intermolecular interactions that govern crystal packing. While a crystal structure for the parent 6-fluoro-1H-indazole is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related derivatives and comparison with non-fluorinated and other halogenated analogues provide critical insights.

A key aspect of indazole crystallography is the formation of hydrogen-bonded dimers or catemers (chains) through the N-H and pyrazolic nitrogen atoms.[2] The introduction of a highly electronegative fluorine atom can modulate the acidity of the N-H proton and influence the charge distribution across the aromatic system, thereby affecting the strength and geometry of these hydrogen bonds. Furthermore, C-H···F and F···F interactions can introduce additional packing motifs, leading to denser and sometimes more complex crystal lattices.

Comparison with Non-fluorinated and Other Halogenated Indazoles

To understand the specific effects of the 6-fluoro substituent, it is instructive to compare its crystallographic features with those of the parent 1H-indazole and its 6-chloro and 6-bromo analogues.

  • 1H-Indazole: The crystal structure of 1H-indazole is characterized by N-H···N hydrogen bonds that link the molecules into chains.

  • 6-Chloro-1H-Indazole: The introduction of a chlorine atom at the 6-position can lead to the formation of C-H···Cl and Cl···Cl contacts, influencing the overall packing arrangement.

  • 6-Bromo-1H-Indazole: Similar to the chloro derivative, the bromo analogue exhibits halogen-specific interactions (C-H···Br and Br···Br) that contribute to the crystal lattice energy and packing efficiency.

The smaller van der Waals radius of fluorine compared to chlorine and bromine, coupled with its high electronegativity, suggests that the crystal packing in 6-fluoro-1H-indazole derivatives will be distinct. The potential for strong C-H···F hydrogen bonds and dipole-dipole interactions involving the C-F bond are expected to be key determinants of the supramolecular architecture.

Experimental Data Comparison

The following table summarizes key crystallographic parameters for 1H-indazole and a representative 6-halogenated derivative to provide a baseline for comparison. The data for a fluorinated derivative is based on a closely related structure due to the absence of the parent 6-fluoro-1H-indazole crystal structure in the public domain.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZKey Interactions
1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂MonoclinicP2₁/n7.547014.87314.92493.101672.78O-H···O, C-H···O
5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneC₂₀H₁₅ClN₂OMonoclinicP2₁/c10.96914.7975.93198.62900.12C-H···O

Data for 1-Methyl-1H-indazole-3-carboxylic acid is sourced from reference[3]. Data for 5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is sourced from reference[4].

Experimental Protocols

Synthesis of 6-Fluoro-1H-Indazole Derivatives

A general synthetic route to 6-fluoro-1H-indazole derivatives involves the cyclization of a suitably substituted fluorinated phenylhydrazine. For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1H-indazole is achieved by refluxing 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine with hydrazine hydrate in n-butanol.[5]

Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole [5]

  • A solution of 20.0 g of 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine, 60 ml of hydrazine hydrate, and 150 ml of n-butanol is prepared in a round-bottom flask.

  • The mixture is refluxed for 48 hours.

  • After cooling, the reaction mixture is poured into 1 liter of water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined ethyl acetate extracts are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo to yield the crude product.

  • The crude product is purified by recrystallization from isopropanol-water, followed by a second recrystallization from isopropanol to yield the final product.

Single Crystal Growth for X-ray Crystallography

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for accurate structure determination. Common techniques include slow evaporation, vapor diffusion, and slow cooling. The choice of solvent is critical and is often determined empirically.

Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolve the purified indazole derivative in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Protocol: Single Crystal Growth by Vapor Diffusion

  • Prepare a concentrated solution of the indazole derivative in a "good" solvent (one in which it is readily soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble but is miscible with the "good" solvent).

  • Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Logical Workflow for Crystallographic Analysis

The process from a synthesized compound to a fully characterized crystal structure follows a logical workflow.

Caption: Workflow for X-ray Crystallographic Analysis.

Supramolecular Interactions of 6-Fluoro-1H-Indazole Derivatives

The following diagram illustrates the key intermolecular interactions that can be anticipated in the crystal structures of 6-fluoro-1H-indazole derivatives.

molecular_interactions cluster_interactions Intermolecular Interactions Indazole_Core 6-Fluoro-1H-Indazole H_Bond N-H···N Hydrogen Bonds Indazole_Core->H_Bond Governs primary packing motif CH_F_Bond C-H···F Hydrogen Bonds Indazole_Core->CH_F_Bond Influenced by fluorine electronegativity Pi_Stacking π-π Stacking Indazole_Core->Pi_Stacking Aromatic ring interactions Halogen_Bond F···F Interactions Indazole_Core->Halogen_Bond Weak but significant contacts

Caption: Key Intermolecular Interactions.

Conclusion

The incorporation of a fluorine atom at the 6-position of the 1H-indazole scaffold significantly influences its crystallographic properties. While a definitive crystal structure of the parent 6-fluoro-1H-indazole remains to be publicly reported, analysis of related fluorinated derivatives and comparison with other halogenated analogues provide a strong basis for understanding the resulting supramolecular chemistry. The interplay of classical N-H···N hydrogen bonding with weaker C-H···F and other non-covalent interactions dictates the crystal packing and ultimately the solid-state properties of these compounds. A thorough understanding of these structural nuances is paramount for the rational design of novel indazole-based therapeutic agents with optimized efficacy and developability.

References

  • PrepChem. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. [Link]

  • 5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. National Institutes of Health. [Link]

Sources

Comparative study of different synthetic routes to 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-fluoro-1H-indazole-5-carbaldehyde

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The carbaldehyde functionality at the 5-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a highly valuable intermediate in the synthesis of novel therapeutic agents. This guide will explore and compare the most plausible synthetic strategies to access this important molecule.

Comparative Analysis of Synthetic Strategies

Two primary strategies emerge from the literature for the synthesis of this compound:

  • Route A: Formylation via Lithium-Halogen Exchange of a pre-functionalized 5-bromo-6-fluoro-1H-indazole.

  • Route B: Synthesis from a Substituted Aniline Precursor , involving the construction of the indazole ring followed by the introduction or unmasking of the aldehyde functionality.

A third potential route, the direct formylation of 6-fluoro-1H-indazole, is generally considered less effective for achieving substitution at the 5-position due to the electronic nature of the indazole ring system. The Vilsmeier-Haack reaction, a common formylation method, has been reported to be ineffective for the C3-formylation of indazoles, suggesting that regioselective formylation at the C5-position would also be challenging.[1]

Route A: Formylation via Lithium-Halogen Exchange

This approach leverages the well-established lithium-halogen exchange reaction to generate a nucleophilic organolithium intermediate that can be trapped with a suitable formylating agent.

Workflow for Route A

A 5-Bromo-6-fluoro-1H-indazole B Lithium-Halogen Exchange (n-BuLi or t-BuLi, THF, -78 °C) A->B C 6-Fluoro-1H-indazol-5-yllithium B->C D Formylation (DMF) C->D E This compound D->E

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-indazole

A plausible precursor, 5-bromo-6-fluoro-1H-indazole, can be synthesized from commercially available starting materials. For instance, a multi-step synthesis starting from 3-fluoro-2-methylaniline has been described in the patent literature for a related isomer, 5-bromo-4-fluoro-1H-indazole, involving bromination, ring closure, and deprotection.[1] A similar strategy could be adapted to produce the required 5-bromo-6-fluoro isomer.

Step 2: Lithium-Halogen Exchange and Formylation

  • Preparation: A solution of 5-bromo-6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Lithium-Halogen Exchange: A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete exchange.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added to the reaction mixture.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The core of this route is the lithium-halogen exchange, a rapid and efficient reaction that proceeds via an "ate" complex intermediate. The choice of alkyllithium reagent (n-BuLi or t-BuLi) and reaction temperature are critical to minimize side reactions. The subsequent formylation with DMF involves the nucleophilic attack of the aryllithium species on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during the aqueous work-up to yield the aldehyde.

Advantages and Disadvantages
FeatureAnalysis
Versatility This route is potentially highly versatile, as the organolithium intermediate can be reacted with a variety of electrophiles, not just formylating agents.
Regioselectivity The position of the aldehyde is precisely controlled by the initial position of the bromine atom.
Reaction Conditions Requires strictly anhydrous conditions and low temperatures (-78 °C), which may be challenging for large-scale production.
Starting Material The synthesis of the 5-bromo-6-fluoro-1H-indazole precursor may require multiple steps and may not be commercially available.
Safety Alkyllithium reagents are pyrophoric and require careful handling.

Route B: Synthesis from a Substituted Aniline Precursor

This strategy involves constructing the indazole ring from a suitably substituted aniline, where the precursor to the aldehyde group is already in place. A plausible approach is the Jacobson-type synthesis from a substituted o-methylaniline.

Workflow for Route B

A 3-Fluoro-4-methylaniline B Protection/Diazotization A->B C Indazole Ring Formation B->C D 6-Fluoro-5-methyl-1H-indazole C->D E Oxidation of Methyl Group D->E F This compound E->F

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Synthesis of 6-Fluoro-5-methyl-1H-indazole

The synthesis of the key intermediate, 6-fluoro-5-methyl-1H-indazole, can be envisioned starting from 3-fluoro-4-methylaniline. A general procedure for the synthesis of indazoles from o-toluidines involves diazotization followed by cyclization.[2]

  • Acetylation: 3-Fluoro-4-methylaniline is acetylated with acetic anhydride to protect the amino group.

  • Diazotization and Cyclization: The resulting acetanilide is treated with a nitrosating agent (e.g., isoamyl nitrite) in the presence of an acid to form the diazonium salt, which then undergoes intramolecular cyclization to form the N-acetylated indazole.

  • Deprotection: The acetyl group is removed by hydrolysis under basic or acidic conditions to yield 6-fluoro-5-methyl-1H-indazole.

Step 2: Oxidation of the Methyl Group

The selective oxidation of the methyl group at the 5-position to a carbaldehyde can be achieved using various oxidizing agents.

  • Reaction Setup: 6-Fluoro-5-methyl-1H-indazole (1.0 eq) is dissolved in a suitable solvent (e.g., dioxane or a chlorinated solvent).

  • Oxidation: An oxidizing agent such as selenium dioxide (SeO2) or manganese dioxide (MnO2) is added, and the mixture is heated.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated. The crude product is then purified by column chromatography. The synthesis of the non-fluorinated analog, 6-methyl-1H-indazole-5-carbaldehyde, is often achieved through the oxidation of the corresponding primary alcohol, which in turn is synthesized from the methyl-substituted indazole.[3]

Mechanistic Insights

The formation of the indazole ring via diazotization of an o-methylaniline derivative is a classic and reliable method. The subsequent oxidation of the benzylic methyl group to an aldehyde is a well-established transformation. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or reaction with the indazole ring.

Advantages and Disadvantages
FeatureAnalysis
Starting Materials Utilizes readily available starting materials like 3-fluoro-4-methylaniline.
Reaction Conditions The reaction conditions for indazole formation and oxidation are generally milder and more scalable than those for Route A.
Selectivity The oxidation step may require careful optimization to avoid side reactions and over-oxidation.
Yield The overall yield may be impacted by the efficiency of both the indazole formation and the subsequent oxidation step.
Safety Diazotization reactions can be hazardous if not performed with proper temperature control. Some oxidizing agents are toxic.

Summary of Comparative Data

ParameterRoute A: Lithium-Halogen ExchangeRoute B: Oxidation of Methyl Group
Starting Material Availability Precursor may require multi-step synthesis.Readily available commercial starting materials.
Number of Steps Fewer steps from the bromo-precursor.Potentially more steps from the aniline.
Reaction Conditions Cryogenic temperatures, strictly anhydrous.Generally milder conditions.
Regioselectivity Control Excellent, determined by precursor.Good, but oxidation can sometimes lead to mixtures.
Scalability Challenging due to cryogenic conditions and pyrophoric reagents.More amenable to large-scale synthesis.
Key Challenges Handling of organolithiums, synthesis of the bromo-precursor.Selective oxidation of the methyl group.
Overall Yield (Estimated) Moderate to good from the bromo-precursor.Moderate over the entire sequence.

Conclusion and Recommendations

Both Route A and Route B present viable, albeit distinct, strategies for the synthesis of this compound.

Route A offers a more direct conversion from a pre-functionalized intermediate with excellent control over regioselectivity. However, the practical challenges associated with the synthesis of the starting material and the use of cryogenic and pyrophoric reagents may limit its applicability for large-scale production. This route is well-suited for laboratory-scale synthesis where precise control and access to specialized equipment are available.

Route B is likely the more practical approach for larger-scale synthesis due to the use of more readily available starting materials and more conventional reaction conditions. While this route may involve more synthetic steps, the individual transformations are generally robust and scalable. The key challenge lies in the optimization of the selective oxidation of the methyl group to maximize the yield of the desired aldehyde.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available resources, and timeline. For rapid access to small quantities for initial screening, Route A might be preferable if the bromo-precursor can be obtained. For process development and larger-scale campaigns, Route B presents a more industrially viable and cost-effective option.

References

  • PrepChem. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Thieme. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]

  • ResearchGate. Different formylation methods. 1[4], 2[5][6], 3[7]. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Myers, A. G. Directed (ortho) Metallation. [Link]

  • Myers, A. G. ortho metalation. [Link]

  • Indian Academy of Sciences. Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

  • Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • American Chemical Society. Journal of Medicinal Chemistry Vol. 59 No. 10. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-fluoro-1H-indazole-5-carbaldehyde and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous clinically approved drugs.[1][2] This guide provides a comparative analysis of the biological activities of various indazole derivatives, with a specific focus on elucidating the potential of 6-fluoro-1H-indazole-5-carbaldehyde. While direct experimental data for this specific molecule is nascent, by examining structure-activity relationships (SAR) gleaned from analogous compounds, we can project its therapeutic potential. This document synthesizes data on how substitutions, particularly fluorination and the presence of a carbaldehyde moiety, modulate the pharmacological profile of the indazole core, offering insights for rational drug design and future research.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. This structure is a key pharmacophore in a multitude of biologically active compounds.[3][4] Its unique arrangement of nitrogen atoms allows for diverse molecular interactions, particularly hydrogen bonding, making it an effective binder for various biological targets. Several indazole-based drugs have received FDA approval, validating the therapeutic importance of this scaffold. Notable examples include:

  • Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[1][2]

  • Lonidamine: An antiglycolytic agent with anticancer properties.[1][4]

  • Niraparib: A PARP inhibitor for treating certain types of cancer.[5]

The broad spectrum of activities associated with indazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—stems from their ability to inhibit a wide range of enzymes, most notably protein kinases.[5][6][7][8]

Decoding the Structure-Activity Relationship (SAR) of Indazole Derivatives

The biological activity of an indazole derivative is profoundly influenced by the nature and position of its substituents. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of Fluorine Substitution

The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to enhance a drug candidate's profile. Fluorine's high electronegativity and small size can significantly alter a molecule's properties:

  • Metabolic Stability: C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the compound's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby enhancing binding affinity.

  • Lipophilicity and Permeability: Fluorination can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.[9]

Studies on various heterocyclic scaffolds have shown that fluorination often leads to more potent biological activity. For instance, a study on 1H-indazol-3-amine derivatives found that incorporating a 2,6-difluoro-3-methoxyphenyl group resulted in potent enzymatic and antiproliferative activities against Fibroblast Growth Factor Receptor (FGFR).[5] This highlights the potential of the C6-fluoro substitution in this compound to confer enhanced potency.

The Carbaldehyde Moiety: A Versatile Functional Group

The carbaldehyde (-CHO) group at the C5 position is a key feature. While it can contribute directly to biological activity, it is also a highly valuable synthetic handle.

  • Bioactivity: The aldehyde group can form covalent bonds (e.g., Schiff bases) with amine residues like lysine in protein active sites, leading to potent and sometimes irreversible inhibition.

  • Synthetic Intermediate: The aldehyde is a versatile precursor for a wide range of chemical transformations. It provides a convenient route to synthesize more complex 3-substituted indazoles through reactions like Wittig condensations or cyclization reactions to form other heterocyclic rings.[10] This makes this compound a valuable building block for generating compound libraries for high-throughput screening.

The Influence of Substituent Position

The specific placement of substituents on the indazole ring is critical. Research on indazole arylsulfonamides as CCR4 antagonists revealed that while small groups were tolerated at positions C5, C6, and C7, the C6 analogues were often preferred for maintaining potency.[11] In another example, a study on nitroindazoles showed that 6-nitroindazole derivatives exhibited significant antiproliferative activity against lung carcinoma cells, underscoring the importance of the C6 position for cytotoxic effects.[12] The combination of a C6-fluoro and a C5-carbaldehyde group in the target compound presents a unique electronic and steric profile that warrants investigation.

The diagram below illustrates the key structural components of the indazole core and how substitutions at different positions can influence its biological activity.

SAR_Indazole indazole Indazole Core N1 N1 Substitution (e.g., Alkyl, Aryl) - Modulates solubility - Affects kinase selectivity indazole->N1 C3 C3 Substitution (e.g., Amine, Amide) - Key for hinge-binding in kinases - Crucial for potency indazole->C3 C5 C5 Substitution (e.g., Carbaldehyde) - Synthetic handle - Can form covalent bonds indazole->C5 C6 C6 Substitution (e.g., Fluoro, Nitro) - Enhances metabolic stability - Impacts cytotoxicity indazole->C6

Caption: Structure-Activity Relationships of the Indazole Scaffold.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, the following table summarizes experimental data from various published studies on related indazole derivatives. This data illustrates how different substitutions affect anticancer and kinase inhibitory activities.

Compound/Derivative SeriesBiological Target / Cell LineActivity (IC₅₀ / EC₅₀)Reference
1H-Indazole-3-amine derivative 89 Bcr-AblWT Kinase0.014 µM[5]
1H-Indazole-3-amine derivative 89 K562 Leukemia Cells6.50 µM[5]
6-(2,6-Dichloro-3,5-dimethoxyphenyl) derivative 102 FGFR1 Kinase30.2 nM[5]
1H-Indazole derivative 109 EGFRT790M Kinase5.3 nM[5]
3-Aminoindazole derivative 127 (Entrectinib)ALK Kinase12 nM[5]
Indazole-pyrimidine derivative 4f MCF-7 (Breast Cancer)1.629 µM[13]
Indazole-pyrimidine derivative 4i MCF-7 (Breast Cancer)1.841 µM[13]
6-Nitro-tetrahydro-benzo[g]indazolesNCI-H460 (Lung Cancer)5–15 µM[12]
Indazole-3-carboxamide derivative 12d Calcium Influx InhibitionSub-µM[14]

Note: This table presents a selection of data from the literature to illustrate trends in activity and is not exhaustive.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for key experiments used in the evaluation of indazole derivatives.

General Synthesis of 1H-Indazole-3-Carboxaldehydes via Nitrosation

This method, adapted from literature procedures, describes a common route for synthesizing indazole carboxaldehydes from indole precursors.[10]

  • Dissolution: Dissolve the appropriately substituted indole (1.0 eq) in a suitable solvent mixture (e.g., water and acetic acid).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cooled indole mixture over 30-60 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxaldehyde.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][15]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

The workflow for screening potential anticancer compounds is visualized below.

Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Indazole Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification treatment Compound Treatment (Serial Dilutions) purification->treatment cell_culture Cell Seeding (96-well plate) cell_culture->treatment incubation Incubation (48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Measure Absorbance (Plate Reader) mtt_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental Workflow for In Vitro Cytotoxicity Screening.

Conclusion and Future Perspectives

The indazole scaffold remains a highly productive platform for the discovery of novel therapeutic agents.[16] Based on a comparative analysis of related structures, this compound emerges as a compound of significant interest. The C6-fluoro substitution is anticipated to enhance metabolic stability and binding interactions, while the C5-carbaldehyde group provides a reactive site for potent target engagement and a versatile handle for further chemical modification.

While this guide projects strong potential based on established structure-activity relationships, the definitive biological profile of this compound can only be confirmed through empirical investigation. Future research should prioritize its synthesis and subsequent evaluation in a panel of biological assays, particularly focusing on kinase inhibition and anticancer cytotoxicity. Such studies will be crucial in validating its therapeutic potential and paving the way for the development of a new generation of indazole-based drugs.

References

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376.
  • Li, G., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (n.d.). ChemistrySelect.
  • Zhang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4599.
  • Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 18(9), 1228–1234.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.
  • BenchChem. (2025).
  • Tandon, N., et al. (2021).
  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Lattmann, E., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1144-1149.
  • Tandon, N., et al. (2021).
  • Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Wang, X., et al. (2023).
  • Cao, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3359.
  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). (n.d.).
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(8), 3589.
  • Al-Ostath, A., et al. (2023).
  • BenchChem. (2025). Application Note and Protocol: Cell-Based Assay for Determining the Cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). Taylor & Francis.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules.
  • Berteina-Raboin, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563–12571.
  • BenchChem. (n.d.). 6-Methyl-1H-indazole-5-carbaldehyde | CAS 1638771-81-9. BenchChem.
  • BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.

Sources

A Spectroscopic Showdown: Differentiating 1H- and 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers, while structurally similar, possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1][2][3] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

Indazole, a bicyclic heteroaromatic compound, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[4][5] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[4] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers.[4] The thermodynamically more stable tautomer, 1H-indazole, is the predominant form in various states.[2][3][5][6] This stability is attributed to its benzenoid structure, in contrast to the quinonoid character of the 2H-indazole.[4][7] While 1H-indazole is generally more stable, the tautomeric equilibrium can be influenced by factors such as substituents and solvent effects.[4][8]

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is an indispensable tool for differentiating between 1H- and 2H-indazole isomers.[1] The chemical shifts of the protons and carbons in the indazole core are sensitive to the position of the substituent on the nitrogen atom.[1]

¹H NMR Spectroscopy

Key differences in the ¹H NMR spectra of 1H- and 2H-indazoles provide clear diagnostic markers for their identification.

Proton 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal at a significantly downfield chemical shift is characteristic of unsubstituted 1H-indazoles.[2]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[2]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[2]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazoles.

¹³C NMR Spectroscopy

The carbon chemical shifts also exhibit distinct patterns for the two tautomers, further aiding in their differentiation.

Carbon 1H-Indazole 2H-Indazole Derivative (Representative) Key Differences
C-3 ~134.8~123.1C-3 is significantly more deshielded in the 1H-tautomer.
C-7a ~140.0~126.8C-7a is also more deshielded in the 1H-tautomer.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazoles.[9]

¹⁵N NMR Spectroscopy

Nitrogen NMR can be a particularly powerful technique for distinguishing between the two tautomers due to the large chemical shift differences of the nitrogen atoms in their distinct chemical environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of 1H- and 2H-indazoles show characteristic differences. The 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at certain wavelengths.[10] This difference in absorption can be exploited for quantitative analysis of tautomeric mixtures.

Tautomer λmax (nm) in Acetonitrile
1H-Indazole ~250, ~290
2-Methyl-2H-Indazole ~280, ~320

Table 3: Representative UV-Vis Absorption Maxima for 1H- and 2H-Indazoles.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecules, particularly the N-H stretching frequency in 1H-indazoles.

Vibrational Mode 1H-Indazole 2H-Indazole Derivative Key Differences
N-H Stretch ~3148 cm⁻¹ (broad)-The presence of a broad N-H stretching band is a clear indicator of the 1H-tautomer.[9]
C=N Stretch ~1619 cm⁻¹VariesThe C=N stretching frequency can also differ between the two isomers.[9]

Table 4: Key Infrared Absorption Frequencies (cm⁻¹) for 1H- and 2H-Indazoles.

Experimental Protocols

General Procedure for NMR Spectroscopic Analysis

A standardized protocol is essential for obtaining reproducible and comparable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5 mg of indazole sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H, ¹³C, and optionally ¹⁵N NMR spectra acq2->acq3 proc1 Apply Fourier transform and phase correction acq3->proc1 proc2 Reference spectra (e.g., TMS) proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3 proc4 Compare data with literature values for 1H- and 2H-isomers proc3->proc4

Caption: Workflow for NMR spectroscopic analysis of indazole tautomers.

Synthesis of 2-Aryl-2H-Indazoles

For comparative studies, the synthesis of a pure 2H-indazole derivative is often necessary.

Synthesis_Workflow start Start with 2-bromobenzaldehyde, primary amine, and sodium azide react Mix reactants with CuI and TMEDA in DMSO start->react heat Heat at 120 °C for 12 hours react->heat workup Cool, dilute with water, and extract with ethyl acetate heat->workup purify Purify by column chromatography workup->purify end Obtain desired 2-aryl-2H-indazole purify->end

Caption: General workflow for the synthesis of 2-aryl-2H-indazoles.

A mixture of a 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), copper(I) iodide (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%) in dimethyl sulfoxide (DMSO) (5 mL) is heated at 120 °C for 12 hours.[1] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1] The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[1]

Conclusion

The differentiation of 1H- and 2H-indazole tautomers is a critical step in the research and development of indazole-based compounds. A combination of spectroscopic techniques, with NMR being the most definitive, allows for the unambiguous identification of these isomers. By understanding the characteristic spectroscopic signatures of each tautomer, researchers can ensure the structural integrity of their compounds and better rationalize their observed physicochemical and biological properties.

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem.
  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem.
  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers - Benchchem.
  • Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals - Benchchem.
  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available at: [Link]

  • Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium - Benchchem.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information.
  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 6-Fluoro-1H-indazole-5-carbaldehyde Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Fluoro-1H-indazole-5-carbaldehyde Scaffold in Kinase Inhibitor Discovery

In the landscape of modern oncology, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its unique bicyclic aromatic system provides a versatile template for designing molecules that can effectively compete with ATP in the kinase active site. The introduction of a fluorine atom at the 6-position of the indazole ring is a strategic chemical modification known to enhance metabolic stability and binding affinity through favorable electrostatic interactions.[3] Furthermore, the presence of a carbaldehyde group at the 5-position offers a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.[4]

This guide provides a comparative framework for the in vitro evaluation of derivatives synthesized from this compound, with a particular focus on their potential as Aurora kinase inhibitors. While direct experimental data for derivatives of this specific starting material is emerging, we will draw upon established data from structurally related indazole-based kinase inhibitors to provide a robust and scientifically grounded comparative analysis. This approach will not only highlight the therapeutic potential of this compound class but also provide a clear experimental roadmap for their synthesis and evaluation.

Proposed Synthetic Strategy: Leveraging Schiff Base Formation for Derivative Synthesis

A logical and efficient method for derivatizing this compound is through the formation of Schiff bases (imines) via condensation with a variety of primary amines.[5][6] This reaction is typically straightforward and allows for the introduction of diverse chemical functionalities, which is crucial for exploring the structure-activity relationship (SAR).

G start This compound reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base Derivative (6-Fluoro-1H-indazol-5-yl)methanimine reaction->product library Diverse Chemical Library product->library

Caption: Proposed workflow for the synthesis of a diverse library of this compound derivatives via Schiff base formation.

Comparative In Vitro Evaluation: Benchmarking Against Known Indazole-Based Aurora Kinase Inhibitors

To contextualize the potential of this compound derivatives, we will compare them against established indazole-based inhibitors of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is implicated in various cancers, making them attractive therapeutic targets.[7][8]

Selected Comparative Compounds

For this guide, we have selected three representative indazole-based Aurora kinase inhibitors with available in vitro data. These compounds share key structural features with the proposed derivatives of this compound and provide a solid basis for comparison.

  • Compound A (Dual Aurora A/B Inhibitor): A potent inhibitor of both Aurora A and B kinases.[2]

  • Compound B (Aurora B Selective Inhibitor): Demonstrates selectivity for Aurora B over Aurora A.[2]

  • Compound C (Aurora A Selective Inhibitor): Shows a preference for inhibiting Aurora A.[2]

Quantitative Data Summary: In Vitro Kinase Inhibition and Anti-proliferative Activity

The following table summarizes the reported in vitro activity of the selected comparative compounds.

CompoundTarget Kinase(s)IC50 (nM)Target Cell LineIC50 (µM)Reference
Compound A Aurora A, Aurora B5, 12HCT116 (Colon)0.8[2]
Compound B Aurora B8HCT116 (Colon)1.5[2]
Compound C Aurora A15HCT116 (Colon)2.1[2]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity or cell proliferation in vitro. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Analysis and Mechanistic Insights

The comparative data reveals key structural features that influence the potency and selectivity of indazole-based Aurora kinase inhibitors. The indazole core itself typically forms crucial hydrogen bonds with the hinge region of the kinase active site.[8] The substituents on the indazole ring and the appended functionalities are responsible for modulating potency and achieving selectivity between different kinases.

For the proposed derivatives of this compound, the diverse "R" groups introduced via Schiff base formation will explore the chemical space around the kinase active site. By systematically varying the size, electronics, and hydrogen bonding potential of these "R" groups, researchers can probe for interactions that enhance binding affinity and selectivity for the target kinase.

G start Aurora Kinase Dysregulation in Cancer Cells inhibitor Indazole-Based Aurora Kinase Inhibitor start->inhibitor binding Binds to ATP-Binding Site of Aurora Kinase inhibitor->binding inhibition Inhibition of Kinase Activity binding->inhibition mitotic_arrest Mitotic Arrest inhibition->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis anti_cancer Anti-Cancer Effect apoptosis->anti_cancer

Caption: Simplified signaling pathway illustrating the mechanism of action for indazole-based Aurora kinase inhibitors.

Experimental Protocols

General Protocol for the Synthesis of Schiff Base Derivatives from this compound

This protocol provides a general method for the synthesis of a Schiff base derivative, which can be adapted for a variety of primary amines.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of the desired primary amine.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.[9]

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining (e.g., a luciferase/luciferin-based reagent). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-proliferative Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging established synthetic methodologies and drawing comparisons with structurally related, biologically active compounds, researchers can efficiently design and evaluate new derivatives with therapeutic potential. The experimental protocols provided in this guide offer a clear and validated path for the in vitro characterization of these compounds. Future work should focus on synthesizing a diverse library of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors. Promising candidates can then be advanced to more complex cellular and in vivo models to further assess their anti-cancer efficacy.

References

Sources

A Comparative Guide to a Validated HPLC Method for the Analysis of 6-Fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Fluoro-1H-indazole-5-carbaldehyde

This compound is a crucial building block in medicinal chemistry. The indazole scaffold is a prominent feature in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Accurate quantification of this intermediate is paramount for ensuring the purity, potency, and safety of the final active pharmaceutical ingredient (API). This guide details a proposed reversed-phase HPLC (RP-HPLC) method, a technique widely employed for the analysis of pharmaceutical compounds due to its precision and sensitivity.[2][3]

Proposed HPLC Method and Scientific Rationale

The selection of HPLC parameters is critical for achieving optimal separation and quantification. Reversed-phase chromatography is the chosen mode due to the polar aromatic nature of the analyte.[4][5]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended ConditionScientific Rationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides excellent hydrophobic interaction with the indazole ring, ensuring good retention and separation from polar impurities.[6][2][5]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is proposed to ensure the timely elution of the analyte while maintaining good peak shape. Formic acid helps to control the pH and suppress the ionization of silanol groups on the stationary phase, reducing peak tailing. Acetonitrile is a common organic modifier in RP-HPLC.[5]
Gradient 30-70% B over 10 minutesThis gradient is a starting point and should be optimized to achieve a retention time of approximately 5-7 minutes for the main peak, allowing for adequate separation from any early or late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds like indazole derivatives exhibit strong UV absorbance. 254 nm is a common wavelength for detecting such compounds.
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Prepare Standard Solutions (e.g., 1-100 µg/mL) Sample Prepare Sample Solution (Target Conc. ~50 µg/mL) HPLC Inject into HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample->HPLC Diluent Diluent: Acetonitrile/Water (50:50) Detection UV Detection (254 nm) HPLC->Detection Separation Integration Peak Integration & Area Measurement Detection->Integration Calibration Construct Calibration Curve (Peak Area vs. Concentration) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification Validation Perform Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol: A Self-Validating System

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters should be assessed according to ICH Q2(R1) guidelines.[9][10]

Step-by-Step Validation Experiments
  • Specificity:

    • Protocol: Inject the diluent, a placebo (if applicable), and a sample solution spiked with known related substances.

    • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, demonstrating that the method is specific for the analyte.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1-100 µg/mL). Inject each solution in triplicate.

    • Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Protocol: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision):

      • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision:

      • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

  • Robustness:

    • Protocol: Intentionally make small variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of pharmaceutical intermediates.[3][11][12] The choice of method depends on the specific requirements of the analysis.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High precision and accuracy, well-established, suitable for non-volatile compounds.[3]Requires solvent consumption, can be time-consuming.Excellent: Ideal for routine quality control and purity assessment.
UPLC-MS/MS Similar to HPLC but uses smaller particles, leading to higher resolution and speed. MS/MS provides high selectivity.Faster analysis times, higher sensitivity and selectivity.[13]Higher equipment cost and complexity.Excellent: Suited for impurity profiling and analysis in complex matrices.
GC-MS Separation based on volatility in a gaseous mobile phase. MS provides identification.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[11]Poor: The compound is likely not volatile enough for direct GC analysis without derivatization.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information, non-destructive.[14]Lower sensitivity compared to chromatographic methods, higher equipment cost.Good: Excellent for structural confirmation and identification, but not ideal for routine quantification.
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte.Simple, fast, and inexpensive.[15]Low specificity, susceptible to interference from other UV-absorbing compounds.Fair: Suitable for a simple, preliminary concentration check but not for purity analysis in complex mixtures.
Logical Relationship Diagram

Tech_Selection cluster_analysis_need Analytical Requirement cluster_techniques Recommended Technique RoutineQC Routine QC & Purity Assay HPLC HPLC-UV RoutineQC->HPLC High Precision Cost-Effective ImpurityID Impurity Profiling & Trace Analysis UPLC UPLC-MS/MS ImpurityID->UPLC High Sensitivity & Selectivity StructureElucid Structural Confirmation NMR NMR StructureElucid->NMR Definitive Structural Information

Caption: Decision guide for selecting an analytical technique.

Conclusion

This guide presents a robust and scientifically justified HPLC method for the quantitative analysis of this compound. By adhering to the detailed experimental protocol and the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data. The comparison with alternative techniques further aids in selecting the most appropriate analytical strategy based on specific project needs, reinforcing a commitment to scientific integrity and quality assurance in the pharmaceutical development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. [Link]

  • CN119000907A - Detection method of indazole derivatives - Google P
  • Recent applications of analytical techniques for quantitative pharmaceutical analysis: A review | Request PDF - ResearchGate. [Link]

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations - Longdom Publishing. [Link]

  • HPLC Method Development: From Basics to Advanced Strategies - Mastelf. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. [Link]

  • HPLC method development for aldehydes and ketones - Chromatography Forum. [Link]

  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review - ResearchGate. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-fluoro-1H-indazole-5-carbaldehyde. As a fluorinated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. Our objective is to provide clear, actionable intelligence that ensures safety and regulatory compliance, reinforcing our commitment to supporting your research beyond the product itself.

Compound Identification and Hazard Assessment

This compound is a substituted indazole, a class of compounds widely used as scaffolds in pharmaceutical development.[1] Its structure presents a unique combination of chemical properties that must be understood to ensure proper handling and disposal.

The primary structural features dictating its hazard profile are:

  • A Fluorinated Aromatic System: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds persistent.[2] Thermal decomposition can release hazardous substances like hydrogen fluoride (HF).

  • An Aldehyde Functional Group: Aldehydes are a reactive class of compounds, often associated with irritation and sensitization.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds allows for a reliable hazard assessment.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionPrecautionary StatementSource (Analogous Compounds)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.P261: Avoid breathing dust/fume. P264: Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.[4][5]

Below is a diagram illustrating the key functional groups of the target compound.

Caption: Structure of this compound.

Regulatory Framework for Disposal

Proper disposal is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework.

  • EPA Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics. Due to the presence of a carbon-fluorine bond, this compound is categorized as a halogenated organic compound .[6][7][8] These wastes cannot be disposed of in landfills and typically require high-temperature incineration for destruction.[9]

  • OSHA Requirements: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450) mandate that employers provide a safe workplace, which includes establishing clear protocols for waste handling and disposal.[10][11]

The primary reason for this stringent regulation is that improper disposal, particularly of halogenated compounds, can lead to the formation of persistent and toxic byproducts in the environment.[2] High-temperature incineration (typically >1000°C) with sufficient residence time is necessary to ensure the complete breakdown of the C-F bond and prevent the release of harmful intermediates.[2][12]

Pre-Disposal Procedures: Segregation and Labeling

Effective waste management begins at the point of generation. Improper segregation is a common and dangerous compliance failure. This compound waste must never be mixed with non-halogenated solvents, aqueous waste, or regular trash.

Step-by-Step Segregation Protocol:

  • Identify the Waste Stream: As soon as a material is designated for disposal, confirm its identity. Any material, including solvents, reaction mixtures, contaminated gloves, or paper towels containing this compound, is considered hazardous waste.

  • Select the Correct Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and should be made of a chemically resistant material (e.g., HDPE or glass). The container must have a secure, tight-fitting lid.

  • Label the Container: The label must be filled out completely and accurately as waste is added. At a minimum, the label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume of each component.

    • The date accumulation started.

  • Maintain Closed Containers: Except when adding waste, all hazardous waste containers must remain securely closed.[13] This prevents the release of vapors and reduces the risk of spills.

WasteDisposalWorkflow start Waste Generated (Contains this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, weigh paper, silica gel) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, rinse solvent) is_solid->liquid_waste Liquid solid_container Place in Solid "Halogenated Organic Waste" container. Ensure container is lined and sealed. solid_waste->solid_container liquid_container Place in Liquid "Halogenated Organic Waste" container. Use secondary containment. liquid_waste->liquid_container update_log Update Hazardous Waste Log (List chemical name and quantity) solid_container->update_log liquid_container->update_log seal_container Container Full? update_log->seal_container keep_open Keep container closed in designated Satellite Accumulation Area (SAA). seal_container->keep_open No seal_and_request Securely seal the container. Complete full waste tag. seal_container->seal_and_request Yes keep_open->update_log Add more waste later request_pickup Request pickup from EHS. seal_and_request->request_pickup

Caption: Decision workflow for segregating and storing waste.

Disposal Protocols

The specific action required depends on the form and quantity of the waste.

Protocol 4.1: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items with trace or residual contamination.

  • Gloves, Weigh Paper, Bench Liners: These items should be collected in a designated solid waste bag or container clearly labeled as "Halogenated Organic Waste." Do not dispose of these in the regular trash.

  • Contaminated Glassware (e.g., pipettes, vials): Disposable glassware should be placed in a puncture-proof container (e.g., a "sharps" container or a sturdy cardboard box) labeled for hazardous solid waste. Reusable glassware must be decontaminated.

  • Decontamination of Reusable Glassware:

    • Rinse the glassware with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous waste and MUST be collected in the "Halogenated Organic Waste" liquid container.[13]

    • Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional EHS policy.

    • After rinsing, the glassware can be washed using standard laboratory procedures.

Protocol 4.2: Disposal of Small and Residual Quantities (<1 g)

For "empty" containers or those with small residual amounts of the solid compound.

  • Container Rinsing: The "empty" container is not truly empty and must be treated as hazardous waste. For containers of potent or toxic chemicals, a triple rinse is required.[13]

  • Procedure: a. Add a small amount of a suitable solvent (e.g., acetone) to the container. b. Secure the lid and swirl to dissolve the remaining solid. c. Decant the solvent into the designated "Halogenated Organic Waste" liquid container. d. Repeat this process two more times.

  • Disposal of Rinsed Container: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., regular glass recycling). Deface the label to prevent confusion. Confirm this procedure with your local EHS guidelines.

Protocol 4.3: Disposal of Bulk Quantities (>1 g) and Reaction Mixtures

Bulk quantities of the pure compound or solutions containing it must be disposed of through your institution's licensed hazardous waste disposal service.

  • Containment: Ensure the waste is in a chemically compatible, sealed, and properly labeled container as described in Section 3.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14] The secondary containment must be large enough to hold 110% of the volume of the largest container.

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) until it is ready for pickup. The SAA should be located at or near the point of generation.

  • Pickup: Follow your institution's procedure to request a waste pickup from the EHS department. Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response line or EHS department immediately.

  • For Small Spills (Manageable by Lab Personnel): a. Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. b. Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent. c. Collect the Waste: Carefully sweep the absorbed material into a container. Use non-sparking tools if a flammable solvent was involved. d. Package and Label: Place the collected material and all cleaning supplies (including your gloves) into a sealed container or bag. Label it clearly as "Hazardous Waste" with the name of the spilled chemical. e. Decontaminate the Area: Wipe the spill area with a solvent-moistened towel, collecting the towel as hazardous waste. Then, clean the area with soap and water. f. Report the Incident: Report the spill to your supervisor and EHS department, even if you cleaned it up yourself.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste - Overview.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Segreg
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • 5-Fluoro-1H-indole-3-carboxaldehyde Safety D
  • 6-Bromo-1H-indazole-4-carbaldehyde Safety D
  • 1H-Indazole-6-carbaldehyde Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

Sources

Personal protective equipment for handling 6-fluoro-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 6-fluoro-1H-indazole-5-carbaldehyde

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, thereby fostering a proactive safety culture in your laboratory.

Hazard Analysis: Understanding the Molecule

Before handling any compound, a thorough risk assessment is paramount. The structure of this compound—incorporating an indazole ring, a fluorine substituent, and a carbaldehyde group—presents a specific hazard profile that informs our handling protocols.

  • Indazole Core: Indazole and its derivatives are biologically active scaffolds used in drug discovery for a wide range of therapeutic targets, including as kinase inhibitors for cancer treatment.[1][2][3] While therapeutically promising, this biological activity necessitates caution, as exposure could lead to unforeseen physiological effects.[1] Some indazole derivatives have shown toxicity in animal studies, highlighting the need for more comprehensive toxicity data.[1]

  • Aromatic Aldehyde Group: Aldehydes as a class are known reactive electrophiles that can be cytotoxic.[4] They are frequently associated with irritation of the skin, eyes, and respiratory tract.[4][5] Inhalation can lead to airway constriction, and some aldehydes are known sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[4]

  • Fluorine Substitution: The presence of a fluorine atom can significantly alter the molecule's chemical and toxicological properties. Halogenated organic compounds warrant careful handling due to their potential for increased reactivity and persistence.

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87-certified chemical splash goggles. A full face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][7]Protects against splashes of solutions and airborne powder. Aldehydes can be particularly irritating to the eyes.[8]
Hand Protection Nitrile or Butyl rubber gloves.[4] Inspect gloves for integrity before each use. Double-gloving is recommended for extended operations.Provides a chemical barrier against dermal absorption. Latex gloves are not suitable as they offer poor protection against many organic chemicals.[4][9]
Body Protection A knee-length laboratory coat with long, gathered sleeves.[7] For larger-scale work, a chemically resistant apron or coveralls should be worn.Protects skin and personal clothing from contamination. Clothing should cover the legs, and closed-toe shoes are mandatory.[7][9]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[4]The fine powder can be easily inhaled. Aldehyde vapors are toxic upon inhalation and can cause serious respiratory disorders.[4]

This PPE ensemble should be donned before entering the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Glassware prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Designate Specific Work Area prep3->handle1 handle2 Weigh Solid Compound Carefully handle1->handle2 handle3 Perform Chemical Transfer/Reaction Setup handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling potent chemical compounds.

Detailed Steps:

  • Preparation:

    • Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to control exposure to dust and vapors.[6][10]

    • Gather Materials: Before starting, ensure all necessary equipment, solvents, and quench solutions are inside the fume hood to minimize traffic in and out of the containment area.

    • Don PPE: Put on all required PPE as specified in the table above. Pay close attention to ensuring a proper fit.[7]

  • Handling (Inside Fume Hood):

    • Weighing: If weighing the solid, use a tared weigh boat or glassine paper. Perform this action gently to avoid creating airborne dust.

    • Transfers: When adding the solid to a reaction vessel, do so carefully. If dissolving, add the solvent to the solid slowly to prevent splashing.

    • Work Area: Keep the work area clean and organized. Immediately contain any small spills using an inert absorbent material.[5]

  • Post-Handling & Decontamination:

    • Quenching: If necessary, quench any reactive mixtures before workup.

    • Surface Decontamination: Wipe down the work surface in the fume hood, the exterior of sealed containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • PPE Removal: Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, face shield/goggles, inner gloves, and respirator (if used).

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][11]

Emergency Preparedness: Spill and Exposure Plan

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.

Caption: Immediate first aid response to chemical exposure.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][13] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical assistance.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Spill Response:

  • Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[5] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your institution's safety officer. Do not attempt to clean it up unless you are trained and equipped for hazardous spill response.[5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any absorbent material from spill cleanup. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[17][18]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring the protection of all personnel and the integrity of your research.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central.
  • Documents | PerfumersWorld. (n.d.).
  • SAFETY DATA SHEET De Monchy Aromatics Limited. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025).
  • SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Safety Data Sheet - Fisher Scientific. (2015).
  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Acetaldehyde-75-07-0.docx - UGA research. (n.d.).
  • Safety data sheet - BASF Agro. (n.d.).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • How to Choose PPE for Chemical Work. (2025).
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. (2017). PubMed.
  • Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2024).
  • Safety Data Sheet - Angene Chemical. (2026).
  • 5-Fluoro-1H-indole-3-carboxaldehyde - Apollo Scientific. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • BLD Pharmatech. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1H-indazole-5-carbaldehyde
Reactant of Route 2
6-fluoro-1H-indazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.